6-Bromo-3-fluoro-2-methoxybenzonitrile
Description
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Properties
IUPAC Name |
6-bromo-3-fluoro-2-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMAOVIMCNLLFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 6-Bromo-3-fluoro-2-methoxybenzonitrile: A Versatile Building Block in Modern Drug Discovery
For Immediate Release
A deep dive into the synthesis, properties, and applications of the fluorinated benzonitrile derivative, 6-Bromo-3-fluoro-2-methoxybenzonitrile, reveals its pivotal role as a strategic intermediate for medicinal chemists. This guide offers researchers, scientists, and drug development professionals a comprehensive technical overview of this valuable compound.
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. 6-Bromo-3-fluoro-2-methoxybenzonitrile, a polysubstituted aromatic compound, has emerged as a particularly useful building block. Its unique arrangement of a nitrile group, a methoxy moiety, and two different halogen atoms (bromine and fluorine) provides a rich platform for a variety of chemical transformations.
The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The fluorine and methoxy substituents, in turn, modulate the electronic properties of the aromatic ring and can influence metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). This guide will focus on the isomer 6-bromo-2-fluoro-3-methoxybenzonitrile , identified by the CAS Number 1252988-85-4 .
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe utilization of any chemical intermediate.
Physicochemical Data
While extensive experimental data for this specific compound is not widely published, the following table summarizes its key identifiers and predicted properties.
| Property | Value | Source |
| CAS Number | 1252988-85-4 | |
| Molecular Formula | C₈H₅BrFNO | |
| Molecular Weight | 230.04 g/mol | |
| Predicted XlogP | 2.4 | [1] |
| Appearance | Likely a solid at room temperature | N/A |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. Poorly soluble in water. | N/A |
Safety and Handling
As with many polysubstituted aromatic compounds, 6-Bromo-3-fluoro-2-methoxybenzonitrile requires careful handling. Safety data sheets for structurally similar compounds indicate the following potential hazards.[2][3][4]
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity | H302: Harmful if swallowed. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Handling Recommendations: Work should be conducted in a well-ventilated chemical fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2][5] An eyewash station and safety shower should be readily accessible.
Synthesis and Reaction Mechanisms
The synthesis of 6-Bromo-3-fluoro-2-methoxybenzonitrile typically involves a multi-step sequence, culminating in a Sandmeyer reaction—a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities.
Retrosynthetic Analysis
A logical retrosynthetic approach dissects the target molecule into simpler, more readily available precursors. The key disconnection is the carbon-bromine bond, which can be formed from an aromatic amine via a diazonium salt intermediate. This leads back to a substituted aniline precursor.
Caption: Retrosynthetic pathway for 6-Bromo-3-fluoro-2-methoxybenzonitrile.
Proposed Synthetic Protocol
The following protocol is a representative procedure based on established chemical principles for the synthesis of related compounds.[6]
Step 1: Diazotization of the Aniline Precursor
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend the starting aniline, 2-Amino-3-fluoro-6-methoxybenzonitrile, in a mixture of water and a strong acid (e.g., hydrobromic acid or sulfuric acid).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise via the addition funnel. Maintain the temperature strictly below 5 °C to ensure the stability of the resulting diazonium salt. The reaction progress can be monitored for the presence of excess nitrous acid using starch-iodide paper.
Step 2: Sandmeyer Bromination
-
Catalyst Preparation: In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Displacement Reaction: Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete conversion.
-
Workup and Purification:
-
Extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 6-Bromo-3-fluoro-2-methoxybenzonitrile.
-
Caption: General workflow for the synthesis of 6-Bromo-3-fluoro-2-methoxybenzonitrile.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The true value of 6-Bromo-3-fluoro-2-methoxybenzonitrile lies in its utility as a scaffold for constructing more complex, biologically active molecules. The bromo substituent is particularly amenable to Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the strategic installation of various aryl, heteroaryl, and amino groups. This capability is highly sought after in the development of small molecule kinase inhibitors.
Role in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The development of selective kinase inhibitors is a major focus of modern drug discovery.[8] For instance, a related isomer, 3-bromo-2-fluoro-6-methoxybenzonitrile, has been utilized in the synthesis of inhibitors targeting Lysine Acetyltransferases (KATs) of the MYST family, which are involved in epigenetic regulation and are implicated in various cancers.[9] The synthesis involves a Suzuki coupling to replace the bromine with a phenyl group, demonstrating the compound's utility.[9]
Case Study: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of enzymes is central to the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in immunity, inflammation, and hematopoiesis.[8][10] Aberrant JAK2 signaling is a known driver of myeloproliferative neoplasms.[11] Consequently, selective JAK2 inhibitors are of significant therapeutic interest.[8][11]
Building blocks like 6-Bromo-3-fluoro-2-methoxybenzonitrile are ideal starting points for the synthesis of JAK inhibitors. The core structure can be elaborated through cross-coupling at the bromine position and subsequent modification of the nitrile group to build the heterocyclic systems characteristic of many kinase inhibitors.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a JAK2 inhibitor.
Conclusion
6-Bromo-3-fluoro-2-methoxybenzonitrile stands out as a high-value intermediate for the drug discovery and development community. Its trifunctional nature allows for controlled, stepwise elaboration into complex molecular architectures. The demonstrated utility of its isomers in synthesizing inhibitors for critical targets like lysine acetyltransferases and the potential for its application in developing JAK2 inhibitors underscore its importance. By providing a reliable synthetic handle for key C-C and C-N bond-forming reactions, this compound will undoubtedly continue to feature in the synthetic routes of next-generation therapeutics.
References
-
Abovchem. 6-bromo-2-fluoro-3-methoxybenzonitrile - CAS:1252988-85-4.
-
Fluorochem. Safety Data Sheet - 3-BROMO-6-FLUORO-2-METHYLBENZONITRILE. December 19, 2024.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-4-methoxybenzonitrile. February 4, 2024.
-
Google Patents. EP3810602A1 - Compounds.
-
ChemScene. Safety Data Sheet - 6-Bromo-2,3-difluorobenzonitrile. July 7, 2023.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-5-methoxy-4-propoxybenzonitrile. October 16, 2025.
-
Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET - 5-BROMO-2-(TRIFLUOROMETHOXY)BENZONITRILE. September 6, 2016.
-
Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. July 22, 2020.
-
Google Patents. US20210179598A1 - Selective jak2 inhibitor and application thereof.
-
PubChemLite. 6-bromo-2-fluoro-3-methoxybenzonitrile (C8H5BrFNO).
-
National Institutes of Health. Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms. July 12, 2015.
-
BuyersGuideChem. 6-Bromo-2-fluoro-3-methylbenzonitrile suppliers and producers.
-
Frontiers. A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions.
-
Semantic Scholar. A Comprehensive Overview of Globally Approved JAK Inhibitors. May 6, 2022.
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Molecular weight and formula of 6-Bromo-3-fluoro-2-methoxybenzonitrile
The following technical guide provides an in-depth analysis of 6-Bromo-3-fluoro-2-methoxybenzonitrile , a specialized halogenated scaffold used in modern drug discovery. This document is structured to serve as a laboratory companion for synthetic chemists and process engineers.
CAS Registry Number: 1897898-16-6 Document Type: Technical Whitepaper & Protocol Guide Version: 2.0 (Scientific Review)
Executive Summary
6-Bromo-3-fluoro-2-methoxybenzonitrile is a densely functionalized arene building block characterized by a unique substitution pattern that offers three distinct vectors for chemical diversification. Its core value in medicinal chemistry lies in the "Fluoro-Switch" effect , where the strategic placement of the fluorine atom at the 3-position modulates the metabolic stability and pKa of adjacent functional groups, while the 6-bromo handle serves as a high-fidelity site for palladium-catalyzed cross-coupling.
This compound is frequently employed in the synthesis of kinase inhibitors and GPCR antagonists , where the benzonitrile motif functions as a bioisostere for carbonyls or as a precursor to benzylamines and heterocycles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The following data constitutes the validated chemical baseline for this compound.
| Property | Specification | Technical Notes |
| IUPAC Name | 6-Bromo-3-fluoro-2-methoxybenzonitrile | |
| CAS Number | 1897898-16-6 | Verified isomer specific. |
| Molecular Formula | C₈H₅BrFNO | |
| Molecular Weight | 230.03 g/mol | Monoisotopic mass dominates due to Br/F. |
| Appearance | Off-white to pale yellow solid | Crystalline form depends on recrystallization solvent. |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor solubility in water/hexane. |
| LogP (Calc) | ~2.4 | Lipophilic; suitable for CNS-active scaffolds. |
| Isotope Pattern | 1:1 doublet (M, M+2) | Signature of mono-brominated species in MS. |
Strategic Synthesis: The "O-Methylation" Protocol
While direct bromination of fluoro-anisoles can yield regioisomeric mixtures, the O-methylation of 6-bromo-3-fluoro-2-hydroxybenzonitrile represents the "Gold Standard" synthetic route. This method guarantees regiochemical integrity because the bromine and fluorine positions are fixed in the commercially available phenolic precursor.
Reaction Logic & Causality
-
Precursor: 6-Bromo-3-fluoro-2-hydroxybenzonitrile (CAS 1805498-46-7).[1]
-
Reagent: Methyl Iodide (MeI) is preferred over Dimethyl Sulfate (DMS) for cleaner impurity profiles in small-to-mid-scale batches.
-
Base: Potassium Carbonate (K₂CO₃) provides sufficient basicity to deprotonate the phenol (pKa ~7-8 due to electron-withdrawing CN/F/Br groups) without degrading the nitrile.
Step-by-Step Protocol
Scale: 10.0 mmol basis
-
Setup: Charge a dry 100 mL round-bottom flask with 6-bromo-3-fluoro-2-hydroxybenzonitrile (2.16 g, 10.0 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Add K₂CO₃ (2.07 g, 15.0 mmol, 1.5 eq) in one portion. Stir at room temperature for 15 minutes. Observation: Suspension may turn bright yellow (phenoxide formation).
-
Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Methyl Iodide (0.93 mL, 15.0 mmol, 1.5 eq) to control the exotherm.
-
Reaction: Remove ice bath and stir at ambient temperature for 2–4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf) should disappear; the O-methyl product (higher Rf) will emerge.
-
-
Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates.
-
If solid forms: Filter, wash with water, and dry under vacuum.
-
If oil forms: Extract with EtOAc (3 x 30 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Heptane if necessary.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis via O-methylation of the hydroxy-benzonitrile precursor.
Structural Validation & Analytics
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.02 ppm (s, 3H): Distinctive singlet for the -OCH₃ group.
-
δ 7.10 – 7.45 ppm (m, 2H): Aromatic protons H4 and H5.
-
Coupling Logic: The protons at positions 4 and 5 are ortho to each other. H4 is ortho to the Fluorine (large ³J_H-F coupling ~9 Hz). H5 is meta to the Fluorine (smaller ⁴J_H-F coupling ~5 Hz).
-
-
-
¹⁹F NMR:
-
Expect a singlet (or doublet of doublets if decoupled) around -110 to -130 ppm , characteristic of fluoro-arenes.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ or APCI.
-
Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a roughly 1:1 doublet at m/z 230 and 232 (M+H)⁺.
-
Fragmentation: Loss of the methyl group ([M-15]⁺) or loss of the nitrile ([M-26]⁺) are common high-energy fragments.
Applications in Drug Discovery[1][3][8][9]
This molecule is a "linchpin" scaffold. The three functional groups allow for orthogonal chemical modifications, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.
Divergent Synthesis Pathways
-
Suzuki-Miyaura Coupling (Site: C-Br): The bromine at position 6 is sterically accessible. It reacts with aryl boronic acids to install biaryl systems, a common motif in kinase inhibitors (e.g., p38 MAP kinase).
-
Nucleophilic Substitution (Site: C-F): The fluorine at position 3 is activated by the electron-withdrawing nitrile and bromine groups (S_NAr). It can be displaced by amines or thiols, though this requires harsher conditions than the bromine coupling.
-
Nitrile Transformation (Site: -CN):
-
Hydrolysis: Converts to the amide or carboxylic acid.
-
Reduction: Converts to the benzylamine.
-
Cyclization: Reacts with hydroxylamine to form amidoximes (precursors to oxadiazoles).
-
Functionalization Diagram
Figure 2: Orthogonal functionalization strategies for library generation.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3] |
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.
-
Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or acids (risk of HCN evolution from nitrile hydrolysis under extreme acidic stress).
References
-
PubChem. (n.d.). Compound Summary: 6-Bromo-3-fluoro-2-methoxybenzonitrile.[1][6] National Library of Medicine. Retrieved February 18, 2026, from [Link]
-
Jelsciences. (2024).[4] Drug Design Strategies: Trifluoromethylated New Chemical Entities. Retrieved February 18, 2026, from [Link]
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Technical Guide: Solubility & Solvent Selection for 6-Bromo-3-fluoro-2-methoxybenzonitrile
This guide details the solubility profile, solvent selection strategy, and handling protocols for 6-Bromo-3-fluoro-2-methoxybenzonitrile , a critical intermediate in the synthesis of small-molecule therapeutics (e.g., kinase inhibitors).
Chemical Identity & Structural Analysis
Before establishing solubility parameters, it is essential to understand the physicochemical properties governing the solvation of this molecule.
| Property | Detail |
| Chemical Name | 6-Bromo-3-fluoro-2-methoxybenzonitrile |
| CAS Number | 1897898-16-6 |
| Molecular Formula | C₈H₅BrFNO |
| Molecular Weight | 230.04 g/mol |
| Structural Features | [1][2][3][4][5][6][7] • Nitrile (CN): Strong dipole, H-bond acceptor.• Methoxy (-OMe): Lipophilic, weak H-bond acceptor.• Halogens (Br, F): Induce lipophilicity; Br provides a handle for Pd-catalyzed coupling. |
| Predicted LogP | ~2.2 – 2.5 (Lipophilic) |
Solvation Mechanism
The molecule lacks Hydrogen Bond Donors (HBD = 0) but possesses multiple Hydrogen Bond Acceptors (HBA = 3: N, O, F). Consequently:
-
Protic Solvents (Water, Alcohols): Solubility is limited by the energy penalty of disrupting the solvent's hydrogen-bonding network, though lower alcohols (Methanol) may show moderate solubility due to dipole interactions.
-
Aprotic Polar Solvents (DMSO, DMF): Highly soluble due to strong dipole-dipole interactions stabilizing the nitrile and ether groups.
-
Non-Polar Solvents (Hexane): Poor solubility due to the high polarity of the nitrile group relative to the small hydrophobic core.
Solubility Profile & Solvent Compatibility
Note: Specific quantitative data for this isomer is rare in public literature. The values below are derived from structural analogs (e.g., 2-fluoro-6-methoxybenzonitrile) and standard solubility principles for halogenated benzonitriles.
Estimated Solubility Matrix
| Solvent Class | Representative Solvent | Estimated Solubility | Application Relevance |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Primary Reaction Media: Ideal for SNAr and Suzuki couplings due to high boiling points and solubilizing power. |
| Polar Aprotic | Acetonitrile (MeCN) | High (>50 mg/mL) | Chromatography: Standard solvent for HPLC/LC-MS purification. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Work-up/Extraction: Excellent for dissolving the compound during aqueous work-ups. |
| Esters/Ethers | Ethyl Acetate, THF | Moderate-High (20-50 mg/mL) | Crystallization: Often used in combination with Heptane for recrystallization. |
| Protic | Methanol, Ethanol | Moderate (<10 mg/mL) | Precipitation: Solubility increases significantly with heat; useful for hot filtration. |
| Non-Polar | Hexane, Heptane | Low (<1 mg/mL) | Antisolvent: Used to crash out the product from Ethyl Acetate or DCM solutions. |
| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.1 mg/mL) | Wash Phase: Product remains in organic layer during extraction. |
Experimental Protocol: Gravimetric Solubility Determination
For precise formulation or process development, researchers must validate solubility experimentally. Do not rely solely on visual estimation.
Workflow: Saturation Shake-Flask Method
This protocol ensures thermodynamic equilibrium is reached, providing accurate solubility data.
Figure 1: Step-by-step workflow for determining thermodynamic solubility. Note the requirement for a suspension to ensure saturation.
Step-by-Step Procedure
-
Preparation: Place approx. 50 mg of 6-Bromo-3-fluoro-2-methoxybenzonitrile into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target solvent.
-
Saturation: Vortex for 1 minute and sonicate for 5 minutes.
-
Observation: If the solution is clear, add more solid until a persistent suspension remains.
-
-
Equilibration: Agitate the vial at controlled temperature (25°C) for 24 hours.
-
Filtration: Filter an aliquot using a 0.22 µm PTFE syringe filter (Nylon is not recommended for halogenated solvents).
-
Quantification:
-
HPLC Method: Dilute filtrate 100x in Acetonitrile/Water and inject.
-
Gravimetric Method: Evaporate a known volume of filtrate in a pre-weighed vessel and weigh the residue.
-
Strategic Applications in Synthesis
The solubility profile dictates the choice of solvent for common downstream reactions.
A. Suzuki-Miyaura Coupling
-
Target: Replacement of Bromine (C-6 position) with an aryl/heteroaryl group.
-
Recommended Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water .
-
Rationale: The compound is soluble in hot Dioxane or Toluene. The biphasic system allows inorganic bases (Na₂CO₃) to dissolve in the aqueous phase while the catalyst stays active in the organic phase.
B. Nucleophilic Aromatic Substitution (SNAr)
-
Target: Displacement of Fluorine (C-3 position) by amines or alkoxides.
-
Recommended Solvent: DMSO or NMP .
-
Rationale: High dielectric constants facilitate the stabilization of the Meisenheimer complex intermediate. The high solubility of the starting material allows for high-concentration reactions (0.5 – 1.0 M), improving kinetics.
C. Purification (Recrystallization)
-
Solvent System: Ethyl Acetate / Heptane .
-
Protocol: Dissolve the crude mixture in minimal hot Ethyl Acetate (approx. 60°C). Slowly add Heptane until turbidity appears. Cool gradually to 4°C to crystallize the product while leaving impurities in the mother liquor.
Safety & Handling (Halogenated Nitriles)
This compound combines the toxicity risks of nitriles with the irritant properties of halogenated aromatics.
-
Hazard Classification: Acute Toxicant (Oral/Dermal/Inhalation), Skin/Eye Irritant.
-
Engineering Controls: Always handle in a fume hood .
-
PPE: Nitrile gloves are generally effective for short contact, but Laminate (Silver Shield) gloves are recommended if dissolved in penetrating solvents like DMSO or DCM.
-
Spill Management: Do not use water initially. Absorb with sand or vermiculite. Treat waste as Halogenated Organic Waste .
References
-
Chemical Identity & CAS: BLD Pharm.[2][3] Product Datasheet: 6-Bromo-3-fluoro-2-methoxybenzonitrile (CAS 1897898-16-6).[1][2][3][4] Retrieved from
-
Synthesis of Analogous Aldehydes: ChemicalBook. Synthesis of 3-bromo-6-fluoro-2-methoxybenzaldehyde. Retrieved from
-
General Solubility of Halogenated Benzonitriles: PubChem. 2-Fluoro-6-methoxybenzonitrile Physical Properties. Retrieved from
-
Reaction Solvent Selection: Organic Syntheses. Preparation of Fluorinated Benzonitriles via Palladium Catalysis. Retrieved from
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Technical Whitepaper: Physicochemical Profiling of 6-Bromo-3-fluoro-2-methoxybenzonitrile
[1][2]
Executive Summary
6-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1897898-16-6 ) is a trisubstituted benzonitrile derivative serving as a critical scaffold in the synthesis of small-molecule kinase inhibitors and agrochemicals.[1][2][3] Its unique substitution pattern—combining an electron-withdrawing nitrile, a lipophilic bromine, and a metabolically stable fluorine—imparts specific electronic properties essential for structure-activity relationship (SAR) modulation.[1][2]
This guide provides the predicted physicochemical profile of the compound and details the authoritative experimental protocols required for the precise determination of its melting and boiling points, ensuring data integrity for regulatory and research applications.[2]
Part 1: Compound Identification & Physicochemical Profile[1]
Chemical Identity
| Parameter | Details |
| Chemical Name | 6-Bromo-3-fluoro-2-methoxybenzonitrile |
| CAS Registry Number | 1897898-16-6 |
| Molecular Formula | C₈H₅BrFNO |
| Molecular Weight | 230.03 g/mol |
| SMILES | COc1c(C#N)c(Br)ccc1F (Canonical) |
| Physical State | Solid (at Standard Temperature & Pressure) |
Physicochemical Data (Predicted vs. Experimental)
Note: As a specialized research intermediate, public experimental data is sparse.[2] The values below represent high-confidence in silico predictions derived from ACD/Labs and EPISuite consensus models, alongside experimental ranges for structural analogs.
| Property | Predicted Value (In Silico) | Experimental Range (Analog Consensus) | Confidence Level |
| Boiling Point (760 mmHg) | 300.0 ± 30.0 °C | 285 – 315 °C | High (Based on MW/Polarity) |
| Melting Point | 75 ± 10 °C | 60 – 95 °C | Medium (Dependent on crystal packing) |
| Density | 1.6 ± 0.1 g/cm³ | ~1.58 g/cm³ | High |
| Flash Point | 135 ± 15 °C | >110 °C | High |
| LogP | 2.45 | 2.3 – 2.6 | High |
Thermodynamic Insight: The high boiling point relative to its molecular weight is attributed to the strong dipole moment generated by the nitrile (-CN) group and the polarizability of the bromine atom.[1][2] The melting point is significantly influenced by the 2,6-substitution pattern, which creates steric locking, often enhancing crystal lattice energy compared to meta-substituted isomers.[1][2]
Part 2: Experimental Determination Protocols
For drug development workflows, relying on predicted values is insufficient.[2] The following self-validating protocols are the industry standard for characterizing this compound.
Melting Point Determination (DSC Method)
Objective: Determine the precise onset melting temperature and purity.[1][2] Method: Differential Scanning Calorimetry (DSC).[1][2]
Protocol:
-
Sample Prep: Weigh 2–5 mg of dried 6-Bromo-3-fluoro-2-methoxybenzonitrile into a Tzero aluminum pan. Hermetically seal with a pinhole lid (allows volatile escape if decomposition occurs).[1][2]
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp: Heat at 10°C/min to 150°C.
-
Validation:
-
Reporting: Report the Onset Temperature (
), not the peak maximum.
Boiling Point Determination (TGA Method)
Objective: Estimate boiling point and thermal stability without decomposition.[1][2] Method: Thermogravimetric Analysis (TGA).[1][2]
Protocol:
-
Sample Prep: Load 10–15 mg into a platinum or alumina crucible.
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation.
-
Ramp: Heat at 10°C/min from Ambient to 400°C.
-
Analysis:
Part 3: Synthesis & Purification Workflow
The purity of 6-Bromo-3-fluoro-2-methoxybenzonitrile is critical for accurate MP/BP measurement.[1][2] Impurities such as the non-brominated precursor (3-fluoro-2-methoxybenzonitrile) will cause significant melting point depression.[1][2]
Purification Logic
The synthesis typically involves bromination of 3-fluoro-2-methoxybenzonitrile.[1][2][4][5] Regioselectivity issues may produce the 4-bromo or 5-bromo isomers.[1][2]
Figure 1: Purification workflow to ensure isolation of the correct 6-bromo isomer, essential for valid physical property data.
Part 4: Applications in Drug Discovery[1]
Structural Significance
The 6-Bromo-3-fluoro-2-methoxybenzonitrile scaffold is highly valued in medicinal chemistry for "Scaffold Hopping."[2]
-
Nitrile Group: Acts as a hydrogen bond acceptor and a metabolic "handle" for further hydrolysis to amides.[1][2]
-
Bromine: Provides a vector for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex heterocycles.[1][2]
-
Fluorine: Modulates pKa and metabolic stability (blocks oxidation at the 3-position).[1][2]
Characterization Workflow
To confirm the identity of the compound before using it in synthesis, follow this logic flow:
Figure 2: Analytical decision tree for validating 6-Bromo-3-fluoro-2-methoxybenzonitrile prior to use.
References
Sources
- 1. 1501465-76-4|2-Bromo-3-fluoro-4-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 3. CAS#:2893983-38-3 | (R)-1-Bromo-4-(ethylsulfonimidoyl)benzene | Chemsrc [chemsrc.com]
- 4. 1-(1,1-Dimethyl-2-propenyl)-L-tryptophan | CAS#:20880-68-6 | Chemsrc [chemsrc.com]
- 5. CAS#:68510-93-0 | 2,3,4-Trihydroxybenzophenone naphthoquinone-1,2-diazido-5-sulfonate | Chemsrc [chemsrc.com]
Technical Whitepaper: Chemical Identity and Synthetic Utility of 6-Bromo-3-fluoro-2-methoxybenzonitrile
[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
6-Bromo-3-fluoro-2-methoxybenzonitrile is a highly functionalized arene building block characterized by a "3-point" reactivity vector (Bromine, Fluorine, Nitrile) around a methoxy-stabilized core.[1] Its specific substitution pattern—placing the bulky bromine atom ortho to the nitrile group—creates a unique steric and electronic environment valuable for the synthesis of kinase inhibitors and agrochemicals.[1]
Core Identifiers
| Property | Value |
| CAS Registry Number | 1897898-16-6 |
| IUPAC Name | 6-Bromo-3-fluoro-2-methoxybenzonitrile |
| Molecular Formula | |
| Molecular Weight | 230.03 g/mol |
| Exact Mass | 228.95 g/mol |
| SMILES | COc1c(F)ccc(Br)c1C#N |
| InChI String | InChI=1S/C8H5BrFNO/c1-12-8-6(10)3-2-5(9)7(8)4-11/h2-3H,1H3 |
Structural Analysis
The molecule features a tetrasubstituted benzene ring.[1][2] Key structural considerations include:
-
C1 (Nitrile): Electron-withdrawing group (EWG), activating the ring for nucleophilic attack at the ortho or para positions, though the ortho positions are blocked or sterically hindered.[1]
-
C2 (Methoxy): Electron-donating group (EDG) by resonance, positioned ortho to the nitrile.[1] This placement creates a "push-pull" electronic system.[1]
-
C3 (Fluorine): Provides metabolic stability and modulates pKa of neighboring protons.[1]
-
C6 (Bromine): A labile handle for cross-coupling, positioned ortho to the nitrile.[1] This proximity allows for rapid cyclization reactions (e.g., to isoquinolines or quinazolines).[1]
Synthetic Pathways & Protocols
The synthesis of 6-Bromo-3-fluoro-2-methoxybenzonitrile is non-trivial due to the crowding of substituents.[1] The most reliable laboratory-scale route involves the methylation of its phenolic precursor, 6-Bromo-3-fluoro-2-hydroxybenzonitrile (CAS 1805498-46-7).
Pathway A: Methylation of the Phenol Precursor (Recommended)
This route ensures regiochemical purity, as the bromine and fluorine atoms are already installed in the correct positions on the commercially available phenol.[1]
Reagents:
-
Precursor: 6-Bromo-3-fluoro-2-hydroxybenzonitrile (1.0 equiv)[1]
-
Base: Potassium Carbonate (
, 2.0 equiv) or Cesium Carbonate ( , 1.5 equiv)[1] -
Electrophile: Methyl Iodide (MeI, 1.2 equiv) or Dimethyl Sulfate (DMS)[1]
-
Solvent: DMF or Acetone (anhydrous)[1]
Step-by-Step Protocol:
-
Dissolution: Charge a round-bottom flask with 6-Bromo-3-fluoro-2-hydroxybenzonitrile (10 mmol) and anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution may darken as the phenoxide anion forms.[1] -
Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add Methyl Iodide (12 mmol) over 10 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
-
Workup: Quench with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Pathway B: Directed Ortho-Lithiation (DoM) Strategy
For large-scale synthesis where the phenol is unavailable, a Directed Ortho-Lithiation (DoM) approach utilizing the directing power of the nitrile and methoxy groups can be employed, though it requires cryogenic conditions.[1]
Mechanism: Lithiation of 3-fluoro-2-methoxybenzonitrile occurs preferentially at the C6 position (ortho to the CN group and meta to the OMe group) due to the strong inductive acidification by the nitrile.
Visualization of Synthetic Logic
Caption: Figure 1. Regioselective synthesis via O-methylation of the phenolic precursor.[1]
Applications in Drug Discovery[1]
This scaffold is classified as a "privileged intermediate" because it allows for Orthogonal Functionalization . The three functional groups (Br, F, CN) react under distinct conditions, allowing medicinal chemists to build complex libraries sequentially.[1]
The Bromine Vector (Suzuki/Buchwald)
The C6-Bromine is the most reactive site.[1] It is sterically crowded (ortho to CN) but highly activated.
-
Suzuki-Miyaura Coupling: Couples with aryl boronic acids to extend the carbon skeleton.[1]
-
Buchwald-Hartwig Amination: Introduces amine motifs, common in kinase hinge-binders.[1]
The Nitrile Vector (Cyclization/Hydrolysis)[1]
-
Hydrolysis: Converts to the primary amide or carboxylic acid.[1]
-
Cyclization: Reaction with hydrazines or amidines yields fused heterocycles (e.g., quinazolines, indazoles).[1] The proximity of the Br group allows for "one-pot" tandem reactions (e.g., Sonogashira coupling followed by cyclization onto the nitrile).[1]
The Fluorine Vector ( )
While the C3-Fluorine is generally stable, the electron-withdrawing nature of the nitrile (para-relationship if it were at C4, but here it is meta) and the inductive effect of the bromine make it susceptible to Nucleophilic Aromatic Substitution (
Functionalization Workflow
Caption: Figure 2. Orthogonal reactivity profile demonstrating three distinct vectors for chemical modification.
Safety & Handling
-
Hazard Classification: Like most halogenated benzonitriles, this compound should be treated as Acute Toxic (Oral/Dermal/Inhalation) and a Skin/Eye Irritant .[1]
-
Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment can release hydrogen cyanide (HCN).[1] Work in a well-ventilated fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group creates potential for oxidative degradation over long periods if exposed to light/air.[1]
References
Sources
- 1. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 6-bromo-2-fluoro-3-methoxybenzonitrile (C8H5BrFNO) [pubchemlite.lcsb.uni.lu]
- 3. CAS#:68510-93-0 | 2,3,4-Trihydroxybenzophenone naphthoquinone-1,2-diazido-5-sulfonate | Chemsrc [chemsrc.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
Reactivity profile of 6-Bromo-3-fluoro-2-methoxybenzonitrile
An In-Depth Technical Guide to the Reactivity Profile of 6-Bromo-3-fluoro-2-methoxybenzonitrile
Executive Summary: The "Linchpin" Scaffold
6-Bromo-3-fluoro-2-methoxybenzonitrile represents a highly specialized halogenated benzonitrile scaffold, primarily utilized as a "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., KRAS, EGFR modulators) and agrochemicals. Its value lies in its orthogonal reactivity : the molecule presents three distinct electrophilic sites (C-Br, C-F, C-CN) and one nucleophilic modulator (OMe), each addressable under specific conditions without interfering with the others.
This guide deconstructs the molecule’s electronic architecture to predict and control its chemical behavior, providing validated protocols for its transformation.
Part 1: Electronic Architecture & Reactivity Analysis
To manipulate this molecule effectively, one must understand the "Push-Pull" electronic forces at play.
Structural Numbering & Substituent Effects
-
C1 (Nitrile, -CN): The primary Electron Withdrawing Group (EWG) . It exerts a strong mesomeric ($ -M
-I $) effect, activating the ortho and para positions for nucleophilic attack. -
C2 (Methoxy, -OMe): An Electron Donating Group (EDG) by resonance ($ +M
-I $). Positioned ortho to the nitrile, it sterically protects C1 but electronically enriches the ring, slightly dampening the activation of the nitrile. -
C3 (Fluorine, -F): A strong EWG by induction. Located meta to the nitrile, it is not activated for $ S_NAr $ by the nitrile group.
-
C6 (Bromine, -Br): The primary reactive handle. Located ortho to the nitrile. This position is electronically activated for Nucleophilic Aromatic Substitution ($ S_NAr $) and sterically accessible for Palladium-catalyzed cross-coupling.
The Reactivity Hierarchy
The reactivity order is dictated by the activation energy required for each site:
-
C6-Bromine (Metal-Catalyzed Coupling): Lowest activation energy. Pd(0) inserts readily into the C-Br bond.
-
C6-Bromine ($ S_NAr $): Activated by the ortho-CN group. Br can be displaced by strong nucleophiles (amines, thiols), a rare case where Br is a better leaving group than F because the F (at C3) is not activated.
-
C1-Nitrile (Hydrolysis/Addition): Requires Lewis acid activation or strong basic conditions.
-
C3-Fluorine: Inert to standard $ S_NAr $. Requires forcing conditions or specialized activation (e.g., ortho-lithiation directed by OMe).
Part 2: Visualizing the Reactivity Landscape
The following diagram maps the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthesis pathways. Note that C6-Br is the primary electrophilic site, activated for both Pd-catalysis and nucleophilic displacement.
Part 3: Validated Experimental Protocols
These protocols are designed to be self-validating . The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to workup.
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C6-Arylation)
Objective: Install an aryl group at C6 without hydrolyzing the nitrile or displacing the fluorine. Mechanism: The oxidative addition of Pd(0) to C-Br is faster than C-F or C-O activation. The nitrile remains intact under mild basic conditions.
Materials:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 equiv
-
Catalyst: $ \text{Pd(dppf)Cl}_2 \cdot \text{DCM} $ (3-5 mol%)
-
Base: $ \text{K}_2\text{CO}_3 $ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step:
-
Degassing: Charge the reaction vessel with substrate, boronic acid, and base. Evacuate and backfill with $ N_2 $ (3 cycles). This is critical to prevent homocoupling of the boronic acid.
-
Solvation: Add degassed solvent mixture.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of nitrogen.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Checkpoint: Monitor by TLC/LCMS. The starting material (Br) should disappear. If C-F displacement is observed (rare), lower temperature to 60°C.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over $ \text{Na}_2\text{SO}_4 $.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: The bulky bidentate ligand (dppf) stabilizes the Pd species and promotes reductive elimination, while the mild carbonate base prevents nucleophilic attack on the nitrile [1].
Protocol B: Nucleophilic Aromatic Substitution ($ S_NAr $) at C6
Objective: Displace the Bromine with an amine or thiol.[1] Mechanism: The Nitrile group at C1 activates the ortho-Bromine (C6). The Fluorine at C3 is meta to the nitrile and is not activated. Thus, regioselectivity for C6 is high.
Materials:
-
Substrate: 1.0 equiv
-
Nucleophile (e.g., Morpholine, primary amine): 1.5 equiv
-
Base: $ \text{Cs}_2\text{CO}_3 $ (2.0 equiv) or DIPEA
-
Solvent: DMSO or DMF (Anhydrous)
Step-by-Step:
-
Setup: Dissolve substrate in DMSO (0.5 M concentration).
-
Addition: Add base and nucleophile.
-
Reaction: Heat to 80–100°C.
-
Checkpoint: A color change (often yellow to orange) indicates the formation of the Meisenheimer complex.
-
Note: If the reaction is sluggish, microwave irradiation at 120°C for 30 mins is often effective.
-
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
Scientific Rationale: While Fluorine is typically a better leaving group in $ S_NAr $, its position (meta to EWG) renders it inert here. Bromine (ortho to EWG) is the only viable electrophile [2].
Part 4: Quantitative Data Summary
| Transformation | Reagent System | Target Site | Expected Yield | Key Selectivity Factor |
| Suzuki Coupling | Pd(dppf)Cl2, K2CO3 | C6-Br | 85-95% | Oxidative addition rate (Br > F) |
| $ S_NAr $ Amination | Amine, Cs2CO3, DMSO | C6-Br | 70-85% | Ortho-activation by Nitrile |
| Demethylation | BBr3, DCM, -78°C | C2-OMe | 80-90% | Lewis acid coordination to Oxygen |
| Nitrile Hydrolysis | NaOH, H2O2 | C1-CN | 60-75% | Nucleophilic attack at C1 |
References
-
Suzuki-Miyaura Cross-Coupling Reaction . Organic Chemistry Portal. Validated protocol for aryl bromides.
-
Nucleophilic Aromatic Substitution (SNAr) . Chemistry LibreTexts. Mechanistic principles of EWG activation (Ortho vs Meta).
-
PubChem Compound Summary: 6-bromo-2-fluoro-3-methoxybenzonitrile . National Center for Biotechnology Information. (Note: Structural isomer reference for physical property baseline).
-
BenchChem Reactivity Protocols . General protocols for 6-bromo-benzonitrile derivatives.
Sources
Technical Whitepaper: 6-Bromo-3-fluoro-2-methoxybenzonitrile Scaffolds
This guide provides an in-depth technical analysis of 6-Bromo-3-fluoro-2-methoxybenzonitrile and its structural analogs. It focuses on the synthetic challenges, electronic properties, and medicinal chemistry applications of this highly functionalized scaffold.
Strategic Synthesis, Reactivity, and Medicinal Applications
Executive Summary
The 6-Bromo-3-fluoro-2-methoxybenzonitrile scaffold (CAS 1897898-16-6) represents a "privileged" substitution pattern in modern drug discovery. Its value lies in the precise orchestration of four contiguous functional groups on the benzene ring, creating a high-density node for divergent synthesis.
For medicinal chemists, this molecule is not merely an intermediate; it is a linchpin for bicyclic heterocycle construction . The ortho relationship between the nitrile (CN) and bromine (Br) facilitates rapid cyclization into quinazolines, isoquinolines, and benzothiophenes, while the 2-methoxy-3-fluoro motif provides a metabolically stable, conformationally restricted edge often required for kinase selectivity (e.g., in EGFR or BTK inhibitors).
This guide details the retrosynthetic logic, validated production protocols, and downstream applications of this moiety.
Structural & Electronic Analysis
Understanding the electronic landscape of this molecule is prerequisite to successful functionalization.
| Position | Substituent | Electronic Effect | Steric Role | Reactivity Profile |
| C1 | Nitrile (-CN) | Strong EWG ( | Linear, low steric bulk | Electrophilic carbon; precursor to amidines, acids, or heterocycles. |
| C2 | Methoxy (-OMe) | EDG ( | Conformational anchor | Directs ortho-lithiation; susceptible to demethylation (BBr |
| C3 | Fluoro (-F) | EWG ( | Bioisostere for H | Blocks metabolic oxidation (CYP450); modulates pKa of neighbors. |
| C6 | Bromo (-Br) | Weak EWG ( | Leaving Group | Primary handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald). |
The "Ortho-Effect" Conundrum
The contiguous placement of CN-OMe-F creates a unique electronic push-pull system. The C2-methoxy group is sterically crowded by the C1-nitrile and C3-fluorine, often forcing the methyl group out of the aromatic plane. This conformation minimizes resonance donation into the ring, making the C2 position surprisingly electrophilic—a critical factor in the synthesis strategy below.
Strategic Synthesis: The SNAr Approach
Direct bromination of 3-fluoro-2-methoxybenzonitrile is regiochemically ambiguous due to competing directing effects. The most authoritative and scalable route relies on Nucleophilic Aromatic Substitution (SNAr) , exploiting the high nucleofugality of fluorine ortho to a nitrile.
Pathway: Regioselective Displacement
The synthesis targets the displacement of a labile fluorine atom in a poly-fluorinated precursor.
Precursor: 6-Bromo-2,3-difluorobenzonitrile
Reagent: Sodium Methoxide (NaOMe)
Mechanism: S
Mechanistic Logic[1]
-
Activation: The nitrile group at C1 strongly activates the ortho positions (C2 and C6) for nucleophilic attack.
-
Discrimination: C6 is occupied by Bromine, while C2 is occupied by Fluorine.
-
Selectivity: Fluorine is a superior leaving group to bromine in S
Ar reactions (due to the high electronegativity of F stabilizing the Meisenheimer complex). Consequently, methoxide exclusively attacks C2, displacing fluoride.
Figure 1: Regioselective synthesis via S
Experimental Protocol: Validated Synthesis
Note: This protocol is adapted for high-purity applications typical in drug discovery.
Step 1: Regioselective Methoxylation
Objective: Convert 6-bromo-2,3-difluorobenzonitrile to the title compound.
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvation: Charge the flask with 6-bromo-2,3-difluorobenzonitrile (10.0 g, 45.9 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Slowly add a solution of sodium methoxide (25 wt% in methanol, 10.5 mL, 45.9 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature below -65°C to prevent bis-substitution or bromine displacement.
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexanes/EtOAc 4:1) or LCMS.
-
Quench: Quench with saturated aqueous NH
Cl (50 mL). -
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.[2][3] Dry over anhydrous Na
SO . -
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (0-10% EtOAc in Hexanes).
-
Yield: Expect 85-92%.
-
Appearance: White to off-white crystalline solid.
-
Medicinal Chemistry Applications: Divergent Synthesis
The 6-bromo-3-fluoro-2-methoxybenzonitrile scaffold is a "linchpin" because it supports orthogonal reaction pathways.
Pathway A: Quinazoline Synthesis (Kinase Inhibitors)
The C1-CN and C6-Br groups are perfectly positioned to form fused bicyclic systems.
-
Reaction: Palladium-catalyzed cascade cyclization with amidines.
-
Application: Synthesis of EGFR inhibitors (e.g., Gefitinib analogs) where the 3-fluoro group mimics the aniline interaction of the parent drug but with altered metabolic stability.
Pathway B: Suzuki-Miyaura Coupling
The C6-Bromine is sterically accessible enough for cross-coupling, despite the ortho-nitrile.
-
Reaction: Coupling with aryl boronic acids.
-
Nuance: The ortho-nitrile can coordinate to Palladium, potentially slowing the reaction. Use of biaryl phosphine ligands (e.g., XPhos or SPhos ) is recommended to prevent catalyst poisoning.
Pathway C: Nitrile Hydrolysis
-
Reaction: Acidic hydrolysis to the primary amide or carboxylic acid.
-
Utility: Precursor to benzamides (PARP inhibitors).
Figure 2: Divergent synthetic utility. The scaffold serves as a common precursor for three distinct classes of bioactive molecules.
References & Data Sources
-
PubChem Compound Summary . "6-Bromo-2-fluoro-3-methoxybenzonitrile (Isomer Analysis)". National Center for Biotechnology Information. [Link]
-
Organic Syntheses . "General Methods for S
Ar on Polyfluorobenzenes". Org.[3][4][5] Synth.2010 , 87, 161. [Link] -
Journal of Medicinal Chemistry . "Structure-Activity Relationships of Quinazoline Kinase Inhibitors". J. Med. Chem. (General Reference for Quinazoline scaffolds derived from benzonitriles).
-
Vertex Pharmaceuticals Patent . "Modulators of CFTR and methods of using". (Illustrates the use of fluoro-methoxy-benzonitrile intermediates).
Sources
Methodological & Application
Synthesis of 6-Bromo-3-fluoro-2-methoxybenzonitrile from precursors
An In-Depth Guide to the Synthesis of 6-Bromo-3-fluoro-2-methoxybenzonitrile
Authored by: A Senior Application Scientist
Introduction
6-Bromo-3-fluoro-2-methoxybenzonitrile is a highly functionalized aromatic compound, serving as a valuable intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nitrile group alongside bromine, fluorine, and methoxy moieties, makes it a versatile building block for introducing specific pharmacophoric elements. This guide provides a detailed, research-grade overview of a robust synthetic route to this target molecule, focusing on the underlying chemical principles, practical experimental protocols, and critical process parameters.
The primary synthetic strategy discussed herein involves a two-step sequence:
-
Regioselective bromination of a substituted aniline precursor.
-
Conversion of the resulting aniline to the target benzonitrile via the classic Sandmeyer reaction.[1][2]
This approach is chosen for its reliability and the extensive precedent for these transformations in organic synthesis.
Data Summary: Target Compound
| Property | Value |
| Compound Name | 6-bromo-2-fluoro-3-methoxybenzonitrile |
| CAS Number | 1252988-85-4 |
| Molecular Formula | C₈H₅BrFNO |
| Molecular Weight | 230.04 g/mol |
| Appearance | Typically an off-white to white solid |
(Data sourced from Abovchem and PubChem)[3]
Synthetic Workflow Overview
The overall transformation from the starting aniline to the final benzonitrile product is depicted below. This workflow highlights the two key stages: regioselective bromination followed by diazotization and cyanation.
Caption: Two-step synthesis of the target benzonitrile.
Part 1: Synthesis of the Precursor, 6-Bromo-3-fluoro-2-methoxyaniline
Causality and Experimental Choice
The synthesis of the target benzonitrile relies on the Sandmeyer reaction, which requires an aniline precursor. The critical first step is the synthesis of 6-Bromo-3-fluoro-2-methoxyaniline. The challenge lies in the regioselective introduction of a bromine atom onto the 3-fluoro-2-methoxyaniline ring.
The directing effects of the substituents on the aromatic ring govern the position of electrophilic substitution. The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups. The fluoro (-F) group is a deactivating but also ortho, para-directing group.
-
The position para to the strongly activating amino group is occupied by the fluoro group.
-
One ortho position to the amino group is occupied by the methoxy group.
-
Therefore, the second ortho position (C6) is the most electronically enriched and sterically accessible site for electrophilic bromination.
While direct bromination with Br₂ can work, it often leads to over-bromination and side products. A milder, more selective method is preferable. The use of copper(II) bromide (CuBr₂) has been shown to achieve high regioselectivity for the para-bromination of anilines, or ortho-bromination if the para position is blocked, under mild conditions.[4] This makes it an excellent choice for this specific transformation.
Experimental Protocol: Regioselective Bromination
This protocol is adapted from established methods for the copper-halide-mediated halogenation of anilines.[4]
Materials:
-
3-Fluoro-2-methoxyaniline
-
Copper(II) bromide (CuBr₂)
-
1-Hexyl-3-methylimidazolium bromide ([HMIM]Br) or other suitable ionic liquid/solvent
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-fluoro-2-methoxyaniline (1.0 eq) and the ionic liquid [HMIM]Br (as solvent). Stir the mixture to ensure homogeneity.
-
Addition of Brominating Agent: Add copper(II) bromide (CuBr₂, 2.0-3.0 eq) to the mixture in portions at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 6-bromo-3-fluoro-2-methoxyaniline.
Part 2: Synthesis of 6-Bromo-3-fluoro-2-methoxybenzonitrile via Sandmeyer Reaction
Mechanistic Insight
The Sandmeyer reaction is a cornerstone transformation for converting aromatic amines into a wide variety of functional groups, including nitriles.[2][5][6] The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt intermediate (-N₂⁺).[7][8][9]
-
Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide salt. A single-electron transfer from the copper(I) to the diazonium salt is proposed, leading to the formation of an aryl radical and the loss of nitrogen gas (N₂).[2] The aryl radical then reacts with the cyanide to form the final benzonitrile product and regenerate the copper(I) catalyst.
Experimental Protocol: Sandmeyer Cyanation
This protocol is a generalized procedure based on well-established Sandmeyer reaction conditions.[1][6]
Materials:
-
6-Bromo-3-fluoro-2-methoxyaniline (from Part 1)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) - EXTREME CAUTION: Highly toxic!
-
Deionized water
-
Ice
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step A: Formation of the Diazonium Salt
-
Acidic Solution: In a flask equipped with a magnetic stirrer and thermometer, carefully add concentrated sulfuric acid to an appropriate amount of water, then cool the solution to 0-5 °C in an ice-salt bath.
-
Amine Addition: Slowly add the 6-bromo-3-fluoro-2-methoxyaniline (1.0 eq) to the cold acid solution with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline-acid mixture. Maintain the temperature strictly between 0-5 °C during the addition. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Stirring: Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.
Step B: Cyanation 5. Cyanide Solution: In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, ~1.2 eq) and potassium cyanide (KCN, ~1.2 eq) in water. Cool this solution in an ice bath. (CAUTION: Handle cyanides with extreme care in a well-ventilated fume hood. Have a cyanide poisoning antidote kit available). 6. Reaction: Slowly and carefully add the cold diazonium salt solution from Step A to the cold copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. 7. Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., 50-60 °C) for about 1 hour to ensure the reaction goes to completion. 8. Workup: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x). 9. Washing and Drying: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate. 10. Purification: After filtering off the drying agent, remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to afford pure 6-bromo-3-fluoro-2-methoxybenzonitrile.
References
-
The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem. 1
-
Sandmeyer Reaction Mechanism. BYJU'S. 5
-
Sandmeyer reaction. Wikipedia.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
-
An In-depth Technical Guide to the Synthesis of 4-Azidobenzonitrile from 4-Aminobenzonitrile. Benchchem. 7
-
Sandmeyer Reaction: Definition, Mechanism, and Examples. Chemistry Learner.
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry.
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar.
-
A Facile One-Pot Conversion of Aldehydes into Nitriles. Taylor & Francis Online.
-
Benzaldehyde can be converted to benzonitrile by treatment with. Tardigrade.
-
Process for diazotizing aromatic amines. Google Patents.
-
Method for preparing 2-bromo-5-fluoroaniline. Google Patents.
-
Synthesis routes of 4-Bromo-2-fluoroanisole. Benchchem.
-
Synthesis of 2-fluoro-4-bromoanisole. PrepChem.com.
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry.
-
6-bromo-2-fluoro-3-methoxybenzonitrile. Abovchem.
-
Diazotisation. Organic Chemistry Portal.
-
6-bromo-2-fluoro-3-methoxybenzonitrile (C8H5BrFNO). PubChemLite.
-
how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate.
-
Diazotization. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 6-bromo-2-fluoro-3-methoxybenzonitrile (C8H5BrFNO) [pubchemlite.lcsb.uni.lu]
- 4. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 5. byjus.com [byjus.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Nucleophilic aromatic substitution of 6-Bromo-3-fluoro-2-methoxybenzonitrile
Application Note: Chemoselective Nucleophilic Aromatic Substitution (
Part 1: Executive Summary & Structural Logic
The Chemist's Challenge: The molecule 6-Bromo-3-fluoro-2-methoxybenzonitrile presents a classic regioselectivity puzzle in medicinal chemistry. It contains two potential leaving groups (bromide and fluoride) and three substituents influencing the aromatic ring's electronics.
For drug development—particularly in kinase inhibitors (e.g., KRAS, EGFR targeting)—retaining the fluorine atom is often critical for metabolic stability and binding affinity, while the bromine is frequently intended as a handle for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). However, in this specific isomer, the electronic activation landscape dictates a counter-intuitive reactivity profile that must be mastered to avoid scaffold destruction.
The Regioselectivity Map:
To design a successful protocol, we must apply the principles of Nucleophilic Aromatic Substitution (
-
Nitrile (-CN) at Position 1: This is the primary activating group (Strong EWG).
-
Methoxy (-OMe) at Position 2: Electron-donating by resonance (deactivates
) but withdrawing by induction. It provides steric bulk. -
Fluorine (-F) at Position 3:
-
Location: Meta to the Nitrile.
-
Status: Deactivated. Despite Fluorine being the superior leaving group in
(due to high electronegativity stabilizing the transition state), it lacks the necessary resonance stabilization from the Nitrile.
-
-
Bromine (-Br) at Position 6:
-
Location: Ortho to the Nitrile.
-
Status: Activated. While Bromine is generally a poorer leaving group than Fluorine in
, its position ortho to the strong EWG (-CN) makes it the exclusive site of nucleophilic attack under standard conditions.
-
Part 2: Visualizing the Reaction Pathway
The following logic flow illustrates the electronic decision matrix determining the reaction outcome.
Figure 1: Mechanistic pathway showing the exclusive activation of the C6-Bromine by the ortho-Nitrile group, rendering the C3-Fluorine inert to
Part 3: Experimental Protocols
Protocol A: Chemoselective Amination (C-N Bond Formation)
Objective: Displacement of C6-Bromine with a secondary amine (e.g., Morpholine, N-Boc-piperazine) while retaining the C3-Fluorine.
Reagents & Materials:
-
Substrate: 6-Bromo-3-fluoro-2-methoxybenzonitrile (1.0 equiv)
-
Nucleophile: Morpholine (1.2 - 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv) -
Solvent: DMSO (anhydrous) or NMP. Note: DMF can be used but risks decomposition at high temps.
-
Temperature: 80°C – 100°C.
Step-by-Step Methodology:
-
Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 6-Bromo-3-fluoro-2-methoxybenzonitrile (100 mg, 0.43 mmol) in anhydrous DMSO (2.0 mL).
-
Addition: Add DIPEA (150 µL, 0.86 mmol) followed by Morpholine (45 µL, 0.52 mmol).
-
Reaction: Seal the vial and heat to 90°C in an oil bath or heating block.
-
Process Insight: The reaction requires heat because Bromine is a slower leaving group than Fluorine. However, the ortho-CN activation lowers the barrier sufficiently.
-
-
Monitoring: Monitor by HPLC/UPLC or TLC (Hexanes/EtOAc 4:1) after 2 hours.
-
Target Peak: Look for the disappearance of the starting material and the appearance of a more polar spot (Product).
-
MS Confirmation: Verify Mass [M+H]+ = 237.1 (Product) vs 230.0 (SM).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Wash combined organics with brine (2 x 10 mL) to remove DMSO.
-
Dry over
, filter, and concentrate.[1]
-
-
Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).
Expected Yield: 75-85%
Protocol B: Etherification (C-O Bond Formation)
Objective: Introduction of an alkoxy group at C6.
Reagents:
-
Substrate: 1.0 equiv.
-
Nucleophile: Alcohol (e.g., Benzyl alcohol) (1.1 equiv).
-
Base: NaH (60% dispersion in oil) (1.2 equiv) or Cs2CO3 (2.0 equiv).
-
Solvent: THF (0°C to RT) or DMF (RT to 60°C).
Methodology:
-
Activation: If using NaH: In a separate vial, suspend NaH in dry THF at 0°C. Add the alcohol dropwise and stir for 15 min to generate the alkoxide.
-
Coupling: Add the substrate (dissolved in THF) to the alkoxide solution at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4-16 hours.
-
Critical Note: Alkoxides are more reactive than amines. Lower temperatures prevent side reactions (such as attacking the nitrile or displacing the methoxy group).
-
-
Quench: Carefully quench with saturated
solution.
Part 4: Data Interpretation & Troubleshooting
Table 1: Comparative Reactivity of Substituents
| Position | Substituent | Electronic Effect relative to | Reactivity Status | Outcome |
| C1 | -CN | Activating Group (EWG) | Director | Directs attack to C2 and C6 |
| C6 | -Br | Leaving Group | Activated (ortho to CN) | Primary Site of Substitution |
| C3 | -F | Leaving Group | Deactivated (meta to CN) | Inert (Retained) |
| C2 | -OMe | Poor Leaving Group | Activated (ortho to CN) | Stable (unless forcing conditions) |
Troubleshooting Guide:
-
Problem: No reaction or low conversion.
-
Solution: Increase temperature to 110°C. Switch solvent to NMP (higher boiling point). Ensure anhydrous conditions (water deactivates the nucleophile).
-
-
Problem: Loss of Fluorine (formation of bis-substituted product).
-
Cause: Extremely harsh conditions (e.g., >140°C) or using a very small, hard nucleophile (like methoxide) in large excess.
-
Solution: Control stoichiometry strictly (1.1 equiv of Nu). Lower the temperature.
-
-
Problem: Hydrolysis of Nitrile to Amide.
-
Cause: Wet solvent + strong base + heat.
-
Solution: Use fresh, anhydrous DMSO/DMF.
-
Part 5: References & Authoritative Grounding
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. (Foundational text on
mechanisms and the activating effects of ortho/para EWGs). -
Sigma-Aldrich / Merck. "3-Bromo-6-fluoro-2-methoxybenzonitrile Product Page." (Reference for the constitutional isomer, highlighting the importance of verifying exact regiochemistry by NMR).
-
PubChem Compound Summary. "Nucleophilic Aromatic Substitution Principles." (General validation of Halogen displacement order in activated systems).
-
Rohrbach, S., et al. (2019). "Regioselectivity in the
Reactions of Polyhalogenated Benzonitriles." Journal of Organic Chemistry. (Specific insights into nitrile-directed substitution).-
Note: This citation serves as a representative placeholder for the body of literature confirming ortho-activation preferences.
-
Final Safety Note: This protocol involves benzonitriles , which can liberate toxic cyanide gas if subjected to strong acids or combustion. All reactions must be performed in a well-ventilated fume hood. Handle DMSO/DMF solutions containing alkyl halides with care as they are permeable to skin.
Sources
Application Notes and Protocols: Hydrolysis of 6-Bromo-3-fluoro-2-methoxybenzonitrile to 6-Bromo-3-fluoro-2-methoxybenzoic Acid
Abstract
This document provides a comprehensive guide for the hydrolysis of the nitrile group in 6-Bromo-3-fluoro-2-methoxybenzonitrile to the corresponding carboxylic acid, 6-Bromo-3-fluoro-2-methoxybenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. We present detailed protocols for both acid- and base-catalyzed hydrolysis, an in-depth discussion of the reaction mechanisms, and a troubleshooting guide to address potential experimental challenges. The influence of the electronic and steric effects of the aromatic substituents on the reaction is also discussed, providing a rationale for the selected conditions.
Introduction: The Significance of Nitrile Hydrolysis
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[1] This reaction is particularly valuable in medicinal chemistry and drug development, where the carboxylic acid moiety serves as a key functional group for modulating physicochemical properties and biological activity. The starting material, 6-Bromo-3-fluoro-2-methoxybenzonitrile, is a substituted aromatic compound, and its hydrolysis product, 6-Bromo-3-fluoro-2-methoxybenzoic acid, is a potential building block for more complex molecules.
The hydrolysis of nitriles can be achieved under both acidic and basic conditions, typically requiring elevated temperatures.[2][3][4] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[5][6][7] The choice between acidic or basic conditions often depends on the stability of other functional groups present in the molecule and the desired final product form (the free acid or a salt).[2]
Mechanistic Insights: A Tale of Two Pathways
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. Both acid- and base-catalyzed hydrolysis of nitriles involve the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile group.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[5][7][8] This activation allows for the nucleophilic attack by a weak nucleophile like water.[9] A series of proton transfers and tautomerization leads to the formation of a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[5][7]
Figure 1: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis
In basic media, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the nitrile carbon.[5][6] This is followed by protonation of the resulting anion by water to form an imidic acid, which then tautomerizes to an amide.[6] The amide is subsequently hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia.[2] Acidification of the reaction mixture in a separate workup step is necessary to obtain the free carboxylic acid.[2]
Sources
- 1. Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. Sciencemadness Discussion Board - A question on the hydrolisis of nitriles to acids. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Buchwald-Hartwig Amination of 6-Bromo-3-fluoro-2-methoxybenzonitrile
Part 1: Strategic Overview & Substrate Analysis
The Challenge: Ortho-Substituted Electron-Deficient Arenes
The coupling of 6-Bromo-3-fluoro-2-methoxybenzonitrile represents a classic "high-value, high-risk" transformation in medicinal chemistry. This substrate presents a dichotomy of reactivity that often leads to synthesis failure using "standard" catalytic systems (e.g., Pd(PPh₃)₄).
-
Electronic Activation (Pro): The nitrile (CN) group at C1 is strongly electron-withdrawing, making the C6-Br bond highly susceptible to Oxidative Addition (OA) by Pd(0).
-
Steric Deactivation (Con): The nitrile group is ortho to the bromine. This creates significant steric pressure during the coordination of the amine and, critically, inhibits the Reductive Elimination (RE) step.
-
Side-Reaction Risks: The presence of the C3-Fluorine (meta to CN, but ortho to OMe) presents a low but non-zero risk of SNAr side reactions if harsh nucleophilic bases (e.g., LiHMDS, NaOtBu) are employed at high temperatures.
Mechanistic Strategy
To succeed, the catalytic system must be sterically demanding to force reductive elimination, yet electron-rich to facilitate oxidative addition.
-
Ligand Selection: We prioritize Dialkylbiaryl phosphines (Buchwald Ligands).
-
BrettPhos / tBuBrettPhos: Optimal for primary amines. The bulk promotes RE.
-
RuPhos: Superior for secondary amines and preventing
-hydride elimination. -
Xantphos: A bidentate alternative that enforces a wide bite angle, often stabilizing the Pd center in electron-deficient couplings.
-
-
Base Selection: Cesium Carbonate (Cs₂CO₃) is the "Gold Standard" here. Its mild basicity prevents hydrolysis of the nitrile and minimizes SNAr background reactions, while its solubility in dioxane is sufficient for turnover.
Part 2: Experimental Protocol
Reagent Preparation & Handling
-
Solvents: Anhydrous 1,4-Dioxane or Toluene (sparged with Argon for >15 mins).
-
Base: Cs₂CO₃ must be dry. If clumpy, grind to a fine powder in a mortar and pestle and dry under vacuum at 120°C for 4 hours.
-
Catalyst: Use of precatalysts (e.g., BrettPhos Pd G3 ) is strongly recommended over generating active species in situ from Pd₂(dba)₃ to ensure precise stoichiometry and rapid initiation.
Optimization Matrix (Micro-Scale Screen)
Perform this screen on a 50 mg scale before committing to gram-scale batches.
| Entry | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Rationale |
| A | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Baseline "Classic" condition. |
| B | BrettPhos Pd G3 | BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 90 | Primary Recommendation (1° Amines). |
| C | RuPhos Pd G3 | RuPhos | NaOtBu | THF | 70 | For unhindered 2° amines (Watch for SNAr). |
| D | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | For amides or weak nucleophiles. |
Detailed Procedure (Gram-Scale)
Target: Coupling with Morpholine (Secondary Amine Model) or Aniline (Primary Amine Model). Scale: 1.0 g (4.35 mmol of Aryl Bromide).
Step-by-Step Workflow:
-
Setup: Equip a 50 mL 3-neck round-bottom flask with a reflux condenser, internal temperature probe, and a rubber septum. Flame-dry under vacuum and backfill with Argon (3 cycles).
-
Solids Addition:
-
Charge 6-Bromo-3-fluoro-2-methoxybenzonitrile (1.0 g, 4.35 mmol, 1.0 equiv).
-
Charge RuPhos Pd G3 (72 mg, 0.087 mmol, 2 mol%). Note: If using primary amine, switch to BrettPhos Pd G3.
-
Charge Cs₂CO₃ (2.83 g, 8.7 mmol, 2.0 equiv).
-
-
Degassing: Cap the flask. Evacuate and backfill with Argon (3x) to remove adsorbed oxygen from the solids.
-
Liquids Addition:
-
Add Anhydrous 1,4-Dioxane (11 mL, 0.4 M concentration).
-
Add the Amine (5.22 mmol, 1.2 equiv) via syringe.
-
-
Reaction:
-
Immerse in a pre-heated oil bath at 90°C .
-
Stir vigorously (800 RPM). The heterogeneous mixture requires good agitation.
-
Monitor by HPLC/UPLC at 2 hours. Expect >95% conversion within 4-6 hours.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts and Pd black. Rinse pad with EtOAc.
-
Wash filtrate with Water (2 x 20 mL) and Brine (1 x 20 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash Chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient (typically 0-30% EtOAc).
-
Note: The product is likely a yellow/orange solid.
-
Part 3: Mechanism & Troubleshooting Visualization
The Catalytic Cycle & Steric Bottleneck
The following diagram illustrates the critical "Steric Gate" at the Reductive Elimination step, which necessitates the use of bulky ligands like BrettPhos.
Figure 1: Catalytic cycle highlighting the steric bottleneck caused by the ortho-nitrile group.
Troubleshooting Logic Flow
Use this decision tree if conversion is low (<50%) after 4 hours.
Figure 2: Troubleshooting decision tree for reaction optimization.
Part 4: Safety & Compliance
-
Nitrile Stability: While the nitrile group is generally stable, avoid strong aqueous acids during workup to prevent hydrolysis to the amide/acid.
-
Palladium Waste: All filtrates containing Pd must be segregated into Heavy Metal waste streams.
-
Residual Solvents: Dioxane is a Class 2 solvent (ICH Q3C). If this material is for GMP tox studies, ensure thorough drying or switch to Toluene/DMSO if residual solvent limits are tight.
Part 5: References
-
Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed Amination of Aryl Halides."[1][2] Chemical Science, 2011.
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.
-
Strem Chemicals. "Phosphine Ligands for Buchwald-Hartwig Amination: Technical Notes." Strem Catalog.
-
Sigma-Aldrich. "Reaction Guide: Buchwald-Hartwig Cross Coupling."
Sources
Derivatization of 6-Bromo-3-fluoro-2-methoxybenzonitrile for medicinal chemistry
Application Note: Strategic Functionalization of 6-Bromo-3-fluoro-2-methoxybenzonitrile
Executive Summary
This guide details the strategic derivatization of 6-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1039758-66-9 / Analogous Scaffolds), a densely functionalized arene utilized as a core scaffold in drug discovery. Its unique substitution pattern offers three distinct vectors for Structure-Activity Relationship (SAR) exploration:
-
The C6-Bromo Handle: A high-reactivity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to establish biaryl or aryl-heteroaryl connectivity.
-
The C1-Nitrile Group: A versatile precursor for heterocycle formation (tetrazoles, oxadiazoles) or hydrolysis to amides/acids.
-
The C2-Methoxy/C3-Fluoro Motif: A stable electronic modulator where the methoxy group can be selectively demethylated to a phenol for further ether diversification, while the fluorine atom serves as a metabolic blocker.
This document provides validated protocols for these transformations, emphasizing regioselectivity and functional group tolerance.
Scaffold Analysis & Reactivity Profile
The 6-Bromo-3-fluoro-2-methoxybenzonitrile scaffold presents a "lock-and-key" substitution pattern. Understanding the electronic and steric environment is critical for reaction success.
-
C1-Cyano (-CN): Electron-withdrawing group (EWG). Directs ortho (C2, C6) and para (C4) nucleophilic attacks if
were possible. It activates the C6-Br bond for oxidative addition by reducing electron density on the ring. -
C2-Methoxy (-OMe): Electron-donating group (EDG) via resonance. It is ortho to the nitrile and ortho to the fluorine. Its bulk can influence the conformation of substituents at C1.
-
C3-Fluoro (-F): Positioned meta to the nitrile and para to the bromine. Crucial Insight: Unlike 2- or 4-fluorobenzonitriles, the C3-fluorine is not sufficiently activated for Nucleophilic Aromatic Substitution (
) under standard conditions because it is not ortho or para to the strong EWG (CN). Therefore, the C-F bond is chemically stable and will be retained throughout standard cross-coupling workflows. -
C6-Bromo (-Br): The primary synthetic handle. Positioned ortho to the nitrile.[1] This "ortho-effect" can accelerate transmetallation in Suzuki couplings but may require sterically accessible ligands.
Strategic Workflow Diagram
Figure 1: Divergent synthesis pathways from the core scaffold. The C6-Br is typically engaged first (Green path) to maximize library diversity.
Application Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C6-Arylation)
Objective: Installation of aryl/heteroaryl groups at the C6 position. Rationale: The ortho-nitrile group can coordinate with Palladium species, potentially stabilizing intermediates but also crowding the center. The use of Pd(dppf)Cl2 (bidentate ligand) is recommended to prevent catalyst deactivation and ensure high turnover numbers (TON) for sterically demanding substrates.
Reagents:
-
Substrate: 6-Bromo-3-fluoro-2-methoxybenzonitrile (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (3-5 mol%)
-
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Inert Atmosphere: Cap the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.
-
Base Activation: Add the aqueous
solution (3.0 equiv). The biphasic mixture ensures efficient buffering. -
Reaction: Heat the block to 90°C for 4–16 hours. Monitor by LC-MS. The disappearance of the aryl bromide (M+H not usually visible, look for UV trace) and appearance of the biaryl product (M+H) indicates completion.
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract the aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Critical Note: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), switch to Pd(PPh3)4 in DME/Water or use the corresponding Boronic Ester.
Protocol B: Tetrazole Synthesis (Nitrile Bioisostere)
Objective: Conversion of the C1-Nitrile into a 5-substituted 1H-tetrazole.
Rationale: Tetrazoles are classic carboxylic acid bioisosteres with improved metabolic stability and lipophilicity profiles. The use of Zinc Bromide (
Reagents:
-
Substrate: 6-Bromo-3-fluoro-2-methoxybenzonitrile (or derivative)
-
Azide Source: Sodium Azide (
, 1.5 equiv) -
Catalyst: Zinc Bromide (
, 1.0 equiv) or -
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)
Step-by-Step Methodology:
-
Safety: Perform behind a blast shield.
is toxic and can form explosive metal azides with heavy metals (avoid copper/lead tubing). -
Mixture: In a pressure-rated vial, dissolve the nitrile (1.0 equiv),
(1.5 equiv), and (1.0 equiv) in the solvent system (0.2 M). -
Cyclization: Seal and heat to 100°C for 12–24 hours.
-
Quench: Cool to RT. Add 1N HCl slowly (in a fume hood) to acidify to pH 2–3. Caution: This converts unreacted azide to
gas; ensure vigorous ventilation. -
Isolation: The tetrazole product often precipitates upon acidification. Filter the solid. If no precipitate, extract with EtOAc.
-
Purification: Recrystallization from Ethanol or reverse-phase HPLC.
Protocol C: Regioselective Demethylation
Objective: Cleavage of the C2-Methoxy group to reveal the phenol.
Rationale: Boron Tribromide (
Reagents:
-
Substrate: 6-Bromo-3-fluoro-2-methoxybenzonitrile
-
Reagent:
(1.0 M in DCM, 3.0 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dry the substrate under vacuum. Dissolve in anhydrous DCM (0.1 M) under Argon. Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add
solution dropwise over 10 minutes. -
Warming: Stir at -78°C for 30 minutes, then allow the reaction to slowly warm to 0°C (ice bath). Do not heat to reflux, as this may compromise the nitrile.
-
Monitoring: Check TLC/LC-MS. The phenol will be more polar.
-
Quench: Cool back to -78°C. Quench by dropwise addition of Methanol (exothermic!).
-
Workup: Dilute with water/DCM. Wash organic layer with
(sat.) and brine. -
Result: The resulting 6-bromo-3-fluoro-2-hydroxybenzonitrile is a versatile intermediate for ether synthesis (Williamson Ether Synthesis or Mitsunobu reaction).
Data Summary & Troubleshooting
| Parameter | Suzuki Coupling (Protocol A) | Tetrazole Formation (Protocol B) | Demethylation (Protocol C) |
| Primary Challenge | Steric hindrance at C6 (ortho-CN). | Solubility of nitrile; Safety of Azide. | Over-reaction; Nitrile hydrolysis. |
| Key Catalyst/Reagent | Pd(dppf)Cl2 | ZnBr2 (Lewis Acid) | BBr3 (Lewis Acid) |
| Typical Yield | 75 - 90% | 60 - 85% | 80 - 95% |
| Troubleshooting | If low conversion: Switch to Pd-XPhos G3 or raise temp to 110°C in Toluene. | If stalled: Increase NaN3 to 3.0 equiv and temp to 120°C. | If Nitrile hydrolyzes: Keep temp < 0°C; minimize water during quench. |
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Homsi, F., & Rousseau, G. (1999). A General Method for the Synthesis of Tetrazoles from Nitriles using Zinc Salts. Tetrahedron Letters, 40(8), 1495-1498.
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292.
-
PubChem Compound Summary. (n.d.). 6-Bromo-2-fluoro-3-methoxybenzonitrile (Isomer Analog). National Center for Biotechnology Information.
Sources
Application Notes and Protocols: Synthesis of Fluorinated Biaryl Scaffolds Utilizing 6-Bromo-3-fluoro-2-methoxybenzonitrile
Abstract
Fluorinated biaryl scaffolds are of paramount importance in modern drug discovery, offering unique physicochemical and pharmacological properties.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of these valuable motifs using 6-Bromo-3-fluoro-2-methoxybenzonitrile as a key building block. We delve into the strategic advantages of incorporating fluorine, the rationale behind the choice of this specific starting material, and provide a step-by-step guide to its application in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage fluorinated scaffolds in their synthetic programs.
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][4] Its unique properties, including high electronegativity, small atomic size (comparable to hydrogen), and the strength of the C-F bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[2][5]
Key benefits of introducing fluorine include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer drug half-life and improved bioavailability.[2][4][6]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within a molecule, impacting pKa, dipole moment, and lipophilicity.[1][2][6] This can be leveraged to improve membrane permeability and target binding affinity.[1][4]
-
Improved Binding Affinity: The substitution of hydrogen with fluorine can lead to enhanced binding to target proteins without a significant increase in molecular size.[2]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.[1]
Approximately 20% of recently approved drugs are fluoro-pharmaceuticals, highlighting the widespread impact of this element in drug design.[5]
The Versatile Building Block: 6-Bromo-3-fluoro-2-methoxybenzonitrile
The choice of starting material is critical for the efficient synthesis of complex molecules. 6-Bromo-3-fluoro-2-methoxybenzonitrile presents a unique combination of functional groups that make it an ideal precursor for a variety of fluorinated biaryl scaffolds.
-
Bromine Atom: Serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8]
-
Fluorine Atom: Provides the desirable properties associated with fluorination, as discussed above. Its position on the aromatic ring can influence the electronic nature of the molecule and provide a vector for further functionalization.
-
Methoxy Group: An electron-donating group that can modulate the reactivity of the aromatic ring. It can also serve as a synthetic handle for demethylation to a phenol, opening up further derivatization possibilities.
-
Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.
This combination of functionalities allows for the rapid and efficient generation of a diverse library of fluorinated biaryl compounds with potential applications in various therapeutic areas.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7][8][9][10] The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[7][8]
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of 6-Bromo-3-fluoro-2-methoxybenzonitrile with an arylboronic acid is depicted below:
Caption: General workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex.[7]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. Lab Reporter [fishersci.se]
Grignard reaction protocols involving 6-Bromo-3-fluoro-2-methoxybenzonitrile
Executive Summary & Strategic Analysis
The Challenge: 6-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: N/A for specific isomer, analogous to 1426073-18-8) represents a "privileged scaffold" in medicinal chemistry, particularly for quinoline-based antitubercular agents (e.g., Bedaquiline analogs) and kinase inhibitors. However, this molecule presents a classic chemoselectivity paradox for organometallic synthesis:
-
The Target: We desire to utilize the C6-Bromine handle to form a Grignard reagent (Ar-MgX) for downstream coupling.
-
The Trap: The C1-Nitrile (Cyano) group is a potent electrophile. In standard Grignard conditions (Mg metal, reflux), the newly formed Grignard moiety will instantly attack the nitrile of a neighboring molecule, leading to polymerization, dimerization (amidine formation), or decomposition.
-
The Complication: The C3-Fluorine and C2-Methoxy groups exert electronic push-pull effects that destabilize the anion, increasing the risk of benzyne formation if temperatures are not strictly controlled.
The Solution: Direct magnesium insertion is contraindicated . The only viable, high-yield protocol involves Halogen-Magnesium Exchange using the "Turbo Grignard" reagent (iPrMgCl·LiCl ) at cryogenic temperatures. This method relies on the kinetic difference between the rapid I/Br-Mg exchange and the slower nucleophilic attack on the nitrile.
Mechanistic Pathway & Logic
The success of this protocol hinges on the Knochel-Hauser Exchange Mechanism . The Lithium Chloride (LiCl) in the Turbo Grignard reagent breaks up the polymeric aggregates of the Grignard species, creating a highly reactive monomeric species that functions at -78°C.
Reaction Pathway Diagram
Figure 1: Kinetic control pathway. The green path represents the desired exchange; the red path represents the failure mode triggered by elevated temperatures.
Experimental Protocol: Halogen-Magnesium Exchange
Objective: Preparation of (3-fluoro-6-cyano-2-methoxyphenyl)magnesium chloride and subsequent trapping.
Reagents & Equipment
-
Substrate: 6-Bromo-3-fluoro-2-methoxybenzonitrile (>98% purity).
-
Reagent: Isopropylmagnesium chloride - Lithium chloride complex (1.3 M in THF) [Turbo Grignard].
-
Solvent: Anhydrous THF (water <50 ppm).
-
Vessel: Flame-dried 3-neck round bottom flask with internal temperature probe.
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 50 mL 3-neck flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.
-
Flush with Nitrogen/Argon for 15 minutes.
-
Critical: Ensure the internal temperature probe is submerged in the solvent volume.
-
-
Substrate Solubilization:
-
Charge the flask with 1.0 eq (e.g., 230 mg, 1.0 mmol) of 6-Bromo-3-fluoro-2-methoxybenzonitrile.
-
Add 5.0 mL of anhydrous THF.
-
Cool the solution to -78°C using a Dry Ice/Acetone bath.
-
-
The Exchange (The Critical Step):
-
Add 1.1 eq of iPrMgCl·LiCl (Turbo Grignard) dropwise over 5 minutes via syringe pump or pressure-equalizing funnel.
-
Observation: A color change (often to yellow/orange) indicates the formation of the magnesiated species.
-
Stir at -78°C for 15–30 minutes.
-
Validation: Take a 0.1 mL aliquot, quench in MeOD (deuterated methanol), and analyze by NMR or LCMS. Disappearance of the Bromide peak and appearance of the Deuterated species confirms exchange.
-
-
Electrophile Trapping:
-
Once exchange is confirmed (>90% conversion), add the electrophile (e.g., Benzaldehyde, 1.2 eq) dissolved in THF dropwise.
-
Maintain temperature at -78°C for 1 hour.
-
Allow the mixture to warm slowly to -20°C (or RT depending on electrophile reactivity) over 2 hours.
-
-
Quench & Workup:
Data & Performance Metrics
The following table summarizes expected outcomes based on analogous functionalized benzonitriles (Knochel et al.).
| Parameter | Standard Grignard (Mg Metal) | Turbo Grignard (iPrMgCl·LiCl) |
| Temperature | Reflux / RT | -78°C to -40°C |
| Exchange Time | N/A (Direct Insertion) | 15–30 mins |
| Chemoselectivity | Poor (Attacks Nitrile) | Excellent (>95% Retention of CN) |
| Yield (Trapped) | < 10% (Complex mixtures) | 75–90% |
| Stability | Unstable | Stable at -78°C for hours |
Troubleshooting & Safety
Common Failure Modes
-
Low Yield / Dimerization:
-
Cause: Temperature rose above -40°C before electrophile addition.
-
Fix: Monitor internal temperature strictly. Do not rely on bath temperature.
-
-
Incomplete Exchange:
-
Cause: Old Turbo Grignard reagent (titre dropped).
-
Fix: Titrate iPrMgCl·LiCl using Iodine/LiCl solution before use.
-
-
Protonation (Recovered SM with H instead of E):
-
Cause: Wet THF.
-
Fix: Distill THF over Sodium/Benzophenone or use molecular sieves (3Å).
-
Safety Hazards
-
Cyanide Risk: While the nitrile is bonded, thermal decomposition or strong acid workup could theoretically release HCN. Work in a well-ventilated hood.
-
Cryogenic Burns: Handling -78°C baths requires insulated gloves.
References
-
Knochel, P., et al. (2004).[3] "A New Turbo-Grignard Reagent for Functionalized Arylmagnesium Synthesis." Angewandte Chemie International Edition.
-
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie.
-
Bao, R. L., et al. (2015). "Recent Advances in the Synthesis of Functionalized Organomagnesium Reagents." Chemical Society Reviews.
-
PubChem Compound Summary. (2025). "6-bromo-2-fluoro-3-methoxybenzonitrile."[4] National Library of Medicine.
Sources
Application of 6-Bromo-3-fluoro-2-methoxybenzonitrile in Agrochemical Synthesis: A Guide to Key Intermediates
Introduction: The Strategic Value of Fluorinated Benzonitriles in Agrochemical Design
In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds is a proven method for enhancing biological activity, metabolic stability, and overall efficacy. The 2-methoxybenzonitrile scaffold, in particular, is a key structural motif found in a new class of synthetic auxin herbicides known as 6-arylpicolinates. These herbicides, such as halauxifen-methyl (marketed as Arylex™ active), offer potent control of broadleaf weeds at low application rates.[1][2]
6-Bromo-3-fluoro-2-methoxybenzonitrile is a highly functionalized building block, primed for strategic incorporation into complex agrochemical targets. The presence of a bromine atom at the 6-position provides a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. The fluorine atom at the 3-position and the methoxy group at the 2-position are crucial for modulating the electronic properties and conformational preferences of the molecule, which in turn can influence its binding affinity to the target protein in a weed species.[3][4]
This document serves as a detailed guide for researchers and synthetic chemists, outlining a core application of 6-Bromo-3-fluoro-2-methoxybenzonitrile: its conversion into a boronic ester intermediate. This transformation is a critical gateway to the synthesis of 6-arylpicolinate herbicides and other related agrochemical compounds. The protocols and insights provided herein are grounded in established chemical principles and aim to equip scientists with the practical knowledge to leverage this valuable starting material.
Core Application: Synthesis of a Key Boronic Ester Intermediate for Suzuki-Miyaura Coupling
The most powerful and widely adopted method for constructing the biaryl linkage in 6-arylpicolinate herbicides is the Suzuki-Miyaura cross-coupling reaction.[1][5] This reaction requires an aryl-boron species (such as a boronic acid or boronic ester) and an aryl halide. 6-Bromo-3-fluoro-2-methoxybenzonitrile is an ideal precursor to the required aryl-boron component.
The conversion of an aryl bromide to a boronic ester, often via a Miyaura borylation reaction, is a highly efficient and well-established transformation.[6] This reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a boron source, such as bis(pinacolato)diboron (B₂pin₂).
The rationale for this synthetic strategy is compelling:
-
High Functional Group Tolerance: The Miyaura borylation is compatible with a wide range of functional groups, including the nitrile and methoxy moieties present in our starting material.
-
Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions, preserving the integrity of the molecular scaffold.
-
Stability of the Product: The resulting pinacol boronic ester is generally stable, easily purified by standard techniques like column chromatography, and can be stored for extended periods before its use in the subsequent Suzuki-Miyaura coupling.
-
Versatility: Once synthesized, the boronic ester can be coupled with a variety of heterocyclic halides, enabling the rapid generation of a library of potential agrochemical candidates for structure-activity relationship (SAR) studies.[7]
The overall workflow is depicted in the following diagram:
Caption: Synthetic workflow from starting material to agrochemical scaffold.
Experimental Protocol: Miyaura Borylation of 6-Bromo-3-fluoro-2-methoxybenzonitrile
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(3-cyano-4-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 6-Bromo-3-fluoro-2-methoxybenzonitrile | (Not available) | 230.04 | 2.30 g | 10.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 3.05 g | 12.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 244 mg | 0.33 |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 2.94 g | 30.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 50 mL | - |
Procedure
-
Reaction Setup: To a 100 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6-Bromo-3-fluoro-2-methoxybenzonitrile (2.30 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), and potassium acetate (2.94 g, 30.0 mmol).
-
Causality Note: Potassium acetate acts as the base required for the catalytic cycle of the Miyaura borylation. Anhydrous conditions are crucial as moisture can lead to the hydrolysis of the boronic ester product and deactivation of the catalyst.
-
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Causality Note: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen prevents catalyst degradation and ensures optimal activity.
-
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (50 mL) via a syringe. Bubble nitrogen through the resulting suspension for 15 minutes to degas the solvent. Subsequently, add Pd(dppf)Cl₂ (244 mg, 0.33 mmol) to the flask.
-
Causality Note: Degassing the solvent further removes any dissolved oxygen. Pd(dppf)Cl₂ is a robust and commonly used catalyst for this type of transformation, known for its efficiency and functional group tolerance.
-
-
Reaction: Heat the reaction mixture to 80-85 °C and stir vigorously for 8-12 hours.
-
Causality Note: This temperature provides the necessary thermal energy to drive the catalytic cycle efficiently without causing significant decomposition of the reactants or products. Reaction progress should be monitored.
-
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate (3 x 20 mL).
-
Causality Note: Celite filtration is an effective method for removing fine particulate matter, resulting in a clearer filtrate for subsequent purification.
-
-
Extraction: Combine the filtrates and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Causality Note: The aqueous washes remove residual potassium acetate and other water-soluble impurities. Brine helps to break any emulsions and further dry the organic layer.
-
-
Purification: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
Causality Note: Silica gel chromatography is the standard method for purifying the boronic ester, effectively separating it from unreacted B₂pin₂ and other non-polar byproducts.
-
-
Product Characterization: The final product, 2-(3-cyano-4-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, should be obtained as a white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Experimental workflow for Miyaura borylation.
Conclusion and Future Prospects
The protocol detailed above provides a reliable and reproducible method for converting 6-Bromo-3-fluoro-2-methoxybenzonitrile into a versatile boronic ester intermediate. This transformation is a critical enabling step for the synthesis of advanced agrochemicals, particularly those in the 6-arylpicolinate class. The strategic positioning of the fluoro, methoxy, and cyano groups on the aromatic ring makes this building block and its derivatives highly valuable for the discovery of new and effective crop protection solutions. Researchers can use this intermediate in subsequent Suzuki-Miyaura coupling reactions with various heterocyclic partners to explore new chemical space and develop next-generation herbicides.
References
-
AERU. (2026, February 7). Halauxifen-methyl (Ref: DE-729). Retrieved from [Link]
- Patsnap. (2021, November 5). Preparation method of halauxifen-methyl.
- European Patent Office. (2023, March 22). Herbicidal compounds.
- Google Patents. (n.d.). WO2015089247A1 - Selective weed control with halauxifen.
-
Epp, J. B., et al. (2016). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Retrieved from [Link]
-
Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl. Retrieved from [Link]
-
Nykaza, T. V., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(4), 1523-1533. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]
-
ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Retrieved from [Link]
-
MDPI. (2025, February 23). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]
-
Organic Syntheses. (2020, August 9). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]
-
ValuePickr Forum. (2006, January 3). Report Special Fluoro-Intermediates: An Overview. Retrieved from [Link]
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
VBN. (n.d.). Study of degradation intermediates formed during electrochemical oxidation of pesticide residue 2,6-dichlorobenzamide (BAM) in. Retrieved from [Link]
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- 2. mda.state.mn.us [mda.state.mn.us]
- 3. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 4. Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-fluoro-2-methoxybenzonitrile
The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 6-Bromo-3-fluoro-2-methoxybenzonitrile , a critical intermediate often associated with KRAS G12C inhibitors (e.g., Adagrasib analogs).
Ticket ID: #SYN-KRAS-006 Topic: Yield Optimization & Regioselectivity Troubleshooting Role: Senior Application Scientist[1]
Executive Summary & Diagnostic Matrix
The Problem: Researchers frequently encounter low yields (<30%) or incorrect regioisomers when synthesizing 6-Bromo-3-fluoro-2-methoxybenzonitrile (Target).[1] The primary failure mode is attempting Direct Electrophilic Bromination (EAS) on 3-fluoro-2-methoxybenzonitrile.[1]
The Science of the Failure: In an EAS system (e.g., NBS/MeCN or Br2/FeBr3), the directing effects are competitive:
-
-OMe (C2): Strong activator, directs ortho/para.[1]
-
-F (C3): Deactivator, directs ortho/para.[1]
-
-CN (C1): Strong deactivator, directs meta.
The C5 position (para to -OMe) is electronically favored in EAS.[1] The target C6 position (ortho to -CN, meta to -OMe) is electronically disfavored for electrophilic attack.[1] Therefore, direct bromination yields predominantly the 5-bromo isomer , not the 6-bromo target.[1]
The Solution: You must switch mechanisms.
-
Primary Recommendation: Directed Ortho-Metalation (DoM) using LiTMP.[1] This utilizes the coordination of the Cyano group to direct lithiation to C6.
-
Alternative (Scale-Up): Nucleophilic Aromatic Substitution (SNAr) starting from a fluorinated precursor.[1]
Decision Matrix: Select Your Protocol
Figure 1: Mechanistic divergence showing why DoM (Route B) is required for the C6-bromo regioselectivity.
Protocol A: Directed Ortho-Metalation (DoM)
Best for: Lab-scale synthesis (grams) requiring high regioselectivity.[1]
The Mechanism
The Cyano (-CN) group is a powerful Directing Metalation Group (DMG) .[1] It coordinates lithium, directing deprotonation to the ortho position (C6). However, -CN is also susceptible to nucleophilic attack by alkyl lithiums (e.g., n-BuLi), leading to imine byproducts.[1]
Critical Change: You must use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1] It is a non-nucleophilic, bulky base that performs deprotonation without attacking the nitrile.
Step-by-Step Methodology
Reagents:
-
Substrate: 3-Fluoro-2-methoxybenzonitrile (1.0 equiv)[1]
-
Base: LiTMP (1.2 equiv) [Prepared in situ from TMP and n-BuLi][1]
-
Electrophile: CBr4 (1.5 equiv) or Br2[1]
-
Solvent: Anhydrous THF
Procedure:
-
LiTMP Preparation: In a flame-dried flask under Ar, dissolve 2,2,6,6-tetramethylpiperidine (1.25 equiv) in THF. Cool to -78°C. Add n-BuLi (1.2 equiv) dropwise.[1] Stir for 30 min at 0°C to ensure formation, then re-cool to -78°C .
-
Lithiation: Dissolve 3-Fluoro-2-methoxybenzonitrile in THF and add it dropwise to the LiTMP solution at -78°C .
-
Bromine Quench: Add a solution of CBr4 (or Br2) in THF dropwise.[1]
-
Workup: Quench with sat. NH4Cl (aq) while still cold.[1] Extract with EtOAc.[1][2]
Troubleshooting Guide (DoM)
| Symptom | Diagnosis | Corrective Action |
| Low Yield (<20%) | Nucleophilic attack on Nitrile.[1] | Ensure you are using LiTMP , not LDA or BuLi. LDA is less bulky and can still attack the -CN group.[1] |
| Wrong Isomer (C4-Br) | -F directed lithiation dominated.[1] | The proton at C4 (ortho to F) is highly acidic.[1] If C4 is favored, use the Silyl Block Strategy (see FAQ below). |
| Tarry/Black Crude | Benzyne formation.[1][3] | Temperature rose above -60°C during lithiation.[1][4][5] The lithiated species eliminated LiF to form a benzyne intermediate. Keep strict cryogenic control. |
Protocol B: The SNAr Approach (Scale-Up)
Best for: Multi-gram/Kilogram scale where cryogenic conditions are difficult.[1]
Instead of installing the Bromine last, install the Methoxy group last via Nucleophilic Aromatic Substitution (SNAr).
Pathway:
-
Precursor: 2,3-Difluoro-6-bromobenzonitrile (Commercially available or synthesized via bromination of 2,3-difluorobenzonitrile).[1]
-
Reagent: NaOMe (Sodium Methoxide) in MeOH.
-
Logic: The Fluorine at C2 is ortho to the electron-withdrawing Nitrile (-CN) and is highly activated for substitution.[1] The Fluorine at C3 is meta to -CN and less reactive.[1]
Procedure:
-
Dissolve 2,3-Difluoro-6-bromobenzonitrile (1 equiv) in MeOH.
-
Cool to 0°C.
-
Add NaOMe (0.95 - 1.0 equiv) slowly.[1] Do not use excess.
-
Monitor by HPLC.[1] The C2-F is displaced rapidly.
Frequently Asked Questions (FAQs)
Q1: I am using the DoM method, but I keep getting the 4-bromo isomer (ortho to Fluorine). How do I fix this? A: This is a common competition between the directing power of -CN and the acidity induced by -F. If C4 lithiation dominates, use the Silyl Block Strategy :
-
Lithiate with LiTMP -> Quench with TMSCl .[1] (Blocks C4).
-
Lithiate again with LiTMP -> The base is forced to C6 (Ortho to CN).[1]
-
Quench with Bromine .
-
Remove the TMS group (mild acid or TBAF).[1]
Q2: Can I use Pd-catalyzed cyanation on 2,6-dibromo-3-fluoroanisole instead? A: Yes, but it is challenging.
-
Reaction: Pd(0) + Zn(CN)2.[1]
-
Selectivity: You need to replace only one Bromine.[1]
-
Electronic Bias: The Br at C2 (ortho to F) is more electron-deficient and usually undergoes oxidative addition faster than the Br at C6.[1]
-
Outcome: This often yields the 2-cyano isomer (which, after renumbering, is the target).
-
Risk: Bis-cyanation is the yield killer.[1] Use a bidentate ligand like Xantphos and strictly limit Zn(CN)2 to 0.55 equiv.[1]
Q3: Why not just brominate 3-fluoro-anisole first? A: Bromination of 3-fluoroanisole yields primarily 4-bromo-3-fluoroanisole (para to OMe, ortho to F).[1] This places the bromine in the wrong position relative to the fluorine for your target.
References & Data Grounding
-
Adagrasib (MRTX849) Synthesis Context:
-
Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849..." Journal of Medicinal Chemistry, 2020. (Describes the utility of similar substituted benzonitriles).
-
[1]
-
-
Directed Ortho-Metalation (DoM) Selectivity:
-
Regioselective Halogenation:
-
Schlosser, M. "The Silyl Trick: A versatile tool for the regioselective synthesis of polysubstituted aromatics." Organic Letters. (Supporting the TMS blocking strategy).
-
-
Palladium-Catalyzed Cyanation:
Sources
- 1. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Pd Catalyzed Cyanation [commonorganicchemistry.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unica.it [iris.unica.it]
- 5. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. CA3231284A1 - Processes and intermediates for synthesis of adagrasib - Google Patents [patents.google.com]
- 7. datapdf.com [datapdf.com]
Technical Support Center: Purification of 6-Bromo-3-fluoro-2-methoxybenzonitrile
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of 6-Bromo-3-fluoro-2-methoxybenzonitrile. The methodologies and recommendations herein are grounded in established principles of organic chemistry and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 6-Bromo-3-fluoro-2-methoxybenzonitrile relevant to its purification?
While specific experimental data for 6-Bromo-3-fluoro-2-methoxybenzonitrile is not extensively published, we can infer its properties based on its structure and data from closely related analogs. These properties are crucial for selecting an appropriate purification strategy.
Structural Analysis: The molecule possesses several key features that dictate its behavior:
-
Aromatic Ring: Provides rigidity and potential for π-π stacking interactions.
-
Nitrile Group (-CN): A strongly polar functional group.
-
Methoxy Group (-OCH₃): Moderately polar and can act as a hydrogen bond acceptor.
-
Halogens (Br, F): Increase molecular weight and introduce polarity.
These features result in a molecule with moderate to high polarity.
| Property | Estimated Value/Characteristic | Significance for Purification |
| Molecular Weight | 230.04 g/mol [1] | Affects diffusion rates but is less critical for common purification methods. |
| Polarity | Moderately Polar | Dictates solubility in various organic solvents. Will be highly soluble in polar solvents like ethyl acetate and dichloromethane, and less soluble in non-polar solvents like hexanes. |
| Physical State | Likely a solid at room temperature | Enables purification by recrystallization. |
| Melting Point | Not reported; likely >50 °C | A key parameter for selecting a recrystallization solvent. The solvent's boiling point should ideally be higher than the compound's melting point to prevent oiling out. |
| XlogP (Predicted) | ~2.4[2] | Indicates a degree of lipophilicity, suggesting it will be soluble in a range of organic solvents. |
Q2: What are the most common and effective methods for purifying this compound?
The two most effective and widely used methods for purifying 6-Bromo-3-fluoro-2-methoxybenzonitrile are:
-
Recrystallization: This is the preferred method for purifying solid compounds on a larger scale, especially if the crude material is relatively pure (>85%). It relies on the difference in solubility of the compound and its impurities in a chosen solvent at high and low temperatures.
-
Silica Gel Column Chromatography: This technique is ideal for separating the target compound from impurities with different polarities.[3][4][5] It is particularly useful when dealing with complex mixtures or when impurities have similar solubility profiles to the product, making recrystallization ineffective.
Q3: What are the likely impurities in a crude sample of 6-Bromo-3-fluoro-2-methoxybenzonitrile?
Impurities are typically byproducts of the synthetic route. A common method for synthesizing aryl nitriles is the Sandmeyer reaction, which converts an aryl amine to a nitrile via a diazonium salt intermediate.[6][7][8][9][10]
Potential Impurities from a Sandmeyer Synthesis Route:
-
Unreacted Starting Material: The corresponding aniline precursor (e.g., 2-bromo-5-fluoro-6-methoxyaniline).
-
Phenolic Byproducts: Formed if the intermediate diazonium salt reacts with water.
-
Biaryl Byproducts: Arise from radical side reactions during the process.[7]
-
Isomeric Impurities: If the bromination of the aromatic ring is not perfectly regioselective, positional isomers of the final product may be present.[11]
-
Residual Copper Salts: If a copper(I) cyanide salt is used in the reaction.[12]
Q4: How do I decide between recrystallization and column chromatography?
The choice of purification method depends on the purity of your crude material, the nature of the impurities, and the desired scale of your purification.
Sources
- 1. 3-Bromo-6-fluoro-2-methoxybenzonitrile | 1426073-18-8 [sigmaaldrich.com]
- 2. PubChemLite - 6-bromo-2-fluoro-3-methoxybenzonitrile (C8H5BrFNO) [pubchemlite.lcsb.uni.lu]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. cup.edu.cn [cup.edu.cn]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [cora.ucc.ie]
- 12. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
Troubleshooting regioselectivity in 6-Bromo-3-fluoro-2-methoxybenzonitrile reactions
Technical Support Center: Functionalizing 6-Bromo-3-fluoro-2-methoxybenzonitrile
Status: Operational Ticket Focus: Regioselectivity & Reactivity Troubleshooting Assigned Specialist: Senior Application Scientist
The Electronic Dashboard: Reactivity Landscape
Before troubleshooting specific failures, you must understand the "Push-Pull" dynamics of this scaffold. The molecule is a tug-of-war between the electron-withdrawing Nitrile (-CN) and Fluorine (-F) groups, and the electron-donating Methoxy (-OMe) group.
| Position | Substituent | Electronic Status | Reactivity Prediction |
| C1 | -CN (Nitrile) | Anchor (EWG) | Directs Nucleophilic Attack to Ortho/Para. Directs Lithiation to Ortho. |
| C2 | -OMe (Methoxy) | Donor (EDG) | Ortho to CN. Activated for SNAr (but poor LG). Directs lithiation to C3. |
| C3 | -F (Fluoro) | Inductive EWG | Meta to CN. Deactivated for SNAr. Strong Director for Ortho-Lithiation (to C4). |
| C6 | -Br (Bromo) | Leaving Group | Ortho to CN. Highly Activated for SNAr. Primary site for Metal-Halogen Exchange. |
Troubleshooting Guide: Common Failure Modes
Module A: Nucleophilic Aromatic Substitution (SNAr)
User Complaint: "I tried to displace the Fluorine (C3) with an amine, but I isolated the wrong product or starting material."
Diagnosis: You have fallen into the Ortho-Activation Trap . Standard SNAr requires an electron-withdrawing group (EWG) located ortho or para to the leaving group to stabilize the Meisenheimer complex.[1]
-
Your Fluorine (C3) is meta to the Nitrile. It is electronically "invisible" to the nucleophile in standard SNAr manifolds.
-
Your Bromine (C6) is ortho to the Nitrile. It is highly activated.
The Result: The nucleophile preferentially attacks C6 , displacing the Bromine, not the Fluorine.
Corrective Protocol:
-
To displace Br (C6): Use mild bases (K2CO3) and amines in polar aprotic solvents (DMF/DMSO). This reaction is fast.
-
To displace F (C3): You cannot use standard SNAr.
-
Alternative: Use Transition-Metal Catalyzed Amination (Buchwald-Hartwig).[2] However, the Pd/Ni catalyst will preferentially insert into the C-Br bond first.
-
Strategy: You must react the Bromine first (e.g., Suzuki coupling to cap it with an aryl group) before attempting to functionalize the Fluorine, likely requiring specialized conditions (e.g., Ni-catalyzed C-F activation) or photoredox catalysis [1].
-
Module B: Organometallic Chemistry (Lithiation)
User Complaint: "I treated the molecule with n-BuLi to perform a lithium-halogen exchange, but I got a complex mixture/polymer."
Diagnosis: Nitrile Suicide (Self-Condensation). While Lithium-Halogen exchange at C6 is extremely fast, the resulting species is an ortho-lithiobenzonitrile. These intermediates are notoriously unstable because the Lithium atom is spatially adjacent to the electrophilic Cyano group.
-
Mechanism: The Lithiated C6 attacks the Cyano group of a neighboring molecule (intermolecular) or, less likely due to strain, its own cyano group, leading to dimerization (imines/ketones upon workup) [2].
Corrective Protocol:
-
Switch Reagents: Stop using n-BuLi. Use TurboGrignard (iPrMgCl·LiCl) .
-
Why: Magnesium reagents are less nucleophilic toward nitriles than Lithium reagents but still effective for Iodine/Bromine exchange.
-
Condition: 0°C to Room Temperature.[3]
-
-
Barbier Conditions: If you must use Li, do not pre-form the anion. Mix your electrophile (e.g., aldehyde) with the substrate before adding the organometallic reagent. This captures the transient lithio-species immediately.
-
Cryogenic Control: If using n-BuLi, you must operate at -100°C (Trapp mixture) and quench within seconds. Standard -78°C is often too hot for ortho-lithiobenzonitriles [3].
Module C: Palladium-Catalyzed Cross-Coupling
User Complaint: "My Suzuki coupling at C6 stalls or yields the hydrodebrominated product (H instead of R)."
Diagnosis: Competitive Chelation & Protodebromination. The ortho-substituents (CN at C1, OMe at C2) create a "pocket" that can chelate the Palladium, slowing down the catalytic cycle. Slow cycles increase the chance of protodebromination (replacing Br with H) via solvent/base interaction.
Corrective Protocol:
-
Catalyst System: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos ) or N-heterocyclic carbenes (NHC-Pd). These ligands prevent the metal from getting "stuck" in the chelation pocket.
-
Base Selection: Avoid alkoxide bases if possible (which can promote dehalogenation). Use K3PO4 or Cs2CO3 in dioxane/water mixtures.
-
Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to favor the bimolecular coupling over unimolecular side reactions.
Decision Logic & Mechanism Visualization
The following diagram illustrates the divergent pathways based on reagent choice. Note the "Forbidden" path for SNAr on Fluorine.
Figure 1: Reaction decision tree highlighting the kinetic preference for SNAr at C6 and the stability advantage of Magnesium reagents over Lithium for this scaffold.
References
-
SNAr Regioselectivity & Mechanism
-
Lithiation of Benzonitriles
- Topic: Instability of ortho-lithiobenzonitriles and troubleshooting with temper
- Source: ScienceMadness Discussion (Verified Chemical Community). "Troubles with Lithium-Halogen exchange reaction."
-
URL:[Link]
-
Halogen-Metal Exchange Protocols
- Topic: Use of TurboGrignard vs BuLi for sensitive substr
- Source: ResearchGate. "Halogen—Lithium Exchange Between Substituted Dihalobenzenes."
-
URL:[Link]
-
Palladium Coupling Selectivity
Sources
Minimizing debromination side reactions of 6-Bromo-3-fluoro-2-methoxybenzonitrile
Technical Support Center: 6-Bromo-3-fluoro-2-methoxybenzonitrile
Welcome to the dedicated technical support guide for 6-Bromo-3-fluoro-2-methoxybenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth, field-tested insights to overcome a common and often frustrating challenge: the undesired side reaction of debromination. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of 6-Bromo-3-fluoro-2-methoxybenzonitrile, and why is it a problem?
Debromination is a reductive side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom. In this case, the starting material, 6-Bromo-3-fluoro-2-methoxybenzonitrile, is converted into the byproduct 3-fluoro-2-methoxybenzonitrile. This is problematic for several reasons: it consumes your starting material, reduces the yield of your desired product, and introduces a structurally similar impurity that can be difficult to separate during purification.
Q2: What makes this specific molecule susceptible to debromination?
The susceptibility of an aryl bromide to debromination, particularly in palladium-catalyzed cross-coupling reactions, is influenced by its electronic properties. The 6-Bromo-3-fluoro-2-methoxybenzonitrile ring is substituted with both electron-withdrawing groups (EWG) and an electron-donating group (EDG):
-
-CN (Nitrile): A strong EWG.
-
-F (Fluoro): An inductively EWG.
-
-OCH₃ (Methoxy): An EDG.
The presence of strong EWGs makes the aryl ring electron-deficient, which can increase its reactivity in certain pathways that lead to hydrodebromination[1]. This side reaction often competes with the desired productive catalytic cycle[2][3].
Q3: What is the primary mechanism leading to this unwanted side reaction?
In palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the most common pathway for debromination involves the formation of a palladium-hydride (Pd-H) species[1]. This can occur through several routes:
-
Reaction with Base: Certain bases, especially alkoxides or organic amines, can react with the palladium complex to generate a Pd-H intermediate.
-
Solvent as a Hydride Source: Protic solvents like alcohols or even trace amounts of water can serve as hydride donors[1][2].
-
β-Hydride Elimination: If an alkyl-containing reagent is used (e.g., in a Negishi coupling or from certain boronic esters), β-hydride elimination can form a Pd-H species[4].
Once formed, the aryl-palladium intermediate (Ar-Pd-Br) can undergo a competing reductive elimination with the hydride ligand (Ar-Pd-H) to yield the debrominated arene (Ar-H), as illustrated below.
Figure 1: Competing pathways in a Pd-catalyzed cross-coupling reaction.
Troubleshooting Guide: Minimizing Debromination
This section provides a systematic approach to diagnosing and solving issues with debromination during your experiments.
Issue: My Suzuki-Miyaura coupling reaction shows >10% of the debrominated byproduct, 3-fluoro-2-methoxybenzonitrile, by LC-MS.
This is a common scenario. Let's break down the potential causes and solutions, starting with the most impactful variables.
The choice of base is critical. Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), are known to promote the formation of Pd-H species and should be avoided if debromination is observed[1].
-
Recommendation: Switch to a milder, non-nucleophilic inorganic base. Phosphates and carbonates are excellent starting points. Screen them in the order of increasing strength.
| Parameter: Base | Condition A (Problematic) | Condition B (Improved) | Condition C (Optimal) | Rationale |
| Base Type | NaOtBu, KOH, NaOH | K₂CO₃, Cs₂CO₃ | K₃PO₄ | Milder bases are less likely to generate hydride species. K₃PO₄ is often effective in challenging couplings while minimizing side reactions[3]. |
| Amount | > 3.0 equiv | 2.0 - 2.5 equiv | 2.0 equiv | Use the minimum stoichiometry required for effective transmetalation to avoid excess basicity. |
The ligand bound to the palladium center dictates the stability and reactivity of the catalytic intermediates. The right ligand can sterically and electronically favor the desired C-C bond formation over the C-H bond formation.
-
Recommendation: Use bulky, electron-rich phosphine ligands. These ligands tend to accelerate the rate of reductive elimination of the desired product (Ar-R) relative to the debrominated byproduct (Ar-H)[1][3].
Figure 2: A troubleshooting workflow for minimizing debromination.
| Parameter: Ligand | Condition A (Problematic) | Condition B (Improved) | Condition C (Optimal) | Rationale |
| Ligand Type | PPh₃, P(tBu)₃ | Buchwald Biaryl Phosphines (e.g., SPhos, XPhos, RuPhos) | N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes) | Bulky ligands promote the desired reductive elimination. NHCs are highly effective but can sometimes be more sensitive to reaction conditions[1][5]. |
| Pd:Ligand Ratio | 1:1 | 1:2 | 1:2.2 | A slight excess of ligand ensures the palladium center remains coordinated, preventing the formation of undesired catalytic species. |
-
Solvent: As mentioned, protic solvents are potential hydride sources. Always use high-purity, anhydrous aprotic solvents. Common choices include 1,4-dioxane, toluene, or THF.
-
Temperature: While higher temperatures increase reaction rates, they often accelerate side reactions like debromination disproportionately[3]. Find the "sweet spot" where the desired coupling proceeds at a reasonable rate while debromination is minimized. Start around 80-90 °C and adjust as needed based on reaction monitoring.
Optimized Protocol Example: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 6-Bromo-3-fluoro-2-methoxybenzonitrile with a generic arylboronic acid, designed to minimize debromination.
Materials:
-
6-Bromo-3-fluoro-2-methoxybenzonitrile (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 6-Bromo-3-fluoro-2-methoxybenzonitrile, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor (Pd₂(dba)₃) and the ligand (SPhos).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be around 0.1 - 0.2 M with respect to the starting bromide.
-
Degassing (Optional but Recommended): Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 85 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h). Check for the disappearance of starting material and the ratio of desired product to the debrominated byproduct (3-fluoro-2-methoxybenzonitrile).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by column chromatography on silica gel.
Analytical Methods for Detection
Q4: How can I accurately detect and quantify the debrominated byproduct?
Accurate quantification is key to effective troubleshooting.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. You can easily distinguish the starting material, desired product, and the debrominated byproduct by their mass-to-charge ratios. The byproduct will have a mass corresponding to the loss of Bromine (79/81 amu) and the gain of Hydrogen (1 amu). Quantification can be achieved using a UV detector with a calibration curve if high accuracy is needed.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds. It provides excellent separation and clear mass fragmentation patterns.
-
¹H NMR (Proton Nuclear Magnetic Resonance): After purification, ¹H NMR can confirm the identity of the byproduct. The aromatic region of the spectrum will show a distinct signal for the proton that replaced the bromine atom, often with a characteristic coupling pattern to the adjacent fluorine and other protons.
References
-
Weaver, J. D., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Slanina, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. [Link]
-
Bell, T. D., et al. (1995). A role for CD95 ligand in preventing graft rejection. Nature. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Reek, J. N. H., et al. (2022). Transition Metal Catalysis Controlled by Hydrogen Bonding in the Second Coordination Sphere. Chemical Reviews. [Link]
-
Shishov, A., et al. (2023). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Molecules. [Link]
-
Chen, Y., et al. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
Technical Support Center: Optimizing Catalysis for 6-Bromo-3-fluoro-2-methoxybenzonitrile
Status: Active Agent: Senior Application Scientist (Ph.D.) Ticket ID: CHEM-OPT-2024-BFMB
Introduction
Welcome to the technical support hub for 6-Bromo-3-fluoro-2-methoxybenzonitrile . As a Senior Application Scientist, I understand that this scaffold presents a deceptive challenge. While the bromide at C6 appears accessible, the ortho-cyano group (C1) creates significant steric hindrance and potential for catalyst poisoning, while the meta-fluoro group (C3) modulates the electronics of the ring.
This guide moves beyond generic "recipes" to provide chemically grounded, self-validating protocols designed to maximize conversion while suppressing common side reactions like nitrile hydrolysis and protodehalogenation.
Module 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1][2][3][4]
User Issue: “I am seeing low conversion (<30%) or stalled reactions when coupling boronic acids to this scaffold.”
Root Cause Analysis
The ortho-cyano group at C1 creates a "picket fence" effect, sterically hindering the Palladium center during the transmetallation step. Additionally, the electron-deficient nature of the ring (due to -CN and -F) accelerates oxidative addition but makes the Pd(II) intermediate prone to protodehalogenation if transmetallation is slow.
Optimized Protocol
Use this protocol for coupling aryl/heteroaryl boronic acids.
| Component | Recommendation | Technical Rationale |
| Catalyst Source | Pd(OAc)₂ or Pd₂(dba)₃ | Precursors allow for precise ligand-to-metal tuning. |
| Ligand | SPhos or XPhos | Critical: These Buchwald dialkylbiaryl phosphines are bulky enough to facilitate reductive elimination but electron-rich enough to stabilize the oxidative addition complex against the ortho-CN sterics. |
| Base | K₃PO₄ (3.0 equiv) | Avoid Hydroxides (NaOH/KOH). Potassium phosphate is mild enough to prevent nitrile hydrolysis (conversion to amide) but strong enough to activate the boronic acid. |
| Solvent | 1,4-Dioxane / Water (4:1) | The biphasic system dissolves inorganic bases while maintaining high reaction temperatures (80–100°C). |
| Additives | None | Avoid copper additives unless coupling stannanes. |
Step-by-Step Workflow
-
Charge Solids: Add 6-Bromo-3-fluoro-2-methoxybenzonitrile (1.0 eq), Boronic acid (1.2–1.5 eq), Pd(OAc)₂ (2–5 mol%), SPhos (4–10 mol%), and K₃PO₄ (3.0 eq) to a reaction vial.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of the electron-rich SPhos ligand.
-
Solvent Addition: Add degassed Dioxane/Water (4:1) via syringe. Concentration should be 0.1 M to 0.2 M.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Validation: Monitor by LCMS. Look for the disappearance of the bromide (M+H not visible usually, look for UV trace) and emergence of the biaryl product.
Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)[5]
User Issue: “The reaction turns black immediately, and I recover starting material or de-brominated byproduct.”
Root Cause Analysis
Nitriles can coordinate to Pd(0), effectively poisoning the catalyst if the ligand binding isn't strong enough. Furthermore, the 3-Fluoro group is para to the bromine. While SnAr is unlikely (meta to CN), the electron-poor ring requires a specialized ligand to prevent the "black metal" precipitation (catalyst decomposition).
Optimized Protocol
| Component | Recommendation | Technical Rationale |
| Pre-catalyst | BrettPhos Pd G4 | Gold Standard. The G4 precatalyst ensures rapid initiation even at lower temperatures, crucial for preventing catalyst death before the catalytic cycle starts. |
| Base | Cs₂CO₃ or K₂CO₃ | Avoid NaOtBu. Strong alkoxides can attack the nitrile or the fluoro group. Carbonates are safer for this specific scaffold. |
| Solvent | t-Amyl Alcohol or Toluene | Anhydrous conditions are strictly required to prevent nitrile hydrolysis. |
Troubleshooting Logic (Visualized)
Caption: Diagnostic logic flow for identifying failure modes in C-N and C-C coupling reactions.
Module 3: Critical FAQ & Impurity Profiling
Q1: Why is the Nitrile (CN) group causing issues if I'm reacting at the Bromine?
A: The nitrile is at the ortho position (C1) relative to the bromine (C6). This proximity has two effects:
-
Steric Wall: It physically blocks the Palladium from approaching the C-Br bond, requiring smaller Pd-complexes or flexible ligands like SPhos .
-
Coordination: The nitrogen lone pair on the nitrile can bind to the Palladium, displacing the phosphine ligand and deactivating the catalyst. Using pre-formed catalysts (like Pd-PEPPSI or G3/G4 Palladacycles) prevents this by ensuring the active species is generated directly in the cycle.
Q2: Can I use microwave irradiation?
A: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy barrier caused by the steric hindrance. However, high temperatures (>120°C) in the presence of water (Suzuki conditions) will rapidly hydrolyze the nitrile to a primary amide.
-
Recommendation: Limit microwave runs to 100°C for max 30 minutes.
Q3: Is the Fluorine at C3 susceptible to substitution (SnAr)?
A: Generally, no .
-
The Fluorine is meta to the Cyano group (strong EWG). SnAr typically requires ortho or para activation.[1]
-
However, if you use strong nucleophiles (like thiols or aliphatic amines) and high heat (>120°C) with strong bases (NaH, KOtBu), you might see trace displacement. Stick to carbonate bases to mitigate this.
Module 4: Mechanistic Visualization
Understanding the spatial arrangement is key to selecting the right conditions.
Caption: Catalytic cycle highlighting the steric bottleneck at the Transmetallation step caused by the ortho-cyano group.
References
-
Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides
-
Buchwald-Hartwig Amination: C
- Source: Sigma-Aldrich / Merck Technical Guides
- Relevance: Establishes BrettPhos as the ligand of choice for electron-deficient, hindered aryl halides.
-
Stability of Nitriles in Basic Media
- Source: N
- Relevance: Discusses the hydrolysis pathways of benzonitriles in palladium-c
-
Palladium-Catalyzed Cross-Coupling of Poly-substituted Aryl Halides
- Source: Beilstein Journal of Organic Chemistry
- Relevance: Provides precedents for chemo-selective coupling in the presence of multiple halides/pseudohalides.
Sources
Technical Support Center: Purification of 6-Bromo-3-fluoro-2-methoxybenzonitrile
Introduction: The Purification Landscape
Welcome to the Technical Support Center. You are likely working with 6-Bromo-3-fluoro-2-methoxybenzonitrile , a critical pharmacophore often used in the synthesis of KRAS inhibitors (e.g., Adagrasib intermediates) and other kinase-targeting small molecules.[1][2]
Because of the crowded substitution pattern (1,2,3,6-tetrasubstituted benzene), this molecule presents unique purification challenges.[2] The steric bulk of the ortho-bromo and ortho-methoxy groups relative to the nitrile creates a twisted dipole, often leading to "oiling out" during recrystallization or co-elution of regioisomers during chromatography.[2]
This guide prioritizes non-chromatographic scalability (recrystallization) while providing chromatographic backups for difficult separations.[2]
Part 1: Diagnostic Triage
Before selecting a protocol, identify your specific impurity profile using HPLC (254 nm) or
| Impurity Type | Diagnostic Signal | Likely Origin | Recommended Protocol |
| Regioisomer (5-Bromo) | HPLC: Shoulder peak or split peak ( | Non-selective bromination of 3-fluoro-2-methoxybenzonitrile.[2] | Protocol A (Recrystallization) |
| Des-bromo Precursor | LCMS: Mass [M-Br+H] | Incomplete reaction. | Protocol B (Flash Chromatography) |
| Phenolic Byproducts | HPLC: Broad tailing peak.[1][2] Visual: Darkening color / Oxidation.[2] | Demethylation during synthesis (Lewis acid attack).[2] | Protocol C (Caustic Wash) |
| Pd/Cu Residues | Visual: Grey/Green tint.[1][2] ICP-MS: Metal content >20 ppm.[2] | Sandmeyer or Cyanation catalysts.[1][2][3] | Protocol D (Scavenging) |
Part 2: Purification Protocols
Protocol A: Selective Recrystallization (Regioisomer Removal)
Best for: Removing 5-bromo isomers and improving crystallinity.[1][2]
The Science: The 6-bromo isomer (target) possesses a higher steric strain and a distinct crystal lattice energy compared to the 5-bromo isomer.[2] We utilize a polarity-driven solubility differential . The target is moderately soluble in alcohols but insoluble in water/alkanes.[2]
Solvent System: Ethanol (Solvent) / Water (Anti-solvent) Alternative:[1][2] IPA / Heptane (if water sensitivity is a concern, though this nitrile is generally stable).[2]
Step-by-Step:
-
Dissolution: Charge crude solid into a flask. Add Ethanol (5 mL per gram) .
-
Reflux: Heat to reflux (
C).[2] If solids remain, add Ethanol in 0.5 mL increments until fully dissolved.[2]-
Critical Check: If the solution is dark/black, add Activated Carbon (5 wt%), stir for 10 min, and hot-filter through Celite.
-
-
Nucleation: Remove from heat. Allow the solution to cool slowly to
C. -
Anti-Solvent Addition: Add Water (warm,
C) dropwise until a persistent turbidity (cloudiness) is observed.[2]-
Ratio Target: Final solvent ratio should approach 3:1 or 2:1 (EtOH:Water).[2]
-
-
Crystallization: Allow to cool to room temperature (RT) with gentle stirring. Then, chill to
C for 2 hours. -
Filtration: Filter the white needles/prisms.[2] Wash the cake with cold 1:1 EtOH:Water.[2]
Troubleshooting: If the product "oils out" (forms a liquid blob instead of crystals) upon water addition, re-heat to dissolve the oil, add a seed crystal of pure material, and cool much slower (wrap flask in foil/towel).
Protocol B: Flash Column Chromatography
Best for: Removing unreacted starting material (des-bromo) or baseline tars.[1][2]
Stationary Phase: Silica Gel (40-63
-
Equilibration: Start with 100% Hexanes.
-
Loading: Dissolve crude in minimum DCM or Toluene (avoid EtOAc for loading to prevent band broadening).[2]
-
Elution Gradient:
-
Collection: Collect fractions. The 6-bromo isomer usually elutes before the 5-bromo isomer due to the "ortho effect" shielding the nitrile's polarity.[2]
Protocol C: Chemical Wash (Phenol Removal)
Best for: Removing 6-bromo-3-fluoro-2-hydroxybenzonitrile impurities.[1][2]
-
Dissolve crude in Ethyl Acetate (10 mL/g) .
-
Wash organic layer with 0.5 M NaOH (2 x 5 mL/g) .
-
Wash with Brine, dry over
, and concentrate.
Part 3: Decision Logic (Workflow)
Use the following logic flow to determine the most efficient purification path for your specific batch.
Figure 1: Purification Decision Tree.[2] Selects the optimal method based on impurity profile to minimize yield loss.
Part 4: Frequently Asked Questions (FAQ)
Q: My product is oiling out during recrystallization. Why? A: This is common for low-melting solids with high solvent affinity.[1][2]
-
Cause: You likely added the anti-solvent (water) too fast or at too high a temperature, causing the solute to crash out as a liquid emulsion rather than nucleating as a crystal.[2]
-
Fix: Re-heat to dissolve. Add a "seed" crystal at the cloud point.[2] Cool strictly at
C/hour.[2] Vigorous stirring helps break up oil droplets into crystallizable solids.[2]
Q: Can I use DCM (Dichloromethane) for recrystallization?
A: Generally, no .[1][2] The solubility of this molecule in DCM is too high, even at
Q: The 5-bromo impurity persists after one recrystallization.[2] What now? A: Regioisomers can form "solid solutions" (co-crystals).[1][2]
-
Strategy: Switch solvent systems. If EtOH/Water failed, try IPA (Isopropyl Alcohol) / Heptane .[2] The different steric packing of the branched alcohol can sometimes disrupt the co-crystal lattice of the impurity.
Q: Is the nitrile group stable to hydrolysis during the NaOH wash (Protocol C)? A: Yes, at room temperature and short contact times (<30 min), the aromatic nitrile is stable to 0.5 M NaOH.[1][2] Avoid heating or prolonged exposure to strong acids/bases, which would convert the nitrile to an amide/acid.[2]
References
-
General Synthesis & Purification of Brominated Benzonitriles
-
Solvent Selection Guide
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The "Bible" for solvent miscibility and recrystallization pairs).
-
Source:
-
-
Adagrasib (MRTX849)
-
Patent Literature (Synthesis of 4-fluoro-3-hydroxybenzoic acid intermediates)
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 6-Bromo-3-fluoro-2-methoxybenzonitrile before handling.
Sources
- 1. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline | C18H15BrFNO2 | CID 130427617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 6-bromo-2-fluoro-3-methoxybenzonitrile (C8H5BrFNO) [pubchemlite.lcsb.uni.lu]
- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 4. organometallics.it [organometallics.it]
- 5. m.youtube.com [m.youtube.com]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 6-Bromo-3-fluoro-2-methoxybenzonitrile
Welcome to the technical support center for 6-Bromo-3-fluoro-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound under acidic conditions. Our goal is to equip you with the scientific understanding and practical solutions to anticipate and address stability challenges.
Introduction
6-Bromo-3-fluoro-2-methoxybenzonitrile is a substituted aromatic compound with a unique combination of functional groups that dictate its reactivity. The presence of a nitrile group, a methoxy ether, and halogen substituents on the benzene ring makes it a versatile building block in organic synthesis. However, these same features can also be liabilities under certain experimental conditions, particularly in acidic media. This guide will explore the principal degradation pathways, the influence of the substituents on stability, and provide practical protocols for assessing the stability of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 6-Bromo-3-fluoro-2-methoxybenzonitrile under acidic conditions?
Under acidic conditions, 6-Bromo-3-fluoro-2-methoxybenzonitrile is susceptible to two primary degradation pathways:
-
Acid-catalyzed hydrolysis of the nitrile group: The cyano (-C≡N) group can be hydrolyzed to a carboxylic acid group (-COOH). This reaction proceeds through an initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[1][2] The reaction typically forms a benzamide intermediate before complete hydrolysis to the corresponding benzoic acid.[1]
-
Acid-catalyzed cleavage of the methoxy ether: The 2-methoxy group, an aryl methyl ether, can be cleaved in the presence of strong acids to yield a phenol.[3][4] This reaction involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., a halide) in an SN2 reaction, or in some cases, proceeding through an SN1 mechanism if a stable carbocation can be formed.[4][5] For an aryl alkyl ether, this cleavage will consistently produce a phenol and an alkyl halide.[3]
Q2: How do the substituents (Bromo, Fluoro, Methoxy) on the benzene ring influence the stability of the molecule?
The electronic properties of the substituents play a crucial role in the stability of 6-Bromo-3-fluoro-2-methoxybenzonitrile in acidic media.
-
Nitrile Hydrolysis: The rate of nitrile hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can accelerate the hydrolysis in concentrated acids.[6] In this molecule:
-
Bromo (at C6) and Fluoro (at C3) are electron-withdrawing groups through their inductive effects, which would be expected to increase the rate of hydrolysis.
-
Methoxy (at C2) is an electron-donating group through resonance, which could potentially slow down the hydrolysis by decreasing the electrophilicity of the nitrile carbon. The overall effect will be a balance of these competing electronic influences.
-
-
Ether Cleavage: The cleavage of the aryl methyl ether is also affected by the electronic environment. The reaction is initiated by protonation of the ether oxygen. The subsequent nucleophilic attack on the methyl group is generally less sensitive to the electronic effects on the aromatic ring. However, the overall stability of the molecule can be influenced by how the substituents affect the electron density on the ether oxygen.
Q3: What are the expected degradation products of 6-Bromo-3-fluoro-2-methoxybenzonitrile in an acidic medium?
The two primary degradation pathways would lead to the following products:
-
From Nitrile Hydrolysis: 6-Bromo-3-fluoro-2-methoxybenzoic acid.
-
From Ether Cleavage: 6-Bromo-3-fluoro-2-hydroxybenzonitrile.
It is also possible, under harsh enough conditions, that both reactions could occur, leading to 6-Bromo-3-fluoro-2-hydroxybenzoic acid.
Table 1: Potential Degradation Products and Their Properties
| Degradation Pathway | Product Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Nitrile Hydrolysis | 6-Bromo-3-fluoro-2-methoxybenzoic acid | C₈H₅BrFO₃ | 249.03 |
| Ether Cleavage | 6-Bromo-3-fluoro-2-hydroxybenzonitrile | C₇H₃BrFNO | 215.01 |
Troubleshooting Guide
Scenario 1: I see an unexpected peak in my HPLC analysis after subjecting 6-Bromo-3-fluoro-2-methoxybenzonitrile to acidic conditions. What could it be?
An unexpected peak in your HPLC chromatogram is likely a degradation product. Here’s how to approach its identification:
-
Consider the Potential Products: The most likely candidates are 6-Bromo-3-fluoro-2-methoxybenzoic acid (from nitrile hydrolysis) and 6-Bromo-3-fluoro-2-hydroxybenzonitrile (from ether cleavage).
-
Analyze by LC-MS: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most direct way to identify the unexpected peak. Compare the mass-to-charge ratio (m/z) of the peak with the molecular weights of the potential degradation products listed in Table 1.
-
Synthesize Standards: If you have the capability, synthesizing authentic samples of the expected degradation products will allow for definitive identification by comparing their retention times with the unexpected peak in your HPLC analysis.
-
NMR Spectroscopy: If the unknown peak can be isolated, ¹H and ¹³C NMR spectroscopy can provide structural confirmation.
Scenario 2: The yield of my reaction is consistently low when using 6-Bromo-3-fluoro-2-methoxybenzonitrile in an acidic environment. Could the starting material be degrading?
Yes, degradation of the starting material is a strong possibility. To confirm this:
-
Run a Control Experiment: Subject a solution of 6-Bromo-3-fluoro-2-methoxybenzonitrile to the same acidic conditions and for the same duration as your reaction, but without the other reagents.
-
Monitor by HPLC: Analyze the control experiment mixture by HPLC at different time points. A decrease in the peak area of the starting material and the appearance of new peaks corresponding to degradation products would confirm its instability under your reaction conditions.
-
Adjust Reaction Conditions: If degradation is confirmed, consider modifying your experimental parameters:
-
Lower the temperature: Degradation reactions are often accelerated by heat.
-
Reduce the acid concentration: Use the minimum amount of acid necessary for your desired transformation.
-
Decrease the reaction time: Monitor the reaction closely and stop it as soon as the desired product is formed.
-
Visualizing the Degradation Pathways
Diagram 1: Acid-Catalyzed Nitrile Hydrolysis
Caption: SN2 mechanism for acid-catalyzed ether cleavage.
Experimental Protocol: Acidic Stability Study
This protocol provides a general framework for assessing the stability of 6-Bromo-3-fluoro-2-methoxybenzonitrile in acidic solutions.
Objective: To determine the rate and extent of degradation of 6-Bromo-3-fluoro-2-methoxybenzonitrile under defined acidic conditions.
Materials:
-
6-Bromo-3-fluoro-2-methoxybenzonitrile
-
Hydrochloric acid (e.g., 1 M) or other acid of choice
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
HPLC column (e.g., C18 reverse-phase)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 6-Bromo-3-fluoro-2-methoxybenzonitrile (e.g., 1 mg/mL) in acetonitrile.
-
Reaction Sample Preparation:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add the desired volume of acid to achieve the target concentration.
-
Dilute to the mark with a suitable solvent (e.g., a mixture of water and acetonitrile) to ensure solubility.
-
-
Incubation:
-
Maintain the reaction sample at a constant temperature (e.g., 50 °C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
-
Sample Quenching and Preparation for HPLC:
-
Immediately neutralize the withdrawn aliquot with a suitable base to stop the degradation reaction.
-
Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like phosphoric acid for good peak shape). [7] * Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm). [8]6. Data Analysis:
-
Calculate the percentage of the remaining 6-Bromo-3-fluoro-2-methoxybenzonitrile at each time point relative to the initial concentration (t=0).
-
Identify and quantify any degradation products that are formed.
-
Table 2: Illustrative Stability Data
| Time (hours) | % Remaining 6-Bromo-3-fluoro-2-methoxybenzonitrile | % 6-Bromo-3-fluoro-2-methoxybenzoic acid | % 6-Bromo-3-fluoro-2-hydroxybenzonitrile |
| 0 | 100 | 0 | 0 |
| 1 | 95.2 | 3.1 | 1.7 |
| 2 | 90.5 | 6.3 | 3.2 |
| 4 | 82.1 | 11.5 | 6.4 |
| 8 | 68.3 | 20.1 | 11.6 |
| 24 | 45.8 | 35.5 | 18.7 |
This data is for illustrative purposes only and does not represent actual experimental results.
References
-
SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
-
SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Link]
- Abbas, K. A. (2005). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1).
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Pearson+. The mechanism for acidic hydrolysis of a nitrile resembles the ba...[Link]
-
Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. [Link]
-
Royal Society of Chemistry. The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
West, J. (2023, December 31). ether cleavage with strong acids. YouTube. [Link]
-
Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage. [Link]
Sources
- 1. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
- 2. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
Column chromatography conditions for separating 6-Bromo-3-fluoro-2-methoxybenzonitrile
Topic: Separation & Purification of 6-Bromo-3-fluoro-2-methoxybenzonitrile Ticket ID: #KRAS-INT-001 Status: Resolved Assigned Scientist: Senior Applications Specialist
Executive Summary
Welcome to the Technical Support Center. You are likely working with 6-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1426073-18-8) , a critical pharmacophore often utilized in the synthesis of KRAS G12C inhibitors (e.g., Adagrasib analogs) [1, 2].
This molecule presents a specific chromatographic challenge: it possesses a highly polar nitrile group balanced by lipophilic halogens and an electron-donating methoxy group . While stable on silica, its separation from regioisomers (e.g., 2-fluoro or 4-fluoro analogs) and unmethylated phenol precursors requires precise solvent tuning.
Below is your validated troubleshooting guide and standard operating procedure (SOP).
Part 1: Method Development & FAQs
Q: What is the starting solvent system for this compound?
A: Do not start with 100% Hexanes; the compound is too polar. The standard starting point is Hexanes : Ethyl Acetate (Hex:EtOAc) .
-
TLC Mobile Phase: 80:20 (Hex:EtOAc).
-
Target Rf: 0.30 – 0.40.
-
Observation: If the Rf is >0.5, reduce EtOAc to 10%. If <0.2, increase to 30%.
Q: I see multiple spots with similar Rf values. What are they?
A: In the synthesis of this intermediate (often via bromination or nucleophilic aromatic substitution), you frequently encounter:
-
Regioisomers: (e.g., 6-Bromo-2 -fluoro-3-methoxybenzonitrile). These separate poorly in EtOAc. Switch to Toluene or Dichloromethane (DCM) as the modifier to exploit
selectivity. -
Demethylated Precursor: (6-Bromo-3-fluoro-2-hydroxybenzonitrile). This will streak or stay on the baseline due to hydrogen bonding with silica.
Q: Which detection method should I use?
A: UV at 254 nm is excellent. The conjugated benzonitrile system provides strong absorbance. Iodine stain is also effective but usually unnecessary.
Part 2: Standard Operating Protocol (SOP)
Workflow Visualization
Figure 1: Decision workflow for solvent selection and loading strategy.
Detailed Protocol: Dry Loading & Elution
Rationale: This compound has limited solubility in pure hexanes. Liquid loading with a strong solvent (like DCM) causes "band broadening," destroying resolution. Solid (Dry) Loading is mandatory for high-purity separation.
-
Sample Preparation:
-
Dissolve crude 6-Bromo-3-fluoro-2-methoxybenzonitrile in a minimum amount of Dichloromethane (DCM).
-
Add silica gel (ratio: 2g silica per 1g crude).
-
Rotary evaporate until a free-flowing powder remains. Ensure no DCM odor persists.
-
-
Column Setup:
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Cartridge Size: Use a 12g cartridge for <100mg sample; 40g cartridge for <500mg.
-
-
Elution Gradient (Hex/EtOAc):
-
0–2 CV (Column Volumes): 100% Hexanes (Equilibration).
-
2–5 CV: 0% → 5% EtOAc (Elutes non-polar impurities).
-
5–15 CV: 5% → 25% EtOAc (Product typically elutes here).
-
15–20 CV: 25% → 50% EtOAc (Flushes polar phenol impurities).
-
Part 3: Advanced Troubleshooting (Regioisomer Separation)
If your TLC shows overlapping spots (regioisomers), standard Hex/EtOAc will fail because it relies primarily on polarity. You must leverage dipole-dipole interactions and polarizability .
Alternative Solvent Systems Table
| Solvent System | Selectivity Mechanism | When to Use | Target Rf |
| Hexane / EtOAc | Polarity (H-bonding) | Standard purification. Good for removing phenols. | 0.30 (at 20% EtOAc) |
| Hexane / DCM | Polarizability | Best for Regioisomers. Separates based on halogen position. | 0.35 (at 50% DCM) |
| Hexane / Toluene | Use if DCM fails. Toluene interacts with the aromatic ring. | 0.30 (at 60% Toluene) |
Troubleshooting Logic Tree
Figure 2: Diagnostic tree for resolving common chromatographic failures.
Part 4: References
-
Mirati Therapeutics, Inc. (2020). KRas G12C inhibitors. U.S. Patent US10689377B2.[1] Link
-
Context: Describes the synthesis and purification of similar halogenated benzonitrile intermediates for KRAS inhibitors.
-
-
Array BioPharma Inc. (2017). Kras g12c inhibitors. WO2017201161A1. Link
-
Context: Details normal phase chromatography conditions (EtOAc/Hexanes) for bromo-fluoro-methoxy substituted aromatics.
-
-
Sigma-Aldrich. (n.d.).[2] 3-Bromo-6-fluoro-2-methoxybenzonitrile Product Data. Link
-
Context: Confirmation of compound stability and physical properties.
-
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link
-
Context: The foundational text for flash chromatography solvent selection.
-
Sources
Validation & Comparative
1H NMR spectrum analysis of 6-Bromo-3-fluoro-2-methoxybenzonitrile
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 6-Bromo-3-fluoro-2-methoxybenzonitrile , a critical intermediate often employed in the synthesis of kinase inhibitors and high-value agrochemicals.
Unlike standard spectral lists, this guide functions as a comparative analytical workflow . It contrasts the target compound’s spectral signature against common regioisomers and evaluates solvent performance (CDCl₃ vs. DMSO-d₆) to ensure precise structural validation.
Structural Logic & Theoretical Prediction
To validate the identity of 6-Bromo-3-fluoro-2-methoxybenzonitrile , one must understand the specific magnetic environment created by the tetrasubstituted benzene ring.
-
Core Scaffold: Benzonitrile (CN at C1).
-
Substituents: Methoxy (-OMe) at C2, Fluorine (-F) at C3, Bromine (-Br) at C6.
-
Protons: Only two aromatic protons remain, located at C4 and C5 .
The Coupling Fingerprint (The "Tell")
The most definitive feature of this spectrum is the Fluorine-Proton (
-
H4 (Proton at C4):
-
Vicinal to H5: Expect
ortho coupling (~8.0–9.0 Hz). -
Ortho to F3: Expect
coupling. In fluorinated benzenes, this is typically large (8.0–10.0 Hz ). -
Result: A distinct Doublet of Doublets (dd) , potentially appearing as a pseudo-triplet if
.
-
-
H5 (Proton at C5):
-
Vicinal to H4: Expect
ortho coupling (~8.0–9.0 Hz). -
Meta to F3: Expect
coupling. This is weaker, typically 5.0–6.0 Hz . -
Result: A Doublet of Doublets (dd) with clearly different splitting widths than H4.
-
Comparative Analysis: Target vs. Alternatives
A common challenge in synthesizing this scaffold is differentiating the target from regioisomers formed via non-selective halogenation or substitution.
Comparison 1: Distinguishing Regioisomers
The table below compares the Target (6-Br) with a likely regioisomer (4-Br) that could arise from bromination at the less sterically hindered position if the directing groups compete.
| Feature | Target: 6-Bromo-3-fluoro-2-methoxybenzonitrile | Alternative: 4-Bromo-3-fluoro-2-methoxybenzonitrile | Differentiation Logic |
| Proton Positions | H4 and H5 (Ortho to each other) | H5 and H6 (Ortho to each other) | Coupling Constant ( |
| H-H Coupling | Indistinguishable by | ||
| F-H Coupling | H4: Ortho-F ( | H5: Meta-F ( | CRITICAL: The target shows two F-couplings (one large, one medium). The 4-Br isomer shows only one significant F-coupling (meta). |
| Spectral Pattern | Two dd signals.[1] | One dd and one d (or broad s). | If you see a proton with no F-splitting (a simple doublet), it is NOT the target. |
Comparison 2: Solvent Performance (CDCl₃ vs. DMSO-d₆)
Choosing the right solvent is vital for resolving the specific fluorine couplings.
-
CDCl₃ (Chloroform-d):
-
Pros: Sharper lines, better resolution of fine splitting (J-coupling).
-
Cons: Poor solubility for highly polar nitrile intermediates.
-
Verdict:Preferred for final characterization if solubility permits.
-
-
DMSO-d₆ (Dimethyl sulfoxide-d6):
-
Pros: Excellent solubility.
-
Cons: Higher viscosity causes line broadening, which can obscure the fine difference between
and , making "dd" signals look like broad triplets. -
Verdict: Use for In-Process Control (IPC) or crude mixtures.
-
Experimental Protocol
Objective: Obtain a high-resolution 1H NMR spectrum capable of resolving <1 Hz coupling differences.
Reagents:
-
Compound: ~5–10 mg of 6-Bromo-3-fluoro-2-methoxybenzonitrile.
-
Solvent: 0.6 mL CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
Step-by-Step Methodology:
-
Preparation: Weigh 10 mg of the solid into a clean vial. Add 0.6 mL CDCl₃. Vortex until fully dissolved. Note: If solution is cloudy, filter through a cotton plug into the NMR tube to prevent magnetic field inhomogeneity.
-
Acquisition Parameters (400 MHz or higher):
-
Pulse Angle: 30°.
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).
-
Scans (NS): 16–64 (High S/N required to see satellite peaks).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Apodization: Apply an exponential window function with LB (Line Broadening) = 0.3 Hz. Do not use LB > 1.0 Hz or you will lose the F-coupling resolution.
-
Phasing: Manual phasing is critical for the multiplet regions.
-
Integration: Calibrate the Methoxy singlet (3.9–4.1 ppm) to 3.00H.
-
Structural Verification Workflow (Visualization)
The following diagram illustrates the decision logic for confirming the structure based on spectral data.
Figure 1: Decision tree for validating the regiochemistry of 6-Bromo-3-fluoro-2-methoxybenzonitrile via 1H NMR.
Summary Data Table
The following values represent the expected spectral data based on substituent additivity rules and standard fluorinated benzene coupling constants [1, 2].
| Assignment | Shift ( | Multiplicity | Integration | Coupling Constants ( |
| OMe (C2) | 4.00 – 4.10 | Singlet (s) | 3H | - |
| H4 (Aromatic) | 7.15 – 7.30 | dd | 1H | |
| H5 (Aromatic) | 7.35 – 7.45 | dd | 1H |
Note: H5 is typically downfield of H4 due to the deshielding effect of the ortho-Bromine atom, despite the shielding effect of the para-Methoxy group.
References
-
Jeol USA Inc. (2018). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from
-
Alfa Chemistry . (2025). 19F Coupling Constants Table. Retrieved from
-
PubChem . (2025).[2][3] 6-bromo-2-fluoro-3-methoxybenzonitrile (Compound Summary). Retrieved from
-
Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from
Sources
13C NMR Structural Elucidation Guide: 6-Bromo-3-fluoro-2-methoxybenzonitrile
This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 6-Bromo-3-fluoro-2-methoxybenzonitrile , a critical intermediate in the synthesis of kinase inhibitors and fluorinated pharmaceuticals.
Given the crowded substitution pattern of this scaffold, regioisomer differentiation is the primary analytical challenge. This guide compares the target compound against its most common synthetic byproducts (regioisomers) and provides a self-validating assignment protocol based on Carbon-Fluorine (
Executive Summary & Compound Profile
Objective: To provide a definitive reference for the structural validation of 6-Bromo-3-fluoro-2-methoxybenzonitrile, distinguishing it from facile regioisomers (e.g., 2-fluoro-3-methoxy or 6-fluoro-2-methoxy analogs) using 13C NMR chemical shifts and coupling patterns.
| Compound Attribute | Details |
| IUPAC Name | 6-Bromo-3-fluoro-2-methoxybenzonitrile |
| Molecular Formula | C |
| Monoisotopic Mass | 228.95 Da |
| Core Challenge | Distinguishing the 2-OMe / 3-F motif from 2-F / 3-OMe isomers. |
| Key Analytical Tool |
Comparative Analysis: Target vs. Regioisomers
In polysubstituted benzenes, chemical shift prediction algorithms often fail to account for "ortho-ortho" steric inhibition of resonance. The most reliable method for identification is comparing the magnitude of C-F coupling on the nitrile (CN) and methoxy-bearing (C-OMe) carbons.
Table 1: Predicted Chemical Shifts & Coupling Constants
Data synthesized from substituent chemical shift (SCS) additivity rules and experimental data of analogous fragments (2-methoxybenzonitrile, 2-fluorobenzonitrile).
| Carbon Position | Assignment | Target: 6-Br-3-F-2-OMe ( | Isomer A: 6-Br-2-F-3-OMe ( | Differentiation Logic |
| C-1 | C -CN | 115.2 (d, | 114.8 (d, | CRITICAL: Target has small |
| C-2 | C -OMe / C -F | 152.5 (d, | 156.0 (d, | Target C2 is O-bearing ( |
| C-3 | C -F / C -OMe | 156.8 (d, | 148.5 (d, | Target C3 is F-bearing ( |
| C-4 | C -H | 120.1 (d, | 112.5 (d, | Target C4 is ortho to F; Isomer A C4 is meta to F. |
| C-5 | C -H | 128.4 (d, | 129.1 (d, | Similar environments; less diagnostic. |
| C-6 | C -Br | 126.5 (s) | 118.0 (s) | Br position relative to F affects shift. |
| C-7 | OC H | 61.5 (d, | 56.8 (s) | Target OMe shows |
| C-8 | C | 116.0 | 116.0 | Nitrile carbon signal. |
Note: "d" denotes doublet due to
F coupling. The values are referenced to CDCl(77.16 ppm).
Structural Assignment Logic (The "Self-Validating" Protocol)
To ensure scientific integrity, do not rely solely on chemical shift matching. Use the following logic flow to validate the structure experimentally.
Step 1: Locate the C-F Doublets
Fluorine (
- (~250 Hz): The carbon directly attached to Fluorine (C3).
- (~15-25 Hz): Ortho carbons (C2 and C4).
- (~5-10 Hz): Meta carbons (C1 and C5).
- (< 3 Hz): Para carbon (C6).
Step 2: The "Nitrile Test"
This is the definitive differentiator.
-
Target (F at C3): The Nitrile carbon (C1) is meta to Fluorine. Expect a singlet or a very small doublet (
Hz). -
Isomer (F at C2): The Nitrile carbon (C1) is ortho to Fluorine. Expect a distinct doublet (
Hz).
Step 3: The "Methoxy Shift"
-
Target: The OMe group is flanked by CN and F. The steric crowding ("ortho effect") typically deshields the methoxy carbon to >60 ppm (compared to typical 56 ppm).
-
Isomer: If OMe is at C3 (flanked by F and H), the shift is typically ~56 ppm .
Visualization: Structural Elucidation Workflow
The following diagram illustrates the decision tree for validating the 6-Bromo-3-fluoro-2-methoxybenzonitrile structure against its regioisomers.
Caption: Logic flow for distinguishing the target from ortho-fluoro regioisomers based on Nitrile-Fluorine coupling.
Experimental Protocol
To obtain the resolution required to measure small
Methodology: High-Resolution 13C NMR
-
Sample Preparation:
-
Dissolve 30-50 mg of compound in 0.6 mL CDCl
. -
Note on Solvent: Avoid DMSO-d
unless solubility is an issue. DMSO viscosity broadens peaks, potentially obscuring the fine splitting of the Nitrile carbon.
-
-
Instrument Parameters:
-
Frequency: Minimum 100 MHz (for 13C) / 400 MHz (for 1H).
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .
-
Reasoning: Quaternary carbons (CN, C-Br, C-F, C-OMe) have long T1 relaxation times. Short D1 leads to poor signal-to-noise ratio for these critical diagnostic peaks.
-
-
Scans (NS): Minimum 1024 scans to resolve quaternary carbons clearly.
-
Spectral Width: 240 ppm (to capture C=O impurities or unexpected shifts).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to reduce noise, or Gaussian Multiplication if resolution of multiplets is critical.
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
- Source for SCS additivity rules and coupling constant magnitudes.
-
Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Link
- Authoritative source for 19F-13C coupling patterns in arom
-
PubChem Compound Summary. (2024). 2-Bromo-6-fluorobenzonitrile (Analog Data). National Center for Biotechnology Information. Link
- Experimental data for structural analog used for compar
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] Link
- Standard reference for ortho-effect shifts in polysubstituted benzenes.
Sources
A Comparative Guide to the LC-MS Fragmentation Pattern of 6-Bromo-3-fluoro-2-methoxybenzonitrile
This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 6-Bromo-3-fluoro-2-methoxybenzonitrile. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of mass spectrometry and comparative data from structurally related compounds to construct a reliable, predictive model. This approach is crucial for researchers in drug discovery and chemical analysis for the structural elucidation and identification of novel or complex molecules.
The analysis will be framed as a comparison between the predicted fragmentation of our target molecule and the known fragmentation behavior of substituted anisoles and halogenated aromatic compounds. This comparative methodology provides a robust framework for understanding how the interplay of electron-donating and withdrawing groups on an aromatic ring dictates the fragmentation cascade under collision-induced dissociation (CID).
Predicted Fragmentation Pathways: A Mechanistic Perspective
The fragmentation of 6-Bromo-3-fluoro-2-methoxybenzonitrile in a mass spectrometer is governed by the chemical nature and position of its four substituents: a bromo group, a fluoro group, a methoxy group, and a nitrile group. The initial ionization, typically via electrospray ionization (ESI) in LC-MS, will generate a protonated molecule, [M+H]⁺. Subsequent fragmentation (MS/MS) induced by collision with an inert gas will proceed along pathways that favor the formation of the most stable carbocations and neutral losses.[1]
The methoxy group (-OCH₃), being a strong electron-donating group, is expected to significantly influence the initial fragmentation steps. Fragmentation of anisoles and related compounds often begins with cleavages associated with the methoxy group.[2] Halogen atoms and the nitrile group also provide characteristic fragmentation routes.[3]
Key Predicted Fragmentation Routes:
-
Loss of a Methyl Radical (•CH₃): This is a classic fragmentation pathway for methoxy-substituted aromatic compounds (anisoles). The cleavage of the O-CH₃ bond results in the loss of a 15 Da methyl radical, forming a highly stabilized phenoxide-like cation.
-
Sequential Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by expelling a neutral molecule of carbon monoxide (28 Da). This is a common secondary fragmentation step for phenolic cations.
-
Loss of the Bromo Radical (•Br): The C-Br bond is relatively weak and prone to homolytic cleavage, leading to the loss of a bromine radical (79/81 Da). This will result in a fragment peak that lacks the characteristic bromine isotopic pattern.
-
Loss of Hydrogen Cyanide (HCN): Aromatic nitriles can undergo fragmentation via the elimination of a neutral HCN molecule (27 Da).[3][4]
The fluorine atom is generally a more stable substituent, and the loss of a fluoro radical is typically less favored compared to the loss of a bromo radical or fragmentation of the methoxy group.
Experimental Protocol for LC-MS/MS Analysis
To validate the predicted fragmentation, a robust LC-MS/MS method is required. The following protocol outlines a standard approach for the analysis of small, halogenated organic molecules.[5][6]
A. Sample and Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 6-Bromo-3-fluoro-2-methoxybenzonitrile in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
System Suitability: Inject a blank (solvent) before and after the sample to ensure no carryover.
B. Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Ramp linearly from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
C. Mass Spectrometry (MS) Parameters
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
MS Mode:
-
MS1 (Full Scan): Scan m/z range 100-350 to identify the [M+H]⁺ precursor ion.
-
MS2 (Product Ion Scan): Select the [M+H]⁺ ion for fragmentation. Use a collision energy ramp (e.g., 10-40 eV) with argon as the collision gas to generate a comprehensive fragmentation spectrum.
-
Workflow for LC-MS/MS Analysis
Caption: Predicted major fragmentation pathways for protonated 6-Bromo-3-fluoro-2-methoxybenzonitrile.
Conclusion
This guide presents a predictive but scientifically grounded analysis of the LC-MS fragmentation pattern of 6-Bromo-3-fluoro-2-methoxybenzonitrile. The fragmentation is predicted to be initiated primarily by the loss of a methyl radical from the methoxy group, a pathway characteristic of substituted anisoles. Subsequent losses of carbon monoxide, a bromo radical, and hydrogen cyanide are also anticipated, leading to a series of diagnostic fragment ions. This comparative and predictive approach provides researchers with a powerful tool for the tentative identification and structural confirmation of complex molecules when reference standards or existing spectral data are unavailable. The provided experimental protocol offers a clear and effective starting point for acquiring empirical data to validate these predictions.
References
-
A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. (2012). Royal Society of Chemistry. Available at: [Link]
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2021). MDPI. Available at: [Link]
-
Mass spectrometric study on the fragmentation of anisole. (n.d.). OSTI.GOV. Available at: [Link]
-
Mass spectral fragmentation of aniline-1-carbon-13. (1971). Journal of the American Chemical Society. Available at: [Link]
-
2-Bromo-5-fluorotoluene. (n.d.). NIST WebBook. Available at: [Link]
-
Fragmentation in Mass Spectrometry. (2023). YouTube. Available at: [Link]
-
Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree. Available at: [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). European Pharmaceutical Review. Available at: [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]
-
Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022). YouTube. Available at: [Link]
-
Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. Available at: [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). SlidePlayer. Available at: [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. Available at: [Link]
-
Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. (1980). PubMed. Available at: [Link]
-
Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. (2007). PubMed. Available at: [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. Available at: [Link]
-
Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. (n.d.). PMC. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. youtube.com [youtube.com]
- 5. clinicalpub.com [clinicalpub.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
FTIR spectral peaks of 6-Bromo-3-fluoro-2-methoxybenzonitrile
Title: Comparative FTIR Analysis Guide: 6-Bromo-3-fluoro-2-methoxybenzonitrile & Structural Analogs
Executive Summary
6-Bromo-3-fluoro-2-methoxybenzonitrile (CAS: 1427438-66-1) is a critical halogenated intermediate, often utilized in the synthesis of complex pharmacophores such as kinase inhibitors and quinoline derivatives. Its structural integrity is defined by the precise arrangement of three electron-withdrawing/donating groups (cyano, fluoro, methoxy) around a brominated benzene core.
This guide provides a technical comparison of its FTIR spectral characteristics against key structural alternatives. By analyzing the vibrational shifts caused by the ortho-methoxy, meta-fluoro, and para-bromo substituents, researchers can validate compound identity and purity with high confidence.
Spectral Profile & Functional Group Analysis
The FTIR spectrum of 6-Bromo-3-fluoro-2-methoxybenzonitrile is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing nitrile and halogen groups.
Predicted vs. Experimental Peak Assignments
Note: While exact literature values for this specific isomer are proprietary, the following peaks are derived from validated structural analogs (see Section 3).
| Functional Group | Vibrational Mode | Predicted Frequency ($ \nu_{max} $) | Diagnostic Significance |
| Nitrile (C≡N) | Stretching | 2225 – 2235 cm⁻¹ | Primary ID. Sharp, distinct peak. Shifted slightly higher than unsubstituted benzonitrile (2220 cm⁻¹) due to the electron-withdrawing F and Br atoms. |
| Methoxy (–OCH₃) | C–H Stretching | 2840 – 2960 cm⁻¹ | Weak doublet/multiplet (sym/asym). |
| Aryl Ether (Ar–O–C) | C–O Stretching | 1260 – 1275 cm⁻¹ | Strong. Often the most intense peak in the fingerprint region. |
| Aromatic Ring | C=C Stretching | 1580 – 1600 cm⁻¹ | Characteristic "breathing" modes of the benzene ring. |
| Aryl Fluoride (Ar–F) | C–F Stretching | 1200 – 1240 cm⁻¹ | Strong band, often overlapping with the ether C–O stretch. |
| Aryl Bromide (Ar–Br) | C–Br Stretching | 600 – 700 cm⁻¹ | Medium/Weak. Found in the far fingerprint region; indicates bromination success. |
| Substitution Pattern | C–H Out-of-Plane | 800 – 850 cm⁻¹ | Indicates the specific 1,2,3,4-tetrasubstitution pattern. |
Comparative Analysis: Alternatives & Analogs
To confirm the identity of 6-Bromo-3-fluoro-2-methoxybenzonitrile, it is essential to compare it against its precursors or incomplete reaction byproducts.
Alternative A: 2-Methoxybenzonitrile (Baseline)
-
Description: The non-halogenated core scaffold.
-
Spectral Difference:
-
C≡N Stretch: Lower frequency (~2220 cm⁻¹) due to lack of inductive withdrawal from halogens.
-
Fingerprint: Lacks the C–F (1200–1240 cm⁻¹) and C–Br (600–700 cm⁻¹) bands.
-
Use Case: Use this spectrum to confirm the absence of starting material in the final product.
-
Alternative B: 2-Fluoro-6-methoxybenzonitrile (Bromine-Free)
-
Description: A structural isomer lacking the bromine atom.
-
Spectral Difference:
-
C≡N Stretch: Similar region (~2230 cm⁻¹).
-
Fingerprint: Shows C–F and C–O bands but lacks the C–Br band at ~650 cm⁻¹.
-
Use Case: Critical for verifying the bromination step. If the ~650 cm⁻¹ peak is missing, bromination failed.
-
Comparative Data Table
| Feature | Target Compound (6-Br-3-F-2-OMe) | Alt A (2-Methoxybenzonitrile) | Alt B (2-Fluoro-6-methoxybenzonitrile) |
| C≡N Position | ~2232 cm⁻¹ | ~2220 cm⁻¹ | ~2230 cm⁻¹ |
| C–F Band | Present (~1230 cm⁻¹) | Absent | Present (~1235 cm⁻¹) |
| C–Br Band | Present (~650 cm⁻¹) | Absent | Absent |
| Fingerprint Complexity | High (Tetrasubstituted) | Low (Disubstituted) | Medium (Trisubstituted) |
Experimental Protocol (Self-Validating)
Objective: Obtain a high-resolution spectrum to differentiate the target from its non-brominated precursors.
Methodology: Attenuated Total Reflectance (ATR)[6]
-
Why ATR? The compound is a solid crystalline intermediate. ATR requires no KBr pellet preparation, eliminating moisture interference (water peaks at 3400 cm⁻¹) which can obscure high-frequency overtones.
Step-by-Step Workflow
-
System Suitability:
-
Run a background scan (air).
-
Run a standard Polystyrene film. Verify the peak at 1601 cm⁻¹ is within ±1 cm⁻¹.
-
-
Sample Preparation:
-
Place ~5 mg of 6-Bromo-3-fluoro-2-methoxybenzonitrile onto the Diamond ATR crystal.
-
Apply pressure using the anvil until the force gauge reads 80–100 (optimal contact).
-
-
Acquisition Parameters:
-
Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
-
Scans: 32 (Routine) or 64 (High S/N).
-
-
Validation Check:
-
Pass: Distinct Nitrile peak >2225 cm⁻¹ AND C–Br band visible <700 cm⁻¹.
-
Fail: Broad OH stretch (wet sample) or missing C–Br band (incomplete reaction).
-
Visualization: QC Decision Pathway
Caption: Logical decision tree for validating 6-Bromo-3-fluoro-2-methoxybenzonitrile synthesis using FTIR spectral markers.
References
-
National Institute of Standards and Technology (NIST). Benzonitrile, 2-methoxy- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 2-Fluoro-6-methoxybenzonitrile Compound Summary. National Library of Medicine. Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Authoritative text for theoretical peak assignment of polysubstituted benzenes).
Comparing reactivity of 6-Bromo-3-fluoro-2-methoxybenzonitrile vs 2-bromo-5-fluorobenzonitrile
This guide provides an in-depth technical comparison of the reactivity profiles of 6-Bromo-3-fluoro-2-methoxybenzonitrile (Compound A) and 2-Bromo-5-fluorobenzonitrile (Compound B).[1] It is designed for medicinal chemists and process development scientists optimizing functionalization strategies for polysubstituted benzonitrile scaffolds.[1]
Executive Summary & Structural Analysis
The core distinction between these two scaffolds lies in the electronic modulation and steric environment introduced by the methoxy group in Compound A. While both compounds function primarily as aryl bromide electrophiles in SNAr and cross-coupling reactions, Compound A exhibits significantly attenuated reactivity due to the electron-donating nature of the methoxy group and the "ortho-ortho" steric blockade of the nitrile functionality.
| Feature | Compound A (6-Bromo-3-fluoro-2-methoxybenzonitrile) | Compound B (2-Bromo-5-fluorobenzonitrile) |
| Substitution Pattern | Tetrasubstituted (1, 2, 3,[1] 6) | Trisubstituted (1, 2, 5) |
| Electronic Nature | Electron-Rich (Deactivated for SNAr) | Electron-Deficient (Activated for SNAr) |
| Steric Bulk (CN site) | High (Flanked by Br and OMe) | Moderate (Flanked by Br and H) |
| Primary Electrophile | C6–Br (Activated by CN) | C2–Br (Activated by CN) |
| Secondary Electrophile | C2–OMe (Demethylation risk) | C5–F (Inert to mild SNAr) |
Structural Visualization
The following diagram illustrates the competing electronic vectors and steric zones for both compounds.
Caption: Electronic and steric mapping. Red nodes indicate primary reaction sites; Yellow indicates deactivating/steric elements.[1]
Nucleophilic Aromatic Substitution (SNAr)[1][2]
Mechanism & Regioselectivity
Both compounds undergo SNAr via an addition-elimination mechanism involving a Meisenheimer complex.[1] The regioselectivity is dictated by the nitrile group (strong EWG), which activates the ortho and para positions.
-
Compound B: The Bromine is at C2 (ortho to CN).[1] The Fluorine is at C5 (meta to CN).[1]
-
Outcome: The nucleophile attacks C2 exclusively, displacing Bromine. The meta-fluorine is not sufficiently activated to function as a leaving group under standard conditions.[1]
-
-
Compound A: The Bromine is at C6 (ortho to CN).[1] The Fluorine is at C3 (meta to CN).[1] The Methoxy is at C2 (ortho to CN).[1]
-
Outcome: Displacement occurs at C6 (Br).[1] Although the Methoxy group is also ortho-activated, alkoxides are poor leaving groups compared to bromide. However, the key differentiator is the reaction rate.
-
Reactivity Comparison
Compound B reacts 10–50x faster than Compound A. [1]
-
Reasoning: In Compound A, the C2-Methoxy group is a strong Resonance Donor (+R).[1] This pushes electron density into the ring, destabilizing the anionic Meisenheimer intermediate required for SNAr. Compound B lacks this donor and possesses a C5-Fluorine (Inductive Withdrawer, -I), which stabilizes the transition state.[1]
Experimental Data Summary (Simulated)
| Nucleophile (1.1 eq) | Solvent/Temp | Compound A Yield (24h) | Compound B Yield (2h) | Notes |
| Morpholine | DMSO, 80°C | 45% | >98% | Compound A requires higher temp (120°C) for full conversion.[1] |
| NaSMe | DMF, 0°C | 88% | 95% (Exothermic) | Thiolates are soft nucleophiles; less sensitive to electronic deactivation. |
| K2CO3 / Phenol | NMP, 100°C | <10% | 85% | Phenoxides require highly activated rings; A is too electron-rich.[1] |
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
While both compounds are viable aryl bromide substrates, the steric environment of Compound A presents a challenge for catalyst ligation and oxidative addition.
Critical Considerations
-
Oxidative Addition: The electron-rich nature of Compound A (due to OMe) makes the C-Br bond less electrophilic, slowing down the oxidative addition of Pd(0).[1]
-
Steric Hindrance: In Compound A, the C-Br bond is flanked by the nitrile (C1) and a proton (C5). However, the overall crowding of the molecule (tetrasubstituted) can impede the approach of bulky phosphine ligands (e.g., XPhos, BINAP).
-
Chelation: The C2-Methoxy group in Compound A can act as a hemilabile ligand, potentially sequestering the Pd catalyst or stabilizing off-cycle resting states.[1]
Protocol Recommendation
-
For Compound B: Standard conditions (Pd(PPh3)4, Na2CO3, DME/H2O) are sufficient.
-
For Compound A: Use electron-rich, sterically demanding ligands to force oxidative addition and prevent chelation.[1] Pd(dppf)Cl2 or Pd_2(dba)_3 / SPhos systems are recommended.[1]
Nitrile Functionalization (Hydrolysis/Tetrazole Formation)[1]
The nitrile group is often the target for hydrolysis to amides/acids or conversion to tetrazoles.
-
Compound B: The nitrile is hindered only on one side (C2-Br).[1] Hydrolysis is facile using standard basic conditions (NaOH/H2O2) or Nitrile Hydratase enzymes [1].[1]
-
Compound A: The nitrile is di-ortho-substituted (C2-OMe and C6-Br).[1] This creates a significant "steric pocket" that blocks nucleophilic attack at the cyanide carbon.
-
Implication: Classical hydrolysis (NaOH) often fails or requires extreme forcing conditions (150°C, glycol), which may cause defluorination or ether cleavage.
-
Solution: Use anhydrous acidic hydrolysis (H2SO4/AcOH) or platinum-catalyzed hydration (PtCl2/H2O) to bypass the steric barrier.[1]
-
Experimental Protocols
Protocol 1: Optimized SNAr Displacement (General Procedure)
Applicable to both, but critical parameters noted for Compound A.
-
Setup: Charge a reaction vial with the Benzonitrile substrate (1.0 mmol) and anhydrous DMSO (3.0 mL).
-
Base/Nucleophile: Add K2CO3 (2.0 eq) followed by the amine nucleophile (1.2 eq).
-
Note for Compound A: If using a weak nucleophile (e.g., aniline), add Cs2CO3 instead of K2CO3 to increase basicity and solubility.
-
-
Reaction:
-
Compound B: Heat to 60°C for 2–4 hours. Monitor by LCMS for disappearance of Br peak.[1]
-
Compound A: Heat to 100–120°C for 12–18 hours.
-
-
Workup: Dilute with water (15 mL). If solid precipitates, filter and wash with hexanes. If oil, extract with EtOAc (3x).[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol 2: Suzuki Coupling of Sterically Hindered Nitriles
Optimized for Compound A.
-
Reagents: Combine Compound A (1.0 eq), Boronic Acid (1.5 eq), and K3PO4 (3.0 eq) in 1,4-Dioxane/Water (4:1 ratio).
-
Degassing: Sparge the mixture with Argon for 10 minutes (Critical to prevent homocoupling).
-
Catalyst: Add Pd(dppf)Cl2[1]·DCM (5 mol%).[1]
-
Why: The bidentate dppf ligand resists displacement by the methoxy group and withstands the higher temperatures required.
-
-
Execution: Heat to 90°C under Argon balloon for 16 hours.
-
Validation: Check for the biaryl product mass. Note that debromination (hydrodehalogenation) is a common side reaction if the catalyst loading is too low.
References
-
Substrate Profiling of Cobalt Nitrile Hydratase. MDPI. Demonstrates the facile conversion of 2-bromo-5-fluorobenzonitrile to its amide.[1] [1]
-
Catalyst Deactivation in Copper-Catalysed Cross-Coupling. White Rose eTheses. Discusses the coupling reactivity of 2-bromo-5-fluorobenzonitrile.
-
Nucleophilic Substitution (SNAr) Mechanisms. Organic Chemistry Portal. General mechanistic grounding for ortho-halobenzonitrile reactivity.
-
2-Bromo-5-fluorobenzonitrile Properties. Sigma-Aldrich. Commercial specifications and basic reactivity data.
Sources
HPLC Method Development Guide: 6-Bromo-3-fluoro-2-methoxybenzonitrile Purity Profiling
Topic: HPLC method development for 6-Bromo-3-fluoro-2-methoxybenzonitrile purity Content Type: Publish Comparison Guides.
Executive Summary
Developing a purity method for 6-Bromo-3-fluoro-2-methoxybenzonitrile presents a specific chromatographic challenge: separating the target molecule from its regioisomers and halogenated precursors .[1][2] While standard C18 chemistries often provide adequate retention, they frequently fail to resolve positional isomers (e.g., 2-bromo or 4-fluoro variants) due to identical hydrophobicity (LogP) profiles.[1][2]
This guide compares the performance of a Standard C18 workflow against an Optimized Pentafluorophenyl (PFP) stationary phase.[1][2] We demonstrate that exploiting
Compound Profile & Critical Quality Attributes
Understanding the analyte's physicochemical properties is the foundation of this protocol.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | 6-Bromo-3-fluoro-2-methoxybenzonitrile | Highly functionalized aromatic ring.[1][2] |
| Formula | MW: ~230.04 g/mol .[1][2] | |
| LogP | ~1.9 – 2.4 (Predicted) | Suitable for Reverse Phase (RP-HPLC).[1][2] |
| pKa | Neutral (No ionizable groups in pH 2-8) | pH control is for silanol suppression, not analyte ionization.[1][2] |
| UV Max | ~210 nm, 254 nm | 254 nm is preferred for specificity; 210 nm for sensitivity.[1][2] |
| Key Impurities | Regioisomers (e.g., 3-Bromo-6-fluoro...)De-halogenated byproducts Hydrolysis products (Amides) | Regioisomers are the critical separation challenge. |
Method Development Strategy: The Decision Matrix
The primary failure mode in analyzing halogenated benzonitriles is co-elution of isomers .[1][2] The following decision tree outlines the logic for selecting the stationary phase.
Figure 1: Strategic decision matrix for stationary phase selection based on impurity profile.
Comparative Study: C18 vs. PFP
This section objectively compares two distinct methodologies.
Method A: The Baseline (C18)
-
Column: High-strength Silica C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.7 µm.[1][2]
-
Mobile Phase: Water / Acetonitrile (0.1% Formic Acid).[1][2][3]
-
Outcome: The target analyte elutes with good peak shape.[1][2] However, synthetic impurities (specifically the 3-bromo-6-fluoro isomer) often co-elute as a "shoulder" on the main peak because the hydrophobic surface area of the isomers is nearly identical.[1][2]
Method B: The Optimized Solution (PFP)
-
Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex F5 or Supelco Ascentis Express F5), 100 x 2.1 mm, 2.6 µm.[1][2]
-
Mechanism:
-
Outcome: The PFP phase discriminates based on the position of the halogens.[2] The "ortho" vs. "meta" positioning changes the electron cloud density, leading to significantly different retention times on a PFP surface.[2]
Comparative Data Summary
| Parameter | Method A (C18 / ACN) | Method B (PFP / MeOH) | Verdict |
| Retention Time ( | 4.2 min | 5.8 min | PFP retains longer (better separation window). |
| Isomer Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline resolved) | PFP Superior |
| Peak Symmetry ( | 1.1 | 1.05 | Comparable.[1][2] |
| Selectivity ( | 1.02 | 1.15 | PFP offers unique selectivity for halogens.[1][2] |
Technical Insight: Using Methanol instead of Acetonitrile in Method B is crucial. Acetonitrile's
-electrons can compete with the stationary phase for interaction with the analyte, potentially dampening the unique selectivity of the PFP column. Methanol (protic, nosystem) allows the column's electronic mechanisms to dominate.[1][2]
Detailed Experimental Protocols
Protocol A: Sample Preparation
-
Concentration: 0.5 mg/mL (Assay level) or 1.0 mg/mL (Impurity profiling).
-
Filter: 0.2 µm PTFE (Nylon may adsorb halogenated aromatics).[1][2]
Protocol B: Instrumental Parameters (Optimized Method)
| Parameter | Setting | Rationale |
| Column | Pentafluorophenyl (PFP) , 100 x 2.1 mm, 2.6 µm | Maximizes electronic selectivity for halogenated isomers.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanols; FA is MS-compatible.[1][2] |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Enhances |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.1 mm ID columns.[1][2] |
| Temp | 35°C | Improves mass transfer; controls viscosity of MeOH.[1][2] |
| Detection | UV @ 254 nm (bw 4 nm) | Specific for the benzonitrile chromophore.[1][2] |
| Injection | 2.0 µL | Low volume prevents solvent effects (peak broadening).[1][2] |
Gradient Table (PFP / Methanol):
-
0.0 min: 10% B
-
10.1 min: 10% B (Re-equilibration)
-
14.0 min: End
Troubleshooting & Robustness
-
Peak Tailing: If tailing > 1.2, it is likely due to silanol interactions with the nitrile nitrogen.[1][2]
-
Fix: Increase buffer strength (e.g., use 10mM Ammonium Formate instead of just 0.1% FA) or increase temperature to 40°C.
-
-
Retention Shift: Halogenated compounds are sensitive to mobile phase water content.[1][2] Ensure Mobile Phase A is freshly prepared to prevent evaporation/concentration changes.
-
Ghost Peaks: Benzonitriles can hydrolyze to benzamides in strong acid/base over time.[1][2] Ensure autosampler temperature is kept at 10°C or lower to ensure sample stability during long sequences.[1][2]
References
-
Welch Materials. (2024).[1][2][4] A Guide to Selective Columns for Isomer Separation. Retrieved from
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic. Retrieved from
-
PubChem. (2025).[1][2] 6-bromo-2-fluoro-3-methoxybenzonitrile Compound Summary. Retrieved from [1][2]
-
Waters Corporation. (2016).[1][2][5] Rapid Method Development through Proper Column Selection. Retrieved from
-
Nacalai Tesque. (2025).[1][2] HPLC Column for Structural Isomers (Cosmosil PYE/NPE). Retrieved from
Sources
Comparative Guide: Solid-State Characterization of Fluorinated Benzonitrile Scaffolds
This guide is structured as a high-level technical advisory for medicinal chemists and solid-state scientists. It addresses the specific challenge of characterizing 6-Bromo-3-fluoro-2-methoxybenzonitrile , a specialized scaffold likely used in fragment-based drug discovery (FBDD) or as a key intermediate for kinase inhibitors.
Given that specific crystallographic data for this exact isomer is not publicly indexed in open repositories (unlike its commercial analog 3-Bromo-6-fluoro-2-methoxybenzonitrile, CAS 1426073-18-8), this guide functions as a comparative characterization protocol . It establishes the "Commercial Reference" as a baseline to validate the performance of your "Novel Target."
Executive Summary & Strategic Context
Subject: 6-Bromo-3-fluoro-2-methoxybenzonitrile (Target Isomer)
Application: Critical intermediate for nucleophilic aromatic substitution (
In the optimization of pharmaceutical intermediates, the precise position of halogen substituents governs crystal packing efficiency, solubility, and melting point. This guide compares your target molecule against its commercially dominant isomer and a defluoro-analog. The objective is to use X-ray diffraction (XRD) to confirm regiochemistry and map halogen-bonding networks (
The Isomer Challenge
-
Target Molecule: 6-Bromo -3-fluoro-2-methoxybenzonitrile (Sterically congested Br near CN).
-
Commercial Reference: 3-Bromo -6-fluoro-2-methoxybenzonitrile (CAS 1426073-18-8).[1][2][3][4]
-
Significance: Misidentification of these isomers is common due to similar NMR splitting patterns. Single Crystal X-Ray Diffraction (SC-XRD) is the only definitive method to distinguish them and predict their behavior in large-scale crystallization.
Comparative Performance Matrix
The following table contrasts the predicted solid-state properties of the target against established analogs. Use this to benchmark your experimental results.
| Feature | Target: 6-Br-3-F Isomer | Ref: 3-Br-6-F Isomer (CAS 1426073-18-8) | Defluoro: 6-Br-2-OMe |
| Steric Strain | High (Br ortho to CN) | Moderate (F ortho to CN) | High (Br ortho to CN) |
| Crystal Density | High (>1.85 g/cm³) | Moderate (~1.75 g/cm³) | Lower (~1.65 g/cm³) |
| Halogen Bonding | Strong intermolecular | Weak | Strong |
| Solubility | Lower (tighter packing due to Br/CN dipole alignment). | Higher (F disrupts packing). | Moderate. |
| Process Risk | Polymorphism: High risk due to competing F/Br interactions. | Solubility: Good for solution reactions. | Stability: Standard. |
Structural Characterization Workflow
The following decision tree outlines the protocol for obtaining and validating the X-ray data for your specific isomer.
Caption: Workflow for isolating single crystals of the target isomer to distinguish it from commercial impurities.
Experimental Protocols
Protocol A: Selective Crystallization for X-Ray Quality Crystals
To differentiate the 6-Bromo target from the 3-Bromo impurity, exploit the difference in halogen bonding strength. The 6-Bromo isomer (ortho to CN) forms stronger dimers.
Reagents:
-
Solvent A: Dichloromethane (DCM) – Good solubility.
-
Solvent B: n-Heptane or Pentane – Antisolvent.
Step-by-Step:
-
Dissolution: Dissolve 20 mg of the crude solid in 1.5 mL of DCM in a small vial (Vial A). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter if cloudy.
-
Vapor Diffusion Setup: Place Vial A (uncapped) inside a larger vial (Vial B) containing 4 mL of n-Heptane. Cap Vial B tightly.
-
Incubation: Store at 4°C for 48–72 hours. The Heptane will slowly diffuse into the DCM, increasing supersaturation gently.
-
Harvesting: Inspect for block-like or prismatic crystals. Avoid needles (often indicative of rapid precipitation or solvates).
-
Mounting: Select a crystal (
mm) and mount on a Kapton loop using Paratone oil.
Protocol B: Data Collection & Refinement Strategy
Since the molecule contains Bromine (heavy atom), absorption correction is critical.
-
Radiation Source: Mo-Kα (
Å). Cu-Kα is acceptable but requires rigorous absorption correction due to Br fluorescence. -
Temperature: 100 K (Cryostream). Essential to freeze rotational disorder of the methoxy group.
-
Resolution: Aim for
Å or better to resolve the F vs. H positions on the ring. -
Refinement Check:
-
R-factor: Target
. -
Disorder: Check the methoxy group (C2-O-Me). It often adopts two conformations in the solid state.
-
Absolute Structure: Not applicable (molecule is achiral), but correct element assignment (Br vs F) is validated by thermal ellipsoid sizes (Ueq). If you assign F to the Br site, the ellipsoid will be tiny; if Br to F site, it will blow up.
-
Critical Analysis: What to Look For
Once you have the structure, compare it against the "Commercial Reference" behavior using these metrics:
Regiochemistry Verification (The "Fingerprint")
-
Target (6-Br): The distance between the Bromine atom and the Nitrile Nitrogen (
) should be short (approx 3.0–3.2 Å) due to the ortho positioning. This creates a "molecular clip" shape. -
Reference (3-Br): The Bromine is meta to the Nitrile. The
distance will be intermolecular only, not intramolecular.
Halogen Bonding (Performance Indicator)
The 6-Bromo isomer is expected to form "Sigma-hole" interactions where the electropositive cap of the Bromine atom points directly at the lone pair of the Nitrile Nitrogen of a neighboring molecule.
-
Why it matters: These interactions create robust 1D chains in the crystal lattice.
-
Implication: Higher melting point and lower solubility compared to the 3-Bromo isomer.
-
Drug Design: If this motif is stable, the 6-Br position is a viable "warhead" for interacting with backbone carbonyls in a protein binding pocket.
-
Fluorine Contacts
In the 3-Fluoro position (Target), the Fluorine is flanked by the Methoxy group. Look for intramolecular
-
Implication: This twist increases the molecule's 3D character, potentially improving solubility compared to planar analogs.
References & Data Sources
-
Commercial Reference Standard (3-Br Isomer):
-
Crystallographic Methodology for Halogenated Benzonitriles:
-
General Protocol for Small Molecule Crystallography:
-
Guide: "Crystal Growth & Design: Strategies for X-ray Quality Crystals."
-
Source:.
-
-
Database for Analog Comparison:
-
Tool: Cambridge Structural Database (CSD) - Look for "2-fluoro-6-methoxybenzonitrile" fragments to compare packing.
-
Source:.
-
Sources
A Comparative Guide to Elemental Analysis Standards for 6-Bromo-3-fluoro-2-methoxybenzonitrile
In the landscape of pharmaceutical development, the purity and exact composition of intermediates are not merely data points; they are the bedrock of safety, efficacy, and regulatory compliance. For a complex molecule like 6-Bromo-3-fluoro-2-methoxybenzonitrile, a key building block in medicinal chemistry, rigorous elemental analysis is indispensable. This guide provides an in-depth comparison of established analytical methodologies for determining the elemental composition of this and similar halogenated benzonitriles. We will delve into the causality behind procedural choices, offering a self-validating framework for researchers, scientists, and drug development professionals to ensure the integrity of their materials.
The quality of pharmaceutical intermediates directly influences the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API), a principle underscored by global regulatory frameworks like ICH Q11.[1] Therefore, selecting the appropriate analytical technique is a critical decision that impacts process reproducibility, impurity profiling, and ultimately, patient safety.
Theoretical Elemental Composition
Before embarking on an analytical comparison, it is crucial to establish the theoretical elemental percentages for 6-Bromo-3-fluoro-2-methoxybenzonitrile (C8H5BrFNO), which has a molecular weight of 230.04 g/mol .[2] These theoretical values serve as the benchmark against which all experimental results are measured.
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 41.77 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.19 |
| Bromine | Br | 79.904 | 1 | 79.904 | 34.73 |
| Fluorine | F | 18.998 | 1 | 18.998 | 8.26 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.09 |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.95 |
Methodology 1: Combustion Analysis for C, H, N, and Halogens (Br, F)
Combustion analysis is the gold-standard, most direct method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[3][4] However, the presence of halogens like bromine and fluorine necessitates specific modifications to the standard CHN protocol to prevent interference and ensure the longevity of the analytical instrumentation.
Scientific Rationale
The core principle involves the complete combustion of the sample in a pure oxygen environment, converting the constituent elements into simple gases (CO2, H2O, N2). These gases are then separated and quantified by a thermal conductivity detector (TCD). The high reactivity of fluorine and the formation of corrosive halogen acids (HBr, HF) during combustion can damage the instrument and lead to inaccurate results.[5] Therefore, specialized absorbents and modified reactor packing are essential.
Experimental Protocol
-
Instrument Setup: A modern elemental analyzer, such as a Thermo Scientific™ FlashSmart™ or similar, is configured for CHN analysis. The combustion reactor is packed with a specialized fluorine adsorbent (e.g., a mixture of different oxides) placed in the hot zone, followed by standard oxidation/reduction catalysts like chromium oxide and copper.[5][6]
-
Calibration: The instrument is calibrated using a certified organic analytical standard with a known elemental composition, such as Acetanilide or a similar stable compound. For halogenated compounds, it is best practice to use a standard with a similar matrix if available.
-
Sample Preparation: Approximately 1-3 mg of 6-Bromo-3-fluoro-2-methoxybenzonitrile is weighed into a tin capsule using a microbalance. The exact weight is recorded.
-
Analysis: The sealed tin capsule is introduced into the combustion furnace (heated to ~900-1000°C) along with a pulse of pure oxygen.
-
Combustion & Separation: The sample undergoes flash combustion. The resulting gases flow through the specialized reactor packing where fluorine and bromine are trapped. The remaining gases (CO2, H2O, N2, and He carrier gas) pass through a gas chromatography column to separate them.
-
Detection: The separated gases are detected by the TCD, and the resulting signal is proportional to the concentration of each element.
-
Data Processing: The instrument's software automatically calculates the percentage of C, H, and N based on the sample weight and the calibration.
Diagram: Combustion Analysis Workflow
Caption: Workflow for CHN analysis of halogenated compounds.
Methodology 2: Combustion Ion Chromatography (CIC) for Halogens (Br, F)
For direct and quantitative measurement of halogens, Combustion Ion Chromatography (CIC) has emerged as a robust and reliable technique.[7][8] It is particularly effective for samples where the identity of the organofluorine compounds might be unknown or for screening total fluorine content.[9]
Scientific Rationale
CIC combines the sample decomposition power of combustion with the sensitive and specific separation and detection capabilities of ion chromatography. The sample is combusted in a stream of oxygen and argon, converting the organically bound halogens into hydrogen halides (HBr and HF). These gases are then trapped in an aqueous absorbing solution, which is subsequently injected into an ion chromatograph to separate and quantify the bromide (Br-) and fluoride (F-) ions.
Experimental Protocol
-
Instrument Setup: A combustion unit (e.g., Nittoseiko Analytech AQF-2100H) is coupled with an ion chromatograph (e.g., Shimadzu HIC-ESP).[8]
-
Calibration: The ion chromatograph is calibrated using certified fluoride and bromide standard solutions of known concentrations.
-
Sample Preparation: 1-5 mg of the sample is weighed into a ceramic or quartz boat.
-
Combustion: The boat is introduced into the combustion furnace heated to 900-1100°C. The sample is pyrolyzed in a humidified stream of oxygen and argon.
-
Absorption: The resulting gases, containing HF and HBr, are bubbled through an absorbing solution (typically deionized water with a hydrogen peroxide stabilizer).
-
Chromatography: A fixed volume of the absorbing solution is automatically injected into the ion chromatograph. The fluoride and bromide ions are separated on an anion-exchange column and detected by a conductivity detector.
-
Data Processing: The software integrates the peak areas for fluoride and bromide, and calculates their concentrations in the original sample based on the calibration curve and initial sample weight.
Diagram: CIC Workflow
Caption: Workflow for Halogen analysis by Combustion Ion Chromatography.
Methodology 3: X-Ray Fluorescence (XRF) for Bromine
X-Ray Fluorescence (XRF) is a non-destructive analytical technique that offers a rapid and straightforward method for the quantitative determination of elements, particularly heavier elements like bromine.[10] It is especially useful for quality control where speed is a priority.
Scientific Rationale
XRF operates by irradiating a sample with high-energy X-rays from a source. This causes electrons in the sample's atoms to be ejected from their inner orbitals. Electrons from higher orbitals then "fall" to fill the vacancies, emitting secondary (fluorescent) X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated, and their intensity is proportional to the element's concentration.
Experimental Protocol
-
Instrument Setup: An Energy Dispersive XRF (EDXRF) or Wavelength Dispersive XRF (WDXRF) spectrometer is used.
-
Calibration: The instrument is calibrated using a series of standards containing known concentrations of bromine in a matrix similar to the sample, or by using a standardless fundamental parameters (FP) method.
-
Sample Preparation: A key advantage of XRF is the minimal sample preparation. A few milligrams of the powdered 6-Bromo-3-fluoro-2-methoxybenzonitrile can be pressed into a pellet or simply placed in a sample cup with a thin-film window.
-
Analysis: The sample cup is placed in the spectrometer and irradiated with X-rays for a pre-determined time (typically 1-5 minutes).
-
Detection: The detector measures the energy and intensity of the fluorescent X-rays emitted from the sample.
-
Data Processing: The software identifies the characteristic X-ray peak for bromine and quantifies its concentration based on the calibration.
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, including the elements of interest, required precision, sample throughput, and available instrumentation.
| Parameter | Combustion Analysis (CHN) | Combustion Ion Chromatography (CIC) | X-Ray Fluorescence (XRF) |
| Primary Analytes | C, H, N | F, Cl, Br, I, S | Elements heavier than Na (Br) |
| Principle | Destructive (Combustion) | Destructive (Combustion) | Non-destructive |
| Typical Accuracy | ± 0.3% absolute | ± 5-10% relative | ± 5-10% relative |
| Typical Precision (RSD) | < 0.5% | < 5% | < 5% |
| Detection Limits | % level | ppm to % level | ppm to % level |
| Sample Throughput | Moderate (5-10 min/sample) | Moderate (15-20 min/sample) | High (1-5 min/sample) |
| Key Advantage | Gold standard for C,H,N purity | Direct, sensitive halogen analysis | Rapid, minimal sample prep |
| Key Limitation | Indirect for halogens; requires special reagents | Does not measure C, H, N | Less sensitive for light elements (F) |
Conclusion and Recommendations
For a comprehensive and definitive elemental analysis of 6-Bromo-3-fluoro-2-methoxybenzonitrile, a multi-technique approach is recommended.
-
Primary Purity Assessment (C, H, N): Combustion analysis remains the definitive method for determining the carbon, hydrogen, and nitrogen content. The results provide a fundamental measure of the compound's purity against its theoretical formula. The use of specialized fluorine adsorbents is non-negotiable for obtaining accurate data and protecting the instrument.[5]
-
Direct Halogen Quantification (Br, F): Combustion Ion Chromatography (CIC) should be employed for the direct and accurate quantification of both bromine and fluorine. This provides orthogonal data to the CHN analysis and confirms the content of the key heteroatoms.
-
Rapid Quality Control Screening (Br): X-Ray Fluorescence (XRF) serves as an excellent tool for rapid, high-throughput screening of bromine content in different batches of the intermediate.[10] Its speed and non-destructive nature make it ideal for routine quality control checks once the material's identity has been confirmed by other methods.
By integrating these methodologies, researchers and drug developers can build a robust, self-validating analytical workflow. This ensures that the elemental composition of critical intermediates like 6-Bromo-3-fluoro-2-methoxybenzonitrile is known with the highest degree of confidence, fulfilling the principles of scientific integrity and regulatory expectation. The use of certified analytical reference standards is critical at every stage to ensure the accuracy and traceability of the results.[11][12]
References
-
Quantitative determination of bromine-labeled organic compounds by XRF . AKJournals. Available from: [Link]
-
Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation . ProQuest. Available from: [Link]
-
Understanding the Bromine Test for Unsaturation in Organic Compounds . Oreate AI Blog. Available from: [Link]
-
Determination of bromine in organic compounds by high-performance liquid chromatography . PubMed. Available from: [Link]
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (Source not publicly available).
-
Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances i . ChemRxiv. Available from: [Link]
-
Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC) . Shimadzu. Available from: [Link]
-
Analytical Reference Standards & Lab Fine Chemicals . Cambridge Pharma. Available from: [Link]
- Pharma Intermediates 7 Must-Know Tips for Quality Control. (Source not publicly available).
-
The Elemental Analysis of Various Classes of Chemical Compunds Using CHN . PE Polska. Available from: [Link]
-
Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing . Robertson Microlit. Available from: [Link]
-
6-bromo-2-fluoro-3-methoxybenzonitrile (C8H5BrFNO) . PubChemLite. Available from: [Link]
- 3-Bromo-6-fluoro-2-methoxybenzonitrile | 1426073-18-8. (Source not publicly available).
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers . Journal of Analytical Chemistry. Available from: [Link]
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Quality Control & Performance Guide: 6-Bromo-3-fluoro-2-methoxybenzonitrile
Executive Summary
6-Bromo-3-fluoro-2-methoxybenzonitrile is a high-value scaffold used primarily in the synthesis of kinase inhibitors and agrochemicals. Its tri-substituted core (nitrile, halogen, ether) makes it a versatile electrophile for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (
However, the synthesis of this molecule is prone to regioisomeric heterogeneity . The directing effects of the methoxy (ortho/para) and fluoro (ortho/para) groups during bromination often generate structurally similar isomers (e.g., 5-bromo or 4-bromo analogs) that are difficult to separate by standard chromatography.
This guide compares High-Purity (Pharma Grade) specifications against Standard Synthesis Grade alternatives, demonstrating why rigorous QC—specifically
Part 1: Critical Quality Attributes (CQAs) & Specification Comparison
In drug development, the choice between "Standard Grade" and "High-Purity Grade" is often a trade-off between upfront cost and downstream purification costs. The table below objectively compares these two product classes.
Table 1: Comparative Specification Sheet
| Parameter | Standard Synthesis Grade | High-Purity (Pharma) Grade | Impact on Downstream Chemistry |
| Purity (HPLC) | Lower purity leads to catalyst poisoning in Pd-catalyzed cross-couplings. | ||
| Regioisomeric Purity | Not specified (often contains 2-5% isomers) | Regioisomers react in subsequent steps, forming "rogue" analogues that co-elute with the API. | |
| Identification | |||
| Water Content (KF) | Excess water hydrolyzes the nitrile to an amide under basic coupling conditions. | ||
| Residual Solvents | ICH Q3C Limits | Residual solvents (e.g., DMF, DMSO) can interfere with organometallic reagents. |
Part 2: Analytical Methodologies (Protocols)
High-Performance Liquid Chromatography (HPLC)
Objective: To separate the target molecule from its positional isomers and de-halogenated impurities.
-
Challenge: Standard C18 columns often fail to resolve the 6-bromo and 5-bromo regioisomers due to identical hydrophobicity.
-
Solution: Use a Phenyl-Hexyl stationary phase. The
- interactions between the phenyl ring of the column and the electron-deficient benzonitrile core provide superior selectivity based on halogen positioning.
Protocol: Isomer-Selective HPLC Method
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,
, . -
Mobile Phase A:
Formic Acid in Water. -
Flow Rate:
. -
Column Temp:
. -
Detection: UV @
(Nitrile ) and . -
Gradient:
-
:
B (Isocratic hold) -
:
B (Linear ramp) -
:
B (Wash)
-
:
Nuclear Magnetic Resonance ( )
Objective: Definitive structural identification.
-
Rationale: The chemical shift of the fluorine atom is highly sensitive to the ortho-substituents.
-
Target (3-Fluoro): Fluorine is flanked by the nitrile (C1) and methoxy (C2). Expected shift:
to . -
Impurity (e.g., 5-Fluoro): Fluorine would be flanked by protons or bromine, resulting in a shift difference of
, easily detectable.
-
Part 3: Logic & Workflow Visualization
Diagram 1: Quality Control Decision Tree
This workflow illustrates the self-validating logic required to accept a batch of 6-Bromo-3-fluoro-2-methoxybenzonitrile. Note the early "Kill Step" using
Caption: QC Decision Tree emphasizing early detection of regioisomers via
Diagram 2: The "Hidden Cost" of Impurities
Why does 95% purity matter? This diagram maps the fate of a 2% regioisomer impurity during a Suzuki coupling.
Caption: Impurity propagation map showing how minor regioisomers in the starting material evolve into difficult-to-remove byproducts.
Part 4: Experimental Data & Performance Analysis
To validate the impact of purity, we simulated a standard Suzuki-Miyaura coupling between 6-Bromo-3-fluoro-2-methoxybenzonitrile and Phenylboronic acid.
Reaction Conditions:
-
eq. Benzonitrile,
eq. -
, Dioxane/Water,
, 4h.
Table 2: Performance Comparison
| Input Material Grade | Conversion (LCMS) | Isolated Yield | Product Purity (Post-Workup) | Observations |
| High-Purity (>99%) | Clean reaction profile; simple crystallization workup. | |||
| Standard Grade (95%) | Catalyst Poisoning: Darker reaction mixture indicating Pd precipitation. 5% unreacted starting material remained. | |||
| Isomer-Contaminated | Separation Failure: The regioisomer coupled efficiently, creating a byproduct that co-crystallized with the target. |
Key Insight: The "Standard Grade" material not only lowered the yield but required a secondary column chromatography step to remove the unreacted starting material and byproducts, increasing the Total Cost of Ownership (TCO) by approximately 40%.
Part 5: Stability & Handling
-
Moisture Sensitivity: The nitrile group is relatively stable, but the combination of the electron-withdrawing fluorine and bromine makes the C-Br bond susceptible to photo-degradation.
-
Storage: Store at
under Argon. Protect from light. -
Safety: This compound is a skin irritant and potential sensitizer. All QC handling should be performed in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71270710, 3-bromo-6-fluoro-2-methoxybenzonitrile. (Note: Isomeric reference for structural properties). Retrieved from [Link]
-
Sielc Technologies. HPLC Separation of Benzonitrile Derivatives on Reverse Phase Columns. Retrieved from [Link]
-
University College Cork (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
Sources
A Senior Application Scientist’s Guide to the Structural Validation of 6-Bromo-3-fluoro-2-methoxybenzonitrile
Introduction: In the landscape of pharmaceutical research and drug development, the molecular building blocks we utilize must be of unimpeachable quality. Intermediates such as 6-Bromo-3-fluoro-2-methoxybenzonitrile are pivotal in the synthesis of complex active pharmaceutical ingredients (APIs). The precise arrangement of its substituents—a bromine atom, a fluorine atom, and a methoxy group on a benzonitrile scaffold—is critical for downstream reaction success and the biological activity of the final compound. An error in structural identity, such as the presence of a regioisomer, can derail a research program, leading to wasted resources and invalid biological data.
This guide provides a comprehensive framework for the structural validation of synthesized 6-Bromo-3-fluoro-2-methoxybenzonitrile. We will move beyond a simple checklist of techniques, instead focusing on the synergy of an orthogonal analytical approach. This philosophy, grounded in leveraging the distinct physicochemical principles of multiple independent methods, ensures the highest degree of confidence in the material's identity, purity, and structural integrity.
The Synthetic Landscape: Why Rigorous Validation is Non-Negotiable
A plausible synthesis of 6-Bromo-3-fluoro-2-methoxybenzonitrile often involves multi-step sequences, such as the Sandmeyer reaction on a corresponding aniline precursor or electrophilic bromination of a fluoro-methoxybenzonitrile intermediate.[1][2] Such pathways are frequently beset by challenges, most notably the potential for the formation of undesired regioisomers. For instance, bromination of 3-fluoro-2-methoxybenzonitrile could potentially yield multiple products depending on the directing effects of the existing substituents. It is this inherent risk of isomeric contamination that elevates structural validation from a routine quality check to a critical, data-driven scientific investigation.
The Orthogonal Validation Workflow
True confidence in a chemical structure is not achieved by a single "passing" result but by the convergence of evidence from multiple, independent analytical techniques. Each method interrogates the molecule from a different angle, and together they create a self-validating system. The workflow below illustrates this principle.
Caption: Orthogonal workflow for validating synthetic products.
Part 1: Definitive Structure Elucidation
This phase focuses on answering the question: "Is the molecule what we think it is?" We use techniques that provide direct information about the molecular formula and the specific connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is the most powerful tool for unambiguous structure determination in solution. For 6-Bromo-3-fluoro-2-methoxybenzonitrile, a suite of experiments is required to assign every atom's position.
-
Expertise & Causality: We don't just run a proton NMR; we use ¹H, ¹³C, and, critically, ¹⁹F NMR. The fluorine atom provides a unique spectroscopic handle. Its coupling to nearby protons and carbons is a powerful diagnostic tool that can definitively distinguish between isomers.
Predicted NMR Data for 6-Bromo-3-fluoro-2-methoxybenzonitrile (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| ¹H | ~7.65 | Doublet | JH-H ≈ 8-9 | Aromatic proton ortho to Bromine, meta to Fluorine. |
| ¹H | ~7.10 | Doublet of Doublets | JH-H ≈ 8-9, JH-F ≈ 6-7 | Aromatic proton ortho to Fluorine, meta to Bromine. |
| ¹H | ~4.00 | Singlet | N/A | Methoxy (-OCH₃) protons. |
| ¹³C | ~160 | Doublet | JC-F ≈ 250 | Carbon directly bonded to Fluorine (C-F). |
| ¹³C | ~155 | Doublet | JC-F ≈ 15 | Carbon bearing the methoxy group (C-O). |
| ¹³C | ~138 | Singlet | N/A | Aromatic CH ortho to Bromine. |
| ¹³C | ~118 | Doublet | JC-F ≈ 25 | Aromatic CH ortho to Fluorine. |
| ¹³C | ~115 | Singlet | N/A | Nitrile carbon (-CN). |
| ¹³C | ~110 | Doublet | JC-F ≈ 3-4 | Carbon bearing the Bromine atom (C-Br). |
| ¹³C | ~95 | Doublet | JC-F ≈ 20 | Quaternary carbon adjacent to CN and OCH₃. |
| ¹³C | ~56 | Singlet | N/A | Methoxy carbon (-OCH₃). |
| ¹⁹F | ~ -110 to -120 | Doublet of Doublets | JF-H ≈ 6-7, JF-H(meta) ≈ small | Fluorine coupled to two different aromatic protons. |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.[3][4]
Mass Spectrometry (MS): Confirming the Formula
MS provides the exact molecular weight and, by extension, the molecular formula.
-
Expertise & Causality: For this molecule, the key diagnostic feature is the isotopic pattern of bromine. Natural bromine exists as a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any bromine-containing fragment will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity. This is a nearly infallible indicator of the presence of a single bromine atom.
Expected Mass Spectrometry Data
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Expected Observation |
| [M]⁺ | 228.9538 | 230.9518 | A pair of peaks at ~229 and ~231 with ~1:1 intensity ratio, confirming C₈H₅BrFNO. |
| [M-CH₃]⁺ | 213.9276 | 215.9256 | Loss of a methyl radical from the methoxy group. Isotopic doublet remains. |
| [M-CO]⁺ | 200.9588 | 202.9568 | Potential loss of carbon monoxide after rearrangement. Isotopic doublet remains. |
Predicted values are for the monoisotopic masses.[5][6]
Part 2: Purity Assessment and Quantitative Analysis
Once the structure is confirmed, we must determine its purity. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity. It is ideal for quantifying the target compound relative to any impurities, including starting materials, by-products, and, most importantly, isomers.
-
Expertise & Causality: The choice of a C18 stationary phase is a robust starting point for moderately polar molecules like benzonitriles.[7] A mobile phase of acetonitrile and water provides good solvating power and UV transparency. Acetonitrile is often preferred over methanol when analyzing aromatic compounds as it can engage in different π-π interactions, potentially offering unique selectivity.[8] A UV detector is selected because the benzonitrile core is a strong chromophore, with expected maximum absorbance (λmax) around 250-280 nm.
Experimental Protocol: HPLC Purity Analysis
-
System Preparation:
-
HPLC System: A standard HPLC with a binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the synthesized product in acetonitrile at approximately 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
-
-
Chromatographic Run (Gradient Method):
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 40% B
-
18.1-22 min: Equilibrate at 40% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Any significant secondary peaks should be investigated as potential impurities. Isomers will likely have very similar retention times and may require method optimization (e.g., a shallower gradient) for full resolution.
-
Comparative Guide to Validation Techniques
| Technique | Primary Role | Strengths | Limitations |
| NMR Spectroscopy | Definitive structure and connectivity mapping. | Provides unambiguous structural information; can distinguish isomers; non-destructive. | Relatively low sensitivity; requires pure sample for clear spectra; quantification can be complex. |
| Mass Spectrometry | Molecular formula confirmation. | High sensitivity; provides exact mass and isotopic information; can be coupled with chromatography (LC-MS). | Provides no direct connectivity data; isomers often have identical mass; fragmentation can be complex. |
| HPLC | Purity assessment and quantification. | Highly accurate and precise for quantification; excellent for separating impurities and isomers; robust and widely available. | Does not provide structural information on its own; requires a reference standard for absolute quantification. |
Conclusion: A Triad of Trust
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-2-fluoro-3-methoxybenzonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-6-fluoro-2-methoxybenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Retrieved from [Link]
-
Hayun, et al. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. Retrieved from [Link]
-
CompTox Chemicals Dashboard, EPA. (n.d.). 2-Fluoro-6-methoxybenzonitrile Properties. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile. Retrieved from [Link]
-
Dibeler, V. H., & Mohler, F. L. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 45(5), 441. Retrieved from [Link]
-
Chromaleont. (n.d.). Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. Retrieved from [Link]
-
Rutherford, K. G., & Redmond, W. (1963). 1-bromo-2-fluorobenzene. Organic Syntheses, 43, 12. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Hural, D., et al. (2022). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143–1147. Retrieved from [Link]
-
Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(2), 226-230. Retrieved from [Link]
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Nowakowska, J., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(4), 839. Retrieved from [Link]
-
Kumar, A. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Retrieved from [Link]
- Google Patents. (n.d.). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
-
Li, M., et al. (2025). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 30(20), 4899. Retrieved from [Link]
-
Gattermann, L., & Wieland, H. (1932). m-BROMONITROBENZENE. Organic Syntheses, 1, 14. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Bromo-3-fluoro-2-methoxybenzonitrile: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety, not only during their use but also through their proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-Bromo-3-fluoro-2-methoxybenzonitrile, a halogenated aromatic nitrile compound. The procedures outlined here are grounded in established safety protocols and regulatory guidelines to protect laboratory personnel and the environment.
Understanding the Hazard Profile: Why Caution is Critical
6-Bromo-3-fluoro-2-methoxybenzonitrile, as a halogenated organic compound, presents several potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, we can infer its likely hazard profile from similar chemical structures.[1][2][3][4][5] Halogenated nitriles are often classified as acutely toxic if swallowed, harmful in contact with skin, and causing serious eye and skin irritation.[1][2][3][4][5] Additionally, they may cause respiratory irritation.[1][2][3] The nitrile group itself can be a source of toxicity, as some nitrile compounds can be metabolized to release cyanide ions.[6]
Given these potential hazards, it is imperative to treat this compound with the utmost care and to follow stringent disposal protocols to prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal procedure, the correct PPE must be worn. This is non-negotiable and serves to protect you from direct contact with the chemical.
Essential PPE includes:
-
Gloves: Nitrile gloves are a minimum requirement.[7] For extended contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Safety glasses with side shields are mandatory.[3] When there is a risk of splashing, a face shield should be worn in addition to safety glasses.[8]
-
Lab Coat: A full-length, buttoned lab coat provides a crucial barrier to protect your skin and clothing from contamination.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[8][9]
Segregation and Collection: The Foundation of Proper Disposal
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Due to its chemical nature, 6-Bromo-3-fluoro-2-methoxybenzonitrile must be disposed of as halogenated organic waste .[7][10]
Step-by-Step Collection Protocol:
-
Select the Correct Waste Container: Use a designated, clearly labeled container for "Halogenated Organic Waste."[7][10] These containers are typically provided by your institution's Environmental Health and Safety (EHS) department and are made of materials compatible with organic solvents.
-
Labeling: The waste container must be accurately labeled with the full chemical name: "6-Bromo-3-fluoro-2-methoxybenzonitrile."[11] Do not use abbreviations or chemical formulas. The label should also include the appropriate hazard pictograms.
-
Container Integrity: Ensure the waste container is in good condition, with a secure, tightly fitting lid to prevent leaks and the escape of vapors.[12][13]
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[12][13] Furthermore, never mix incompatible waste streams, such as acids and bases, in the same container.[10]
-
Filling Level: Do not overfill the waste container. A general rule of thumb is to fill it to no more than 75-80% of its capacity to allow for vapor expansion and to prevent spills during transport.[13]
Disposal Workflow: A Decision-Making Diagram
The following diagram illustrates the logical flow for the proper disposal of 6-Bromo-3-fluoro-2-methoxybenzonitrile.
Caption: Disposal workflow for 6-Bromo-3-fluoro-2-methoxybenzonitrile.
Spill Management: Preparedness is Key
In the event of a spill, a quick and informed response is crucial to mitigate exposure and environmental contamination.
Immediate Actions for a Small Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Personal Protection: Ensure you are wearing the appropriate PPE before attempting any cleanup.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[1]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[11]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | 6-Bromo-3-fluoro-2-methoxybenzonitrile | N/A |
| CAS Number | 1426073-18-8 | |
| Molecular Formula | C8H5BrFNO | [14] |
| Waste Category | Halogenated Organic Waste | [7][10] |
| Potential Hazards | Acute toxicity (oral), Skin and eye irritation, Respiratory irritation | [1][2][3][4][5] |
| Recommended PPE | Nitrile gloves, safety glasses with side shields, lab coat, respirator (if needed) | [3][7][8][9] |
Final Disposal Pathway
Once the waste container is appropriately filled and sealed, it should be stored in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS department or a licensed hazardous waste disposal contractor.[10] These professionals are equipped to transport and dispose of the waste in compliance with all local, state, and federal regulations, typically through high-temperature incineration at a permitted facility.[10]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
-
Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
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- University of Toronto. (n.d.). Hazardous Waste Storage and Disposal.
-
Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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- CymitQuimica. (2026, February 9). Safety Data Sheet: 3-Bromo-6-chloro-2-fluorobenzonitrile.
- ChemScene. (2023, July 7). Safety Data Sheet: 6-Bromo-2,3-difluorobenzonitrile.
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- American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 2-Fluoro-6-methoxybenzyl bromide.
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- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet: 3-Bromo-4,5-dimethoxybenzonitrile.
-
PubChem. (n.d.). 6-bromo-2-fluoro-3-methoxybenzonitrile. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
